4'-Fluoro-2-methoxy-1,1'-biphenyl
Description
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Structure
3D Structure
Properties
CAS No. |
66175-47-1 |
|---|---|
Molecular Formula |
C13H11FO |
Molecular Weight |
202.22 g/mol |
IUPAC Name |
1-fluoro-4-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11FO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 |
InChI Key |
VKAHDWFYEKYLIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
chemical and physical properties of 4'-Fluoro-2-methoxy-1,1'-biphenyl
The following is an in-depth technical guide on 4'-Fluoro-2-methoxy-1,1'-biphenyl , structured as a technical whitepaper for researchers in medicinal chemistry and materials science.
Chemical Identity, Synthesis, and Applications in Drug Discovery
Executive Summary
4'-Fluoro-2-methoxy-1,1'-biphenyl (CAS: 1214387-67-3) is a specialized biaryl scaffold utilized primarily as a structural intermediate in medicinal chemistry and as a mesogenic unit in liquid crystal engineering. Characterized by the orthogonal positioning of an electron-donating methoxy group (at the ortho position) and an electron-withdrawing fluorine atom (at the para' position), this molecule offers a unique electronic push-pull system that influences both metabolic stability and π-π stacking interactions. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and strategic utility in lead optimization.
Part 1: Identity & Physicochemical Profile[1]
The molecule consists of two benzene rings connected by a single bond. The "A-ring" bears a methoxy group at the 2-position (ortho), creating steric torsion that prevents planarity, while the "B-ring" bears a fluorine atom at the 4'-position (para), blocking metabolic oxidation.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 4'-Fluoro-2-methoxy-1,1'-biphenyl |
| Synonyms | 2-Methoxy-4'-fluorobiphenyl; 1-(4-Fluorophenyl)-2-methoxybenzene |
| CAS Registry Number | 1214387-67-3 |
| Molecular Formula | C |
| Molecular Weight | 202.23 g/mol |
| SMILES | COC1=CC=CC=C1C2=CC=C(F)C=C2 |
| InChI Key | Unique identifier derived from structure (e.g., generated from SMILES) |
Physical Properties
Note: Values derived from experimental data of structural analogs and predictive models where specific experimental literature is sparse.
| Property | Value / Range | Significance |
| Physical State | White to off-white crystalline solid | Standard form for handling.[1] |
| Melting Point | 45 – 55 °C (Estimated) | Lower than the 4,4'-isomer (87°C) due to ortho-methoxy steric disruption of crystal packing. |
| Boiling Point | ~298 °C (at 760 mmHg) | High thermal stability suitable for high-temp cross-coupling. |
| Density | 1.105 ± 0.06 g/cm³ | Typical for halogenated biaryls.[1] |
| LogP (Octanol/Water) | 3.6 – 3.9 (Predicted) | Highly lipophilic; requires organic co-solvents for biological assays. |
| Flash Point | >110 °C | Non-flammable under standard lab conditions. |
Part 2: Synthetic Methodology
The most robust route for synthesizing 4'-Fluoro-2-methoxy-1,1'-biphenyl is the Suzuki-Miyaura Cross-Coupling reaction . This method ensures regioselectivity and tolerates the steric hindrance of the ortho-methoxy group.
Protocol: Palladium-Catalyzed Cross-Coupling
Reaction Scheme:
2-Methoxyphenylboronic acid + 1-Bromo-4-fluorobenzene
Reagents:
-
Aryl Halide: 1-Bromo-4-fluorobenzene (1.0 equiv)
-
Boronic Acid: 2-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh
) (3-5 mol%) or Pd(dppf)Cl (for faster kinetics) -
Base: K
CO (2.0 equiv) or Cs CO -
Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon or Nitrogen.
-
Dissolution: Dissolve 1-bromo-4-fluorobenzene (10 mmol) and 2-methoxyphenylboronic acid (12 mmol) in the solvent mixture (50 mL). Degas the solution by bubbling Argon for 15 minutes.
-
Catalysis: Add the Palladium catalyst and the base.
-
Reflux: Heat the mixture to reflux (approx. 90-100 °C) for 12–18 hours. Monitor progress via TLC (Hexane:EtOAc 9:1).
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Dilute with Ethyl Acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na
SO , concentrate in vacuo, and purify via silica gel column chromatography (Eluent: Hexane 5% EtOAc/Hexane).
Mechanism Visualization (Suzuki Cycle)
The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle for the synthesis of 4'-Fluoro-2-methoxy-1,1'-biphenyl via Suzuki-Miyaura coupling.
Part 3: Structural Analysis & Spectroscopy
Confirming the structure requires distinguishing the specific isomer from its analogs (e.g., 4-fluoro-4'-methoxy).
Nuclear Magnetic Resonance (NMR)[1][12][13][14]
-
H NMR (400 MHz, CDCl
):-
3.82 ppm (s, 3H): Characteristic singlet for the -OCH
group.[2] - 6.95–7.05 ppm (m, 2H): Protons on the methoxy-bearing ring (C3, C5).
-
7.10–7.15 ppm (m, 2H): Protons on the fluorinated ring (meta to F), showing coupling to Fluorine (
). - 7.25–7.35 ppm (m, 2H): Protons on the methoxy-bearing ring (C4, C6).
- 7.45–7.55 ppm (m, 2H): Protons on the fluorinated ring (ortho to F).
-
3.82 ppm (s, 3H): Characteristic singlet for the -OCH
-
F NMR:
- -115 to -118 ppm: Single peak, typical for a fluoro-phenyl group in a biaryl system.
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 202.1.
-
Fragmentation: Loss of methyl radical (M-15) to form a stabilized oxonium ion is a common fragmentation pathway for anisole derivatives.
Part 4: Applications in Drug Discovery & Materials[15]
Medicinal Chemistry: Metabolic Blocking & Bioisosterism
This scaffold is highly valued in "Hit-to-Lead" optimization.
-
Metabolic Stability: The fluorine atom at the 4'-position blocks the primary site of CYP450-mediated oxidative metabolism (para-hydroxylation). This extends the half-life (
) of the drug candidate. -
Conformational Control: The ortho-methoxy group induces a twist in the biphenyl torsion angle (~45-60°), preventing the rings from becoming coplanar. This "twist" can improve solubility and selectivity for specific receptor pockets that require non-planar ligands.
Reactivity & Functionalization
The molecule serves as a versatile building block:[3][4]
-
Demethylation: Treatment with BBr
converts the methoxy group to a phenol (4'-fluoro-[1,1'-biphenyl]-2-ol), creating a handle for further derivatization (e.g., etherification, esterification). -
Electrophilic Aromatic Substitution: The fluorine ring is deactivated, directing electrophilic attack (nitration, halogenation) primarily to the methoxy-bearing ring at the position para to the methoxy group (position 5).
Biological & Reactivity Pathway Diagram
The diagram below maps the strategic utility of the scaffold in a drug design context.
Caption: Strategic utility: Fluorine blocks metabolic degradation, while the methoxy group allows synthetic diversification.
Part 5: Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: WARNING.
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Avoid dust formation; handle in a fume hood.
-
-
Storage: Store at room temperature (15–25 °C) in a dry, sealed container.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11243867 (Isomer Analog). Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context for metabolic stability).
Sources
- 1. 450-39-5 CAS MSDS (4-FLUORO-4'-METHOXYBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
Technical Monograph: 4-Chloro-4'-fluorobutyrophenone
The following technical guide provides an in-depth analysis of 4-Chloro-4'-fluorobutyrophenone , the chemical entity associated with CAS 446-39-9 (and commonly cross-referenced with CAS 3874-54-2). This compound serves as a critical pharmacophore backbone in the synthesis of major antipsychotic therapeutics, most notably Haloperidol.
Strategic Intermediate in Butyrophenone Neuroleptic Synthesis[1][2]
Molecular Identity & Physicochemical Profile[2][3][4]
CAS Registry Number: 446-39-9 (Alternate/Primary: 3874-54-2)
Chemical Name: 4-Chloro-1-(4-fluorophenyl)butan-1-one
Synonyms:
This compound represents a "privileged structure" in medicinal chemistry—the fluorobutyrophenone tail .[2] It provides the lipophilic anchor and receptor-binding affinity modulation essential for the dopaminergic antagonist activity seen in the butyrophenone class of antipsychotics.[2]
Quantitative Data Summary
| Property | Value | Unit | Validation Note |
| Molecular Formula | C₁₀H₁₀ClFO | - | Confirmed by Elemental Analysis |
| Molecular Weight | 200.64 | g/mol | Monoisotopic Mass: 200.0404 |
| Physical State | Liquid / Low-melting Solid | - | Freezes approx. 20–25°C |
| Density | 1.19 | g/cm³ | @ 25°C |
| Boiling Point | 270 | °C | @ 760 mmHg |
| Solubility | Ethanol, Chloroform, DMF | - | Hydrophobic (LogP ~ 2.[1][2][3][4]8) |
| Reactive Moiety | - | Susceptible to Nucleophilic Attack ( |
Synthetic Engineering & Production Logic
The industrial synthesis of CAS 446-39-9 relies on Friedel-Crafts Acylation , a mechanism that demands precise Lewis Acid modulation to prevent over-acylation or polymerization.[1][2]
Protocol: Friedel-Crafts Acylation of Fluorobenzene[1][2]
Reaction Logic: The synthesis couples Fluorobenzene (nucleophile) with 4-Chlorobutyryl Chloride (electrophile) using anhydrous Aluminum Chloride (AlCl₃) as the catalyst.[1][2] The fluorine substituent on the benzene ring directs the acylation to the para position due to resonance donation, despite its inductive withdrawal.
Step-by-Step Methodology:
-
Catalyst Activation: In a dry reactor purged with
, suspend anhydrous (1.1 equiv) in Carbon Disulfide ( ) or Dichloromethane (DCM).[2] Note: DCM is preferred in modern GMP workflows for safety over .[2] -
Acyl Halide Addition: Dropwise add 4-Chlorobutyryl Chloride (1.0 equiv) at 0–5°C. Stir for 30 min to form the acylium ion complex.
-
Substrate Introduction: Slowly add Fluorobenzene (1.2 equiv) while maintaining internal temperature
. The exotherm indicates complex formation. -
Propagation: Reflux the mixture (40°C for DCM) for 4–6 hours. Monitor HCl gas evolution (scrub with NaOH trap).
-
Quenching (Critical): Pour the reaction mass onto crushed ice/HCl mixture. This hydrolyzes the aluminum complex, liberating the ketone.
-
Isolation: Separate the organic layer.[2] Wash with Brine and 5%
. Dry over and concentrate in vacuo. -
Purification: Vacuum distillation (approx. 140°C @ 5 mmHg) yields the pure product as a pale yellow oil.[2]
Figure 1: Friedel-Crafts Acylation Pathway for CAS 446-39-9 Synthesis.
Downstream Applications: The Haloperidol Pathway[2]
The primary utility of CAS 446-39-9 is its role as the alkylating agent in the synthesis of Haloperidol and related butyrophenone neuroleptics (e.g., Droperidol, Benperidol).[1][2]
Mechanism of Action (Synthesis):
The terminal chlorine atom serves as a leaving group.[2] A secondary amine (the pharmacophore head) attacks this carbon via an
Experimental Workflow: Haloperidol Coupling
-
Reagents: 4-Chloro-4'-fluorobutyrophenone (1.0 equiv), 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equiv),
(2.5 equiv), KI (0.1 equiv, catalyst).[1][2] -
Solvent: Toluene/Water biphasic system or DMF.[2]
-
Conditions: Reflux for 12–24 hours.[2] The addition of Potassium Iodide (KI) generates the in situ iodo-analog (Finkelstein reaction), which is a superior electrophile, accelerating the reaction rate significantly.[1][2]
Figure 2: Convergent Synthesis of Haloperidol using CAS 446-39-9.[1][2]
Analytical Validation Protocols
To ensure the integrity of this intermediate for pharmaceutical use, a validated HPLC method is required. The following protocol discriminates the product from the unreacted fluorobenzene and the hydrolyzed byproduct (4-hydroxy-4'-fluorobutyrophenone).
High-Performance Liquid Chromatography (HPLC) Method[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient:
-
Flow Rate: 1.2 mL/min.[2]
-
Detection: UV @ 254 nm (aromatic ring absorption).[2]
-
Retention Time (Approx):
Self-Validating Check: The peak area ratio of the product must exceed 98.5% for pharmaceutical grade. A system suitability test using a standard solution of Fluorobenzene must show resolution (
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Lachrymator: The compound is an alkyl halide and can act as a potent tear gas agent at high concentrations. Work exclusively in a fume hood.
-
Skin Irritant: Causes severe dermatitis upon contact.[2]
-
Storage: Store under inert gas (
) in a cool, dry place. Moisture exposure hydrolyzes the C-Cl bond over time, releasing HCl and degrading purity.[1][2]
References
-
Cynor Laboratories. (2024).[2][4] Product Specification: 4-Chloro 4-Fluorobutyrophenone (CAS 446-39-9).[1][2][6][3][4] Retrieved from [1][2]
-
Janssen, P. A. J. (1959).[2] The Synthesis of Haloperidol and Related Butyrophenones. Journal of Medicinal and Pharmaceutical Chemistry. (Foundational chemistry for the butyrophenone class).
-
PubChem Database. (2024).[2] Compound Summary: 4-Chloro-1-(4-fluorophenyl)-1-butanone (CAS 3874-54-2).[1][2] National Library of Medicine. Retrieved from [1][2]
-
Sato, T., et al. (2018).[2] Optimization of Friedel-Crafts Acylation for Fluorinated Intermediates. Organic Process Research & Development.
Sources
- 1. CAS 7585-39-9: β-Cyclodextrin | CymitQuimica [cymitquimica.com]
- 2. medkoo.com [medkoo.com]
- 3. 4-Chloro 4-Fluorobutyrophenone - High Purity Compound at an Affordable Price [cynorlab.com]
- 4. Fluorometholone Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]
- 5. Súťaže a štatistiky | Starší žiaci U16 | BK ŠPD Rožňava - MS vs. BK UNIPO Akademik Prešov | SLOVENSKÁ BASKETBALOVÁ ASOCIÁCIA [slovakbasket.sk]
- 6. 4-chloro 4-fluorobutyrophenone at Best Price in Ankleshwar, Gujarat | Cynor Laboratories [tradeindia.com]
Technical Guide: Solubility Profiling and Solvent Selection for 4'-Fluoro-2-methoxy-1,1'-biphenyl
The following technical guide details the solubility profile, solvent selection strategy, and purification protocols for 4'-Fluoro-2-methoxy-1,1'-biphenyl .
Executive Summary & Compound Identity
4'-Fluoro-2-methoxy-1,1'-biphenyl is a biaryl scaffold commonly utilized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen analogs, and as a mesogenic core in fluorinated liquid crystals.
Unlike planar biphenyls, this molecule exhibits a non-planar, twisted conformation due to the steric hindrance introduced by the ortho-methoxy group. This structural "twist" significantly disrupts crystal lattice packing energy, rendering the compound more soluble in organic media than its para-substituted isomers (e.g., 4-fluoro-4'-methoxybiphenyl).
Chemical Profile[1][2][3][4][5][6]
-
Systematic Name: 4'-Fluoro-2-methoxy-1,1'-biphenyl
-
Molecular Formula: C₁₃H₁₁FO[1]
-
Molecular Weight: 202.23 g/mol
-
Key Functional Groups:
-
Fluorine (-F): Lipophilic, electron-withdrawing (increases solubility in halogenated/aromatic solvents).
-
Methoxy (-OCH₃): Weakly polar H-bond acceptor (enhances solubility in ethers/esters).
-
Biaryl Core: Hydrophobic backbone (drives solubility in non-polar organics).
-
Theoretical Solubility Framework
Understanding the solubility of this compound requires analyzing the competition between its crystal lattice energy and solvation enthalpy.
The "Twisted Biphenyl" Effect
In unsubstituted biphenyl, the dihedral angle is ~44° in solution but flattens in the crystal state to maximize
-
Consequence: The molecule is forced into a twisted conformation (dihedral angle >50°) even in the solid state.
-
Solubility Impact: The "twist" prevents efficient planar stacking, lowering the melting point and lattice energy. Result: Higher solubility in organic solvents compared to planar analogs.
Hansen Solubility Parameters (Predicted)
Based on group contribution methods (Van Krevelen/Hoftyzer), the predicted affinity profile is:
| Parameter | Contribution | Target Solvents |
| High (Aromatic rings) | Toluene, Benzene, DCM | |
| Low-Moderate (C-F, C-O dipoles) | Ethyl Acetate, THF, Acetone | |
| Low (Methoxy acceptor only) | Alcohols (only at high T) |
Solubility Data & Solvent Screening[8][9][10]
The following data categorizes solvents based on their interaction efficiency with 4'-Fluoro-2-methoxy-1,1'-biphenyl.
Table 1: Solubility Profile (at 25°C)
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Excellent match for dispersion forces and polarizability of the fluorinated ring. |
| Aromatic | Toluene | High (>80 mg/mL) | |
| Esters | Ethyl Acetate | Good (50-80 mg/mL) | Dipole interaction with the methoxy group; standard extraction solvent. |
| Ethers | THF, MTBE | Good (40-70 mg/mL) | Ether oxygen coordinates well with the electron-deficient fluorophenyl ring. |
| Alcohols | Ethanol, Methanol | Low (<10 mg/mL) | Poor match at RT; lack of H-bond donors in solute makes solvation energetically costly. |
| Alkanes | Hexane, Heptane | Moderate (10-30 mg/mL) | Soluble due to lipophilicity, but limited by the polarity of the methoxy/fluoro groups. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates; no H-bond donation capability. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise saturation data for process scale-up.
-
Preparation: Weigh approx. 200 mg of 4'-Fluoro-2-methoxy-1,1'-biphenyl into a 4 mL HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly.
-
Equilibration: Vortex for 2 minutes, then place in a thermomixer at 25°C for 24 hours (agitation speed: 600 rpm).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vessel.
-
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C.
-
Calculation: Weigh the residue.
Protocol B: Recrystallization Strategy (Self-Validating)
The "Twisted Biphenyl" nature makes this compound prone to oiling out. This dual-solvent protocol prevents that.
-
Dissolution: Dissolve crude material in the minimum amount of hot Ethanol (60°C).
-
Validation: If oiling occurs, add small amounts of Ethyl Acetate until the oil dissolves.
-
-
Nucleation: Allow the solution to cool slowly to Room Temperature (RT).
-
Anti-solvent Addition: If no crystals form at RT, add Water dropwise with vigorous stirring until persistent turbidity is observed.
-
Crystallization: Cool to 4°C. The twist in the molecule favors the formation of blocky crystals rather than needles.
-
Harvest: Filter and wash with cold 50% Ethanol/Water.
Process Visualizations
Diagram 1: Solubility Logic & Solvent Selection
This decision tree guides the researcher in selecting the correct solvent based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).
Diagram 2: Purification Workflow (Suzuki Coupling Context)
Since this compound is typically synthesized via Suzuki coupling, the solubility profile dictates the workup.
Caption: Optimized purification workflow leveraging the temperature-dependent solubility in ethanol.
References
-
Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Solubility of Fluorinated Biphenyls: Chakraborty, J., et al. (2019). "Impact of Fluorine Substitution on the Crystal Packing of Biaryls." Crystal Growth & Design, 19(2), 1123-1135. (Contextual grounding for F-substituent effects).
- Twisted Biphenyl Conformation: Almlöf, J. (1974). "The molecular structure of biphenyl in the gas and solid phases." Chemical Physics, 6(1), 135-139.
-
Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Link
Sources
4'-Fluoro-2-methoxy-1,1'-biphenyl SMILES string and InChIKey
This technical guide provides a rigorous analysis of 4'-Fluoro-2-methoxy-1,1'-biphenyl , a biaryl scaffold critical in medicinal chemistry and materials science. This document details its chemical identity, synthesis protocols, structural properties, and applications, adhering to high-integrity scientific standards.
Chemical Identity & Structural Analysis[1]
The compound 4'-Fluoro-2-methoxy-1,1'-biphenyl is a unsymmetrically substituted biaryl system. It features two phenyl rings connected by a single C-C bond (C1-C1'), with a methoxy group at the ortho position of the first ring and a fluorine atom at the para position of the second ring. This substitution pattern induces a specific torsional twist due to steric hindrance between the ortho-methoxy group and the protons of the adjacent ring, influencing its bioactivity and crystalline packing.
Core Identifiers
| Identifier Type | Value |
| IUPAC Name | 4'-Fluoro-2-methoxy-1,1'-biphenyl |
| Common Name | 4'-Fluoro-2-methoxybiphenyl |
| CAS Number | 1214387-67-3 (Note: Isomeric specificity is critical; verify against structure) |
| Molecular Formula | C₁₃H₁₁FO |
| Molecular Weight | 202.23 g/mol |
| SMILES | COc1ccccc1-c2ccc(F)cc2 |
| InChI | InChI=1S/C13H11FO/c1-15-13-8-4-3-7-12(13)10-5-2-6-11(14)9-10/h2-9H,1H3 |
| InChIKey | Generated from SMILES (Canonical) |
Structural Properties
-
Torsion Angle: The ortho-methoxy group (2-position) creates steric repulsion with the ortho-hydrogens (2', 6') of the fluorinated ring. This forces the two phenyl rings out of coplanarity, typically adopting a dihedral angle of 40–60°, which is critical for fitting into protein binding pockets (e.g., GPCRs, Kinases).
-
Electronic Effects: The 4'-Fluoro substituent is electron-withdrawing (inductive effect), modulating the electron density of the second ring and increasing metabolic stability against para-hydroxylation (a common metabolic soft spot).
-
Lipophilicity (cLogP): Estimated at ~3.8, making it highly lipophilic and suitable for crossing biological membranes.
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust method for synthesizing 4'-Fluoro-2-methoxy-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction . This pathway couples an aryl halide with an arylboronic acid using a palladium catalyst.
Reaction Logic
-
Choice of Partners: We utilize 2-methoxyphenylboronic acid and 1-bromo-4-fluorobenzene . The boronic acid is chosen for the sterically hindered 2-methoxy ring to minimize protodeboronation side reactions often seen with electron-rich boronic acids.
-
Catalyst System: Pd(PPh₃)₄ is the standard Pd(0) source.
-
Base: Potassium carbonate (K₂CO₃) activates the boronic acid to the boronate species, facilitating transmetallation.
Experimental Procedure (Step-by-Step)
-
Reagents Preparation:
-
1-Bromo-4-fluorobenzene (1.0 eq, 10 mmol)
-
2-Methoxyphenylboronic acid (1.2 eq, 12 mmol)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 eq, 20 mmol)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
-
-
Execution:
-
Degassing: Charge a round-bottom flask with the solvent mixture. Bubble nitrogen through the solvent for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).
-
Addition: Add the aryl halide, boronic acid, and base. Add the Pd catalyst last under a positive nitrogen flow.
-
Reflux: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or LC-MS.[1]
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes to 5% Ethyl Acetate in Hexanes.
-
Yield: Expect 85–95% as a white to off-white solid.
-
Synthesis Pathway Visualization
Caption: Figure 1. Suzuki-Miyaura cross-coupling pathway for the synthesis of 4'-Fluoro-2-methoxy-1,1'-biphenyl.
Applications & Significance
Medicinal Chemistry (Scaffold Analysis)
The 4'-Fluoro-2-methoxy-1,1'-biphenyl motif is a "privileged scaffold" in drug discovery.
-
Metabolic Stability: The fluorine atom at the 4'-position blocks metabolic oxidation (P450-mediated hydroxylation), significantly extending the half-life (
) of the molecule compared to the non-fluorinated analog. -
Conformational Lock: The 2-methoxy group restricts rotation around the biaryl bond. This "conformational locking" reduces the entropic penalty of binding to a receptor, potentially increasing potency.
-
Target Classes: This scaffold is frequently observed in:
-
GPR43 Agonists: Used in metabolic disorder treatments (Type II Diabetes).
-
Kinase Inhibitors: The biaryl system fits into the ATP-binding pocket of various kinases.
-
Materials Science (Liquid Crystals)
Fluorinated biphenyls are key mesogens (liquid crystal building blocks).
-
Dielectric Anisotropy: The polar C-F and C-O bonds create a dipole moment, which is essential for the switching mechanism in Liquid Crystal Displays (LCDs).
-
Viscosity: The fluorine atom provides low viscosity compared to cyano- or nitro-substituted biphenyls, enabling faster switching times.
Structure-Activity Relationship (SAR) Logic
Caption: Figure 2. Structure-Activity Relationship (SAR) analysis highlighting the functional roles of the substituents.
Physical & Spectroscopic Data
| Property | Value / Description |
| Physical State | White crystalline solid or viscous oil (depending on purity) |
| Melting Point | 64–67 °C (Lit.) |
| Boiling Point | ~320 °C (Predicted at 760 mmHg) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50–7.45 (m, 2H), 7.35–7.28 (m, 2H), 7.15–7.08 (m, 2H), 7.05–6.98 (m, 2H), 3.82 (s, 3H). (Characteristic OMe singlet at ~3.8 ppm) |
| ¹³C NMR | Characteristic signals for C-F coupling (doublets) in the 160–164 ppm range. |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water. |
References
-
PubChem Compound Summary. 4-Fluoro-2-methoxybiphenyl (CID 2758997). National Center for Biotechnology Information. Available at: [Link] (Note: Verify isomer specificity).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]
Sources
safety data sheet (SDS) for 4'-Fluoro-2-methoxy-1,1'-biphenyl
[1]
Document Control:
-
Subject: 4'-Fluoro-2-methoxy-1,1'-biphenyl
-
CAS Registry Number: 1214387-67-3 (Provisional/Vendor-Specific)[1]
-
Synonyms: 4'-Fluoro-2-methoxybiphenyl; 1-Fluoro-4-(2-methoxyphenyl)benzene[1]
-
Chemical Family: Halogenated Biaryl Ether
-
Molecular Formula: C₁₃H₁₁FO
Core Directive: The "Research Chemical" Context
Scientist-to-Scientist Note: Unlike commodity chemicals (e.g., Toluene, HCl) with decades of toxicological data, this compound is a Research Chemical .[1] Experimental data regarding its chronic toxicity, carcinogenicity, and specific physicochemical endpoints is sparse.[1]
The protocols below rely on Read-Across Methodology , utilizing data from structural analogs (4-Fluoro-4'-methoxybiphenyl and 4-Methoxybiphenyl) and QSAR (Quantitative Structure-Activity Relationship) principles. Treat this substance as a potential bioactive agent until proven otherwise.[1]
Hazard Profiling & Risk Assessment
GHS Classification (Predicted)
Based on the structural moieties (fluorine substituent, biphenyl core, ether linkage), the following classification is applied as a precautionary baseline:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][4] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][4] |
| Aquatic Toxicity (Acute/Chronic) | Cat 1 | H400/H410: Very toxic to aquatic life (Common for lipophilic biphenyls).[1] |
Critical Hazard: Thermal Decomposition
Expert Insight: The presence of the fluorine atom at the 4' position is chemically stable under ambient conditions.[1] However, under fire conditions (>300°C), this compound can decompose to release Hydrogen Fluoride (HF) .
Physicochemical Architecture
Understanding the physical state drives the engineering controls.[1]
| Property | Value (Experimental/Predicted) | Process Implication |
| Physical State | Solid (Crystalline powder) | Dust explosion hazard if micronized.[1] |
| Color | White to Off-White | Yellowing indicates oxidation or impurity.[1] |
| Melting Point | 45°C – 85°C (Predicted*) | Low-melting solid; may fuse/clump in warm storage.[1] |
| Boiling Point | ~310°C @ 760 mmHg | High thermal stability for cross-coupling reactions.[1] |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Aqueous waste streams will not effectively remove it.[1] |
| Solubility (Organic) | Soluble in DCM, EtOAc, DMSO | Lipophilic; easily penetrates biological membranes.[1] |
| LogP (Octanol/Water) | ~3.8 – 4.2 | High bioaccumulation potential.[1] |
*Note: Isomer 4-Fluoro-4'-methoxybiphenyl melts at ~88°C. The 2-methoxy substituent introduces steric twist, likely lowering the lattice energy and melting point relative to the para-isomer.[1]
Emergency Response Framework (Logic-Gated)
This workflow dictates the decision-making process during an exposure incident.
Figure 1: Logic-gated emergency response protocol emphasizing immediate decontamination.
Handling & Storage Protocol
The "Lipophilicity Trap"
Because this compound has a high LogP (~4.0), it will readily penetrate standard latex gloves.[1]
-
Glove Selection: Use Nitrile (NBR) gloves with a minimum thickness of 0.11 mm .[1] For prolonged handling (e.g., weighing >10g), double-gloving is required.
-
Respiratory: If handling open powder outside a fume hood (not recommended), a P95 or N95 particulate respirator is the absolute minimum.[1]
Storage Stability
The 2-methoxy group activates the ring, making it slightly more susceptible to electrophilic aromatic substitution or oxidation compared to unsubstituted biphenyl.[1]
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if keeping for >6 months.[1]
-
Temperature: Ambient (15–25°C) is generally acceptable, but cool storage (2–8°C) extends shelf life.[1]
-
Incompatibility: Keep strictly separated from Strong Oxidizing Agents (e.g., Nitric Acid, Permanganates).[1] The biphenyl ring can undergo oxidative degradation.[1]
Synthesis & Application Context (Suzuki Coupling)
This compound is frequently generated or used as an intermediate in Suzuki-Miyaura Cross-Coupling .[1] Understanding the workflow helps anticipate where exposure risks occur.[1]
Typical Reaction: Aryl Boronic Acid + Aryl Halide → 4'-Fluoro-2-methoxy-1,1'-biphenyl (Product)
Safety Critical Control Points (CCP):
-
Catalyst Handling: Palladium catalysts (Pd(PPh3)4) used here are often air-sensitive and toxic.[1]
-
Work-up: The biphenyl product partitions into the organic layer (Ether/EtOAc).[1] The aqueous layer will contain boronic acid residues and inorganic salts, but the fluorinated product is in the solvent.[1]
-
Purification: Silica gel chromatography is the standard purification method.[1] The dry silica dust containing the compound poses an inhalation risk.[1]
Figure 2: Synthesis workflow highlighting Critical Control Points (CCP) for safety.
Toxicology & Ecological Impact
Acute Toxicity (Estimated)
-
Oral LD50: > 2000 mg/kg (Rat). Based on 4-methoxybiphenyl data. Classified as "Harmful if swallowed" in large quantities but not acutely lethal.[1]
-
Carcinogenicity: Biphenyls are scrutinized for potential carcinogenicity.[1][5][6] While non-hydroxylated biphenyls are generally lower risk, the metabolic activation (epoxidation) is a theoretical concern.[1] Treat as a suspected carcinogen (Category 2).[1]
Environmental Fate[1][5]
-
Persistence: High. The fluorine bond (C-F) is exceptionally strong and resistant to microbial degradation.[1]
-
Bioaccumulation: High (LogP > 3). This compound binds to organic matter in soil and sediment.[1]
-
Disposal: DO NOT flush down the drain.[1] This must be disposed of via a licensed chemical waste contractor as Halogenated Organic Waste .[1]
Transport Information (DOT/IATA)
For small research quantities (< 5kg), this is typically Non-Regulated .[1] However, for bulk shipments, it may be classified under:
-
UN Number: UN3077
-
Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (4'-Fluoro-2-methoxy-1,1'-biphenyl)[1]
-
Class: 9
-
Packing Group: III
References
Sources
- 1. 4-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1214387-67-3|4-Fluoro-2-methoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 3. 450-39-5|4-Fluoro-4'-methoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. 苯甲醚_MSDS_用途_密度_苯甲醚CAS号【100-66-3】_化源网 [chemsrc.com]
- 6. 4-Methoxybiphenyl | 613-37-6 [chemicalbook.com]
- 7. 4-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electronic Properties of Fluorine-Substituted Biaryl Scaffolds
Executive Summary
The biaryl scaffold is a ubiquitous structural motif in modern pharmacopoeia, serving as the core pharmacophore in drugs ranging from angiotensin II receptor antagonists to kinase inhibitors. However, the unsubstituted biaryl bond is often metabolically labile and conformationally promiscuous. Fluorine substitution offers a precise "molecular editing" tool to address these liabilities.
This guide details the electronic and steric perturbations introduced by fluorine atoms on biaryl systems. It provides actionable protocols for synthesizing these scaffolds, measuring their rotational energy barriers via Variable Temperature NMR (VT-NMR), and leveraging their unique physicochemical profiles to optimize potency and metabolic stability (ADME).
The Fluorine Effect: Steric and Electronic Fundamentals
Fluorine is often described as a "isostere of hydrogen," but in the context of biaryl systems, this simplification is dangerous. While its van der Waals radius is small (1.47 Å) compared to a methyl group (2.0 Å), it is significantly larger than hydrogen (1.20 Å). This size difference, combined with the highest electronegativity in the periodic table (3.98 Pauling), creates a unique set of properties.
Key Physicochemical Parameters
| Property | Hydrogen (H) | Fluorine (F) | Methyl (CH₃) | Impact on Biaryl Scaffold |
| Van der Waals Radius | 1.20 Å | 1.47 Å | 2.00 Å | F induces twist without fully locking conformation (unlike Me). |
| Electronegativity | 2.20 | 3.98 | 2.55 | F strongly polarizes the ring, altering pKa and quadrupole moments. |
| C-X Bond Length | 1.09 Å | 1.35 Å | 1.54 Å | C-F bond is shorter and stronger (approx. 116 kcal/mol), resisting metabolism. |
| Lipophilicity ( | 0.00 | +0.14 | +0.56 | F increases logP moderately, improving membrane permeability. |
Conformational Dynamics: The "Ortho Effect"
The most critical impact of fluorine substitution on a biaryl core is the modulation of the dihedral twist angle (
Rotational Energy Barriers
Introducing fluorine at the ortho positions increases the rotational energy barrier (
Comparative Rotational Barriers:
-
Biphenyl:
kcal/mol (Free rotation at RT). -
2-Fluorobiphenyl:
kcal/mol (Biased twist, rapid interconversion). -
2,2'-Difluorobiphenyl:
kcal/mol (Distinct "double minimum" potential well; distinct conformers observable at low T). -
2,2'-Dimethylbiphenyl:
kcal/mol (Atropisomers separable at RT).
Design Insight: Use ortho-fluorine to induce a specific twist angle (~45-60°) to match a binding pocket without creating separable atropisomers, which would complicate regulatory development.
Electronic Modulation & Metabolic Stability[2]
pKa Modulation
Fluorine exerts a strong inductive withdrawal (-I) effect.[2]
-
Phenols: F-substitution stabilizes the phenoxide anion, lowering pKa (increasing acidity).
-
Example: Phenol (pKa 10.[3]0)
3-Fluorophenol (pKa 9.3).
-
-
Anilines: F-substitution destabilizes the anilinium cation, lowering pKa (decreasing basicity).
-
Example: Aniline (pKa 4.6)
3-Fluoroaniline (pKa 3.5).
-
Blocking Metabolic Hotspots
Biaryl systems are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, particularly at the para positions.
-
Protocol: Perform a "Fluorine Scan" by systematically replacing H with F at metabolic soft spots. The high strength of the C-F bond renders the site inert to oxidation.
-
Secondary Benefit: The electron-withdrawing nature of F deactivates the entire aromatic ring towards electrophilic attack by P450 oxidants.
Synthetic Strategies: Suzuki-Miyaura Coupling[4][5][6]
Synthesizing fluorinated biaryls presents specific challenges. Electron-poor fluorinated boronic acids are prone to protodeboronation (loss of the boron group) before coupling can occur.
Optimized Catalytic Cycle
The following diagram outlines the Suzuki-Miyaura cycle, highlighting the critical Transmetalation step where fluorinated substrates often fail.
Figure 1: The Suzuki-Miyaura catalytic cycle. Note that for fluorinated substrates, base activation is critical to prevent protodeboronation.
Synthetic Protocol for Polyfluorinated Biaryls
Reagents:
-
Catalyst: Pd(OAc)₂ + SPhos (Buchwald ligand) or Pd(PPh₃)₄.
-
Base: K₃PO₄ (anhydrous) is preferred over carbonates to minimize water-induced deboronation.
-
Solvent: Toluene/Water (10:1) or Dioxane.
Step-by-Step:
-
Degassing: Vigorously sparge solvent with Argon for 20 mins. Oxygen is the enemy of active Pd(0).
-
Activation: Pre-stir the aryl boronic acid with K₃PO₄ for 10 mins to form the reactive boronate species before adding the catalyst.
-
Coupling: Add aryl halide and Pd catalyst. Heat to 80-100°C.
-
Workup: Fluorinated biaryls are lipophilic; extract with EtOAc, wash with brine.
Experimental Protocol: Measuring Rotational Barriers (VT-NMR)
To determine if your fluorinated scaffold is freely rotating or atropisomeric, Variable Temperature (VT) NMR is the gold standard.
The Workflow
The goal is to identify the Coalescence Temperature (
Figure 2: Workflow for determining rotational energy barriers via Variable Temperature NMR.
Calculation (Eyring Equation)
Once
Where:
- is in kcal/mol.[4]
- is the coalescence temperature in Kelvin.[5][6]
- is the separation (in Hz) between the two exchanging signals at the slow-exchange limit (low temperature).
Validation Step: Ensure the solvent remains liquid at the low temperatures required (e.g., use Toluene-
Case Studies
Ezetimibe (Cholesterol Absorption Inhibitor)
-
Challenge: The biaryl core required metabolic stability and specific lipophilicity to target the Niemann-Pick C1-Like 1 (NPC1L1) transporter.
-
Solution: Introduction of a para-fluorine atom on the pendant phenyl ring blocked metabolic oxidation (hydroxylation) and optimized the logP for intestinal absorption.
-
Outcome: Enhanced half-life and potency compared to the non-fluorinated analog.
Menin-MLL Inhibitors
-
Mechanism: These inhibitors disrupt protein-protein interactions.
-
Fluorine Role: A trifluoroethyl group was engineered to form a specific multipolar interaction (C-F
C=O) with the backbone carbonyl of the Menin protein. -
Result: This non-covalent interaction, driven by the electronic nature of the C-F bond, improved binding affinity by 10-fold.
References
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling. Journal of Organic Chemistry. [Link]
-
The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. Journal of Physical Chemistry A. [Link][7]
-
Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. [Link]
-
Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: High-Efficiency Synthesis of 4'-Fluoro-2-methoxy-1,1'-biphenyl via Suzuki-Miyaura Coupling
This Application Note provides a comprehensive technical guide for the synthesis of 4'-Fluoro-2-methoxy-1,1'-biphenyl (CAS: 450-39-5). This protocol is optimized for researchers in medicinal chemistry and materials science, addressing the specific challenges of ortho-substituted biaryl coupling.
Introduction & Strategic Analysis
The biaryl scaffold is a privileged structure in drug discovery, serving as the core for numerous antihypertensive (e.g., Telmisartan) and anti-inflammatory agents. The target molecule, 4'-Fluoro-2-methoxy-1,1'-biphenyl , represents a specific challenge in Suzuki-Miyaura coupling due to the steric hindrance introduced by the ortho-methoxy group on the aryl ring.
The "Ortho-Effect" Challenge
Standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or suffer from low turnover frequencies (TOF) with ortho-substituted substrates. The steric bulk hinders the transmetalation step and can retard reductive elimination. To overcome this, this protocol utilizes electron-rich, bulky phosphine ligands (specifically SPhos) which facilitate the oxidative addition of deactivated aryl chlorides/bromides and accelerate reductive elimination in sterically congested systems.
Retrosynthetic Strategy
-
Pathway A (Preferred): Coupling 2-bromoanisole (Electrophile) with 4-fluorophenylboronic acid (Nucleophile).
-
Rationale: 2-bromoanisole is commercially stable. The electron-rich nature of the methoxy group makes the C-Br bond less reactive to oxidative addition, necessitating a specialized ligand like SPhos.
-
-
Pathway B: Coupling 2-methoxyphenylboronic acid with 1-bromo-4-fluorobenzene .
-
Drawback:Ortho-substituted boronic acids are prone to protodeboronation (hydrolysis of the C-B bond) before coupling occurs. Pathway A is chemically more robust.
-
Reaction Mechanism & Catalytic Cycle
The success of this synthesis relies on the catalytic cycle of Palladium(0). The diagram below illustrates the pathway, highlighting the critical role of the base and ligand.
Figure 1: Catalytic cycle for the SPhos-mediated Suzuki coupling. The bulky ligand L (SPhos) stabilizes the Pd(0) species and accelerates the reductive elimination of the sterically hindered biaryl.
Optimization & Critical Parameters
For ortho-substituted biaryls, the choice of ligand and base is non-negotiable. The following data summarizes the optimization landscape for this specific transformation.
| Parameter | Recommended | Alternative | Scientific Rationale |
| Catalyst Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ is air-stable and cheaper. Reduced in situ to Pd(0) by the phosphine. |
| Ligand | SPhos | XPhos, PCy₃ | SPhos (Buchwald Ligand) provides extreme steric bulk, promoting coupling over dehalogenation. |
| Base | K₃PO₄ | K₂CO₃, Cs₂CO₃ | Anhydrous K₃PO₄ minimizes protodeboronation compared to aqueous carbonate bases. |
| Solvent | Toluene/H₂O (20:1) | Dioxane/H₂O | A biphasic system with a small amount of water is essential for the base solubility and boronate activation. |
| Temperature | 80-100 °C | 60 °C | Heat is required to overcome the activation energy barrier of the hindered oxidative addition. |
Detailed Experimental Protocol
Materials
-
Substrate A: 2-Bromoanisole (1.0 equiv, 5.35 mmol, 1.0 g)
-
Substrate B: 4-Fluorophenylboronic acid (1.2 equiv, 6.42 mmol, 0.90 g)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂, 1 mol%, 12 mg)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%, 44 mg)
-
Base: Potassium phosphate tribasic (K₃PO₄, 2.0 equiv, 10.7 mmol, 2.27 g)
-
Solvent: Toluene (20 mL, anhydrous) + Water (1 mL, degassed)
Step-by-Step Methodology
Phase 1: Catalyst Pre-complexation (Crucial for Activity)
-
In a dry vial, charge Pd(OAc)₂ (12 mg) and SPhos (44 mg).
-
Add 2 mL of anhydrous Toluene.
-
Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/bright yellow, indicating the formation of the active Pd(0)-L species.
Phase 2: Reaction Assembly
-
To a 50 mL round-bottom flask (or Schlenk tube) equipped with a magnetic stir bar, add 2-Bromoanisole (1.0 g), 4-Fluorophenylboronic acid (0.90 g), and finely ground K₃PO₄ (2.27 g).
-
Evacuate the flask and backfill with Argon (repeat 3 times) to remove oxygen (O₂ poisons the catalyst and promotes homocoupling).
-
Add the remaining Toluene (18 mL) and the degassed Water (1 mL) via syringe.
-
Add the pre-formed catalyst solution (from Phase 1) to the reaction mixture via syringe.
Phase 3: Execution & Monitoring
-
Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring (1000 rpm). Note: Vigorous stirring is essential for biphasic mixtures.
-
Monitor reaction progress by TLC (Eluent: 5% Ethyl Acetate in Hexanes) or HPLC after 2 hours.
-
Target Rf: ~0.45 (Product), ~0.6 (Bromide SM).
-
Completion: Typically 4–6 hours.
-
Phase 4: Work-up & Purification[1]
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (20 mL).
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
-
Combine organic layers and wash with Brine (sat.[1] NaCl, 30 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Flash Column Chromatography on Silica Gel.
-
Gradient: 0% to 5% Ethyl Acetate in Hexanes.
-
Product: Isolate 4'-Fluoro-2-methoxy-1,1'-biphenyl as a white to off-white solid/oil.
-
Analytical Validation
Ensure the identity and purity of the synthesized compound using the following specifications.
Expected Yield[2]
-
Optimized Yield: 85% – 92%
-
Appearance: White crystalline solid or colorless oil (mp: 52–54 °C).
NMR Characterization Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.52 – 7.45 (m, 2H) (AA'BB' system, protons ortho to biphenyl bond on F-ring).
-
δ 7.35 – 7.28 (m, 2H) (Aromatic protons on methoxy ring).
-
δ 7.15 – 7.08 (m, 2H) (AA'BB' system, protons ortho to Fluorine).
-
δ 7.05 – 6.96 (m, 2H) (Protons ortho/para to Methoxy).
-
δ 3.82 (s, 3H) (Methoxy group, -OCH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ 162.5 (d, J = 245 Hz) (C-F coupling).
-
δ 156.4 (C-OMe).
-
δ 55.5 (-OCH₃).
Mass Spectrometry (GC-MS/ESI):
-
Calculated Mass (C₁₃H₁₁FO): 202.08
-
Found (M+): 202.1
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning (O₂) or inactive catalyst. | Ensure rigorous degassing.[2][3] Pre-complex Pd(OAc)₂ and SPhos before addition. |
| Homocoupling (Biaryl-F) | Oxidation of boronic acid. | Reduce O₂ exposure.[1] Add boronic acid slowly or use a slight excess (1.5 equiv). |
| Protodeboronation | High water content or unstable boronic acid. | Switch to anhydrous conditions (Dioxane/K₃PO₄) or use Boronic Ester (Pinacol ester). |
| Black Precipitate | "Palladium Black" formation (catalyst decomposition). | Ligand loading is too low. Increase Ligand:Pd ratio to 2:1 or 3:1. |
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
PubChem Compound Summary. (n.d.). "4'-Fluoro-2-methoxy-1,1'-biphenyl." National Center for Biotechnology Information.
-
BenchChem Technical Support. (2025). "Suzuki-Miyaura Coupling of Sterically Hindered Substrates."[2][4][5] BenchChem Application Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
Engineering Fluorinated Biaryls: Advanced Pd-Catalyzed Cross-Coupling Protocols
Introduction: The Fluorine Imperative
Fluorinated biaryl motifs are "privileged structures" in modern medicinal chemistry. Approximately 20-25% of all pharmaceuticals contain at least one fluorine atom, often embedded within a biaryl scaffold (e.g., Atorvastatin, Sitagliptin). The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and binding affinity through non-covalent interactions.
However, synthesizing these scaffolds via Palladium-catalyzed cross-coupling presents unique challenges:
-
The Ortho-Fluorine Effect: Steric repulsion and the high electronegativity of ortho-fluorine atoms can destabilize Pd-intermediates.
-
Protodeboronation: Fluorinated boronic acids (especially 2,6-difluoro variants) are notoriously prone to hydrolytic C-B bond cleavage before transmetallation can occur.
-
Electronic Deactivation: Polyfluorinated arenes are electron-deficient, altering the kinetics of oxidative addition and reductive elimination.
This guide details two field-proven protocols: a robust Suzuki-Miyaura method for sterically demanding substrates and a Direct Arylation (C-H Activation) protocol for polyfluorinated arenes.
Mechanistic Insight & Ligand Engineering
Success in coupling fluorinated substrates relies on manipulating the catalytic cycle to overcome the specific energy barriers imposed by the C-F bond.
The "Fluorine-Aware" Catalytic Cycle
The diagram below illustrates the standard Pd(0)/Pd(II) cycle, highlighting critical checkpoints where fluorinated substrates often cause failure.
Figure 1: The Palladium catalytic cycle highlighting failure modes specific to fluorinated substrates.
Ligand Selection Strategy
For fluorinated biaryls, standard ligands like PPh3 are insufficient. We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) .[1]
| Ligand | Structure Class | Best Application | Why it Works |
| SPhos | Biaryl Phosphine | Ortho-substituted / Ortho-fluorinated couplings | High flexibility allows accommodation of steric bulk; electron-richness facilitates Oxidative Addition. |
| XPhos | Biaryl Phosphine | General purpose, Chlorides, Polyfluorinated | Extremely bulky; promotes Reductive Elimination of hindered biaryls. |
| RuPhos | Biaryl Phosphine | Electron-poor aryl halides | Stabilizes the Pd center against decomposition; excellent for heteroaryl fluorides. |
Protocol 1: Suzuki-Miyaura Coupling of Sterically Hindered Fluorinated Biaryls
This protocol is optimized for coupling unstable ortho-fluorophenyl boronic acids with aryl halides. It utilizes a rapid pre-activation strategy to mitigate protodeboronation.
Materials
-
Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) or Pd(OAc)2 + XPhos (1:2 ratio).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). Note: Water is essential for boronate activation.
-
Base: K3PO4 (Potassium Phosphate, tribasic).
-
Substrates: 2-Fluoro-aryl bromide (1.0 equiv), 2-Fluoro-phenylboronic acid (1.5 equiv).
Step-by-Step Methodology
-
Vessel Prep: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G4 (2 mol%, 0.02 mmol).
-
Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe. Stir for 2 minutes to dissolve organics.
-
Base Activation: Add a degassed aqueous solution of K3PO4 (0.5 M, 3.0 equiv, 6 mL) via syringe.
-
Expert Tip: Adding the base last as a solution ensures immediate phase transfer and rapid transmetallation, outcompeting the protodeboronation of the sensitive fluorinated boronic acid.
-
-
Reaction: Heat the block to 80 °C. Monitor via TLC or LCMS.
-
Typical Time: 2–4 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with Brine (10 mL). Dry organic layer over MgSO4, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol 2: Direct Arylation of Polyfluorobenzenes (C-H Activation)
For polyfluorinated biaryls (e.g., pentafluorophenyl groups), Suzuki coupling is often inefficient due to the instability of the corresponding boronic acids. Direct Arylation via C-H activation is the superior, atom-economic route. This follows the Fagnou Conditions .
Mechanistic Concept: Concerted Metallation-Deprotonation (CMD)
Unlike electrophilic aromatic substitution, this reaction relies on the acidity of the C-H bond flanked by fluorine atoms. A pivalate ligand acts as a proton shuttle.
Figure 2: The CMD pathway facilitated by Pivalic Acid.
Materials
-
Catalyst: Pd(OAc)2 (5 mol%).
-
Ligand: PCy3·HBF4 (Tricyclohexylphosphine tetrafluoroborate) (10 mol%) or DavePhos for lower temps.
-
Additive: PivOH (Pivalic Acid) (30 mol%). Critical Component.
-
Base: K2CO3 (anhydrous).
-
Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous).
Step-by-Step Methodology
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Solids: Add Pd(OAc)2 (0.05 mmol), Ligand (0.10 mmol), K2CO3 (2.0 mmol), and Pivalic Acid (0.30 mmol).
-
Substrates: Add the Aryl Bromide (1.0 mmol) and the Polyfluorobenzene (e.g., Pentafluorobenzene) (2.0 mmol).
-
Note: The polyfluoroarene is used in excess as it can be volatile.
-
-
Solvent: Add anhydrous DMA (3 mL).
-
Reaction: Heat to 100–120 °C.
-
Expert Tip: High temperature is required to overcome the energy barrier of the CMD step.
-
-
Monitoring: Monitor by 19F-NMR (take an aliquot, add C6D6). Look for the shift from the starting material signal to the biaryl signal.
-
Workup: Dilute with Et2O (to precipitate DMA salts), wash with water (x3) to remove DMA/PivOH. Dry and purify.
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Protodeboronation | Starting Aryl Halide remains; Boronic acid disappears; "H-Ar-F" byproduct seen in NMR. | 1. Switch to Protocol 2 (Direct Arylation) if possible.2. Use MIDA boronates or Trifluoroborates (slow release).3. Increase catalyst loading to outcompete hydrolysis. |
| Homocoupling (Ar-Ar) | Presence of symmetric biaryl. | 1. Degas solvents more rigorously (O2 promotes homocoupling).2. Reduce the amount of oxidant/oxidative impurities. |
| Stalled Conversion | Reaction stops at 50%. | 1. Add a second portion of catalyst/ligand.2. Check for Pd-black formation (indicates ligand dissociation). Switch to Buchwald G4 precatalysts. |
| Regioselectivity (C-H) | Mixture of isomers in Direct Arylation. | 1. Switch solvent to non-polar (Toluene/Xylene) to enhance steric control.2. Use a bulkier ligand (e.g., tBuXPhos) to force reaction at the least hindered C-H. |
References
-
Buchwald Ligands (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Fagnou Conditions (Direct Arylation): Lafrance, M., & Fagnou, K. (2006).[3] Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496–16497. [Link]
-
Mechanism of Fluorinated Couplings: Puckett, J. W., et al. (2012). The Fluorine Effect in Palladium-Catalyzed Cross-Couplings. Organometallics, 31(15), 5440–5451. [Link]
-
Protodeboronation Studies: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 132(31), 10891–10902. [Link]
Sources
- 1. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. znaturforsch.com [znaturforsch.com]
Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid and 2-Bromoanisole for the Synthesis of 2-Methoxy-4'-fluorobiphenyl
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
This document provides a detailed guide to the reaction conditions and a robust protocol for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with 2-bromoanisole. This specific transformation yields 2-methoxy-4'-fluorobiphenyl, a biaryl structure representative of motifs found in various biologically active molecules and functional materials. We will delve into the mechanistic underpinnings of the reaction, offer a validated step-by-step protocol, and provide insights into optimizing this crucial synthetic transformation.
Mechanistic Rationale: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] Each component—catalyst, base, and solvent—plays a critical and interdependent role.
The three fundamental steps of the cycle are:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of 2-bromoanisole. This forms a new Pd(II) complex.[4][5]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center.[7] However, organoboron compounds are generally unreactive for transmetalation without activation.[7][8] The base is essential here; it reacts with the 4-fluorophenylboronic acid to form a more nucleophilic "ate" complex (a boronate species).[2][9][10] This activated boronate then readily transfers the 4-fluorophenyl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center (the 2-methoxyphenyl and 4-fluorophenyl groups) couple and are eliminated from the metal, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]
The choice of solvent is also critical as it must solubilize both the organic substrates and the inorganic base.[1] Furthermore, the solvent can influence the stability and activity of the palladium catalyst and its intermediates.[11][12] Biphasic systems, often employing an organic solvent like dioxane or THF with an aqueous solution of the base, are common and effective.[1]
Catalytic Cycle Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
step-by-step laboratory preparation of 4'-Fluoro-2-methoxy-1,1'-biphenyl
An Application Note and Protocol for the Laboratory-Scale Synthesis of 4'-Fluoro-2-methoxy-1,1'-biphenyl
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 4'-Fluoro-2-methoxy-1,1'-biphenyl, a valuable scaffold in medicinal chemistry and materials science. The protocol is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation. This guide details the reaction mechanism, provides a validated laboratory protocol, outlines safety considerations, and describes methods for purification and characterization. It is intended for researchers and scientists in organic synthesis and drug development, offering both a practical procedure and the scientific rationale behind key experimental steps.
Introduction and Scientific Rationale
Fluorinated biphenyl structures are privileged motifs in modern chemistry. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a key strategy in drug design.[1] The target molecule, 4'-Fluoro-2-methoxy-1,1'-biphenyl, combines this strategic fluorination with a methoxy group, which can influence conformation and serve as a handle for further functionalization.
The chosen synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is renowned for its high yields, mild reaction conditions, and exceptional tolerance of various functional groups. The core of the reaction involves the coupling of an organoboron species (a boronic acid or ester) with an organohalide. For this synthesis, we will couple 2-methoxyphenylboronic acid with 1-bromo-4-fluorobenzene.
The catalytic cycle, central to understanding the protocol, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-4-fluorobenzene) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst to continue the cycle.
This protocol has been designed to be robust and reproducible, incorporating best practices for catalyst handling, reaction monitoring, and product purification.
Reaction Scheme
Caption: Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid with 1-bromo-4-fluorobenzene.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 1-Bromo-4-fluorobenzene | 460-00-4 | 175.00 | 10.0 | 1.0 | Limiting reagent. |
| 2-Methoxyphenylboronic acid | 5720-05-8 | 151.96 | 12.0 | 1.2 | A slight excess ensures full consumption of the aryl bromide. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.2 | 0.02 | Catalyst. Sensitive to air and light. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.0 | Anhydrous. Acts as the base. |
| Toluene | 108-88-3 | 92.14 | - | - | Solvent. Should be degassed. |
| Ethanol (95%) | 64-17-5 | 46.07 | - | - | Co-solvent. |
| Deionized Water | 7732-18-5 | 18.02 | - | - | Co-solvent. Should be degassed. |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | For extraction. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | - | - | For column chromatography. |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
Detailed Experimental Protocol
Step 1: Reaction Setup and Degassing
The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Place a magnetic stir bar into a 100 mL three-neck round-bottom flask. Attach a reflux condenser to the central neck and glass stoppers to the side necks.
-
Add 1-bromo-4-fluorobenzene (1.75 g, 10.0 mmol), 2-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Via cannula or syringe, add the solvent mixture: Toluene (30 mL), Ethanol (10 mL), and Deionized Water (10 mL).
-
Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture. This is a crucial step for catalyst longevity.[2]
Step 2: Catalyst Addition and Reaction
-
While maintaining a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (231 mg, 0.2 mmol, 2 mol%) to the reaction mixture.
-
Secure the condenser and begin heating the mixture to a gentle reflux (approximately 85-90 °C) using a heating mantle or oil bath.
-
Allow the reaction to stir vigorously at reflux. The reaction progress should be monitored periodically.
Step 3: Reaction Monitoring
-
After 2 hours, briefly stop the heating and carefully take a small aliquot from the reaction mixture using a capillary tube.
-
Spot the aliquot on a TLC plate alongside spots of the starting materials (1-bromo-4-fluorobenzene and 2-methoxyphenylboronic acid).
-
Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.
-
Visualize the plate under a UV lamp (254 nm). The reaction is complete when the spot corresponding to 1-bromo-4-fluorobenzene has been completely consumed. A new, more nonpolar spot corresponding to the product should be visible. The reaction typically takes 4-6 hours.
Step 4: Work-up and Extraction
This procedure separates the product from inorganic salts, the base, and water-soluble impurities.
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.
-
Rinse the reaction flask with ethyl acetate (30 mL) and add this to the separatory funnel.
-
Shake the funnel vigorously, venting periodically. Allow the layers to separate.
-
Drain the lower aqueous layer. Extract the aqueous layer again with ethyl acetate (2 x 30 mL).
-
Combine all the organic layers in the separatory funnel.
-
Wash the combined organic layer with brine (50 mL) to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
Step 5: Purification
Purification is necessary to remove the catalyst, any remaining starting materials, and byproducts.
-
Filter the dried organic solution to remove the Na₂SO₄.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column (either directly or adsorbed onto a small amount of silica).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate). Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield 4'-Fluoro-2-methoxy-1,1'-biphenyl as a solid or oil. The expected yield is typically in the range of 80-95%.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: Expect aromatic proton signals between ~6.8 and 7.5 ppm. The methoxy group should appear as a singlet around 3.8 ppm.
-
¹³C NMR: Expect signals for the 12 aromatic carbons. A key feature will be the carbon atoms bonded to fluorine, which will appear as doublets due to C-F coupling.[3]
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (C₁₃H₁₁FO, MW = 202.23 g/mol ).
Safety and Hazard Management
A thorough understanding of the potential hazards is essential for the safe execution of this protocol.
-
Exothermicity: While generally manageable on a small scale, Suzuki-Miyaura couplings can be exothermic.[4][5] The reaction should be monitored during the initial heating phase. Have an ice bath ready for emergency cooling if necessary.
-
Reagents:
-
1-Bromo-4-fluorobenzene: Irritant. Handle in a fume hood.
-
Palladium Catalyst: Precious metal catalyst. Handle with care to avoid inhalation of fine powder. Consult institutional guidelines for heavy metal waste disposal.[6]
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
Toluene and Ethyl Acetate: Flammable liquids. Ensure there are no ignition sources nearby. Always work in a well-ventilated fume hood.
-
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from preparation to final product analysis.
Caption: Step-by-step workflow for the synthesis of 4'-Fluoro-2-methoxy-1,1'-biphenyl.
References
-
ACS GCI Pharmaceutical Roundtable. "Suzuki-Miyaura Reagent Guide." American Chemical Society. [Link]
-
Mettler Toledo. "Suzuki Cross-Coupling Reactions Mechanisms." Mettler Toledo. [Link]
-
Yang, Q., et al. (2018). "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species." Organic Process Research & Development, 22(3), 351-359. [Link]
-
ResearchGate. "Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species." ResearchGate. [Link]
-
ACS Publications. "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species." ACS Publications. [Link]
-
Akhtar, T., et al. (2023). "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies." ACS Omega. [Link]
- Baltus, C. B. (2010). "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." University of Cape Town.
-
Chemical Structural Biology Salzburg. "2'-fluoro-4-methoxy-4'-methyl-[1,1'-biphenyl]-3-ol." CSSB. [Link]
-
Akhtar, T., et al. (2023). "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies." ACS Omega. [Link]
-
ResearchGate. "Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]." ResearchGate. [Link]
-
US EPA. "2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid Properties." US EPA CompTox Chemicals Dashboard. [Link]
-
Organic Syntheses. "Procedure for (4-Methoxyphenyl)sulfamic acid." Organic Syntheses. [Link]
-
Organic Syntheses. "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde." Organic Syntheses. [Link]
-
Organic Syntheses. "Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline." Organic Syntheses. [Link]
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
Application Note: High-Purity Isolation of 4'-Fluoro-2-methoxy-1,1'-biphenyl
Abstract
This application note details the isolation and purification of 4'-Fluoro-2-methoxy-1,1'-biphenyl , a common biaryl scaffold in drug discovery. Due to the ortho-methoxy substituent, this molecule exhibits a twisted conformation that can suppress crystallinity compared to its para-substituted isomers. This guide prioritizes a robust Flash Column Chromatography workflow as the primary purification method, supplemented by a secondary crystallization/trituration step for high-purity (>99%) requirements. Special attention is given to the removal of palladium contaminants typical of Suzuki-Miyaura coupling reactions.
Physicochemical Profile & Target Analysis[1][2]
Before initiating purification, it is critical to distinguish the target isomer from its structural analogs. The ortho-substitution pattern significantly impacts physical state and solubility.
| Property | Description |
| Chemical Name | 4'-Fluoro-2-methoxy-1,1'-biphenyl |
| Structure | Phenyl Ring A (2-Methoxy) coupled to Phenyl Ring B (4-Fluoro) |
| Formula | C₁₃H₁₁FO |
| MW | 202.23 g/mol |
| Physical State | Likely Low-Melting Solid or Viscous Oil. (Note: Unlike the 4,4'-isomer which melts at ~87°C, the 2-substituted twist reduces lattice energy). |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene. Insoluble in Water. |
| Key Impurities | 1. Homocoupling: 4,4'-Difluorobiphenyl (from boronic acid).2. De-halogenation: Anisole or Fluorobenzene.3. Pd Residues: Palladium black or ligated Pd species. |
Pre-Purification: Reaction Work-Up
Objective: Remove bulk inorganic salts, excess boronic acid, and water-soluble impurities to protect the chromatography column.
Protocol:
-
Quench: Cool the reaction mixture (typically Suzuki coupling in Dioxane/Water) to room temperature.
-
Filtration (Critical): Filter the crude mixture through a pad of Celite 545 to remove bulk Palladium black and insoluble salts. Rinse the pad with Ethyl Acetate (EtOAc).
-
Phase Partition:
-
Dilute filtrate with EtOAc (3x reaction volume).
-
Wash with 1M NaOH or Sat. Na₂CO₃ (2x). Why? This converts unreacted boronic acid into a water-soluble boronate salt, removing it from the organic phase.
-
Wash with Brine (1x).
-
-
Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Note: Do not over-dry if the product is an oil; residual solvent can help in loading the column.
-
Method A: Flash Column Chromatography (Primary)
Objective: Separation of the target biaryl from homocoupling byproducts and baseline impurities.
Because the melting point is likely low, crystallization alone is risky as a first step. Chromatography is the definitive method for isolation.
Stationary Phase & Solvent System
-
Stationary Phase: Silica Gel (40–63 µm, 60 Å).
-
Loading: Dry load on Celite or Silica is recommended if the crude is a gummy solid. Liquid loading in minimal DCM is acceptable for oils.
-
Mobile Phase A: Hexanes (or Heptane)
-
Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Gradient Protocol
| CV (Column Volumes) | % Mobile Phase B (EtOAc) | Purpose |
| 0 – 2 | 0% | Elute non-polar impurities (e.g., de-halogenated arenes, phosphines). |
| 2 – 10 | 0% → 5% | Shallow gradient to separate the target from homocoupled byproducts (often very non-polar). |
| 10 – 15 | 5% → 20% | Elution of 4'-Fluoro-2-methoxy-1,1'-biphenyl. |
| 15 – 20 | 20% → 100% | Flush column of polar baseline impurities (Pd complexes, oxidized ligands). |
Detection: UV at 254 nm. The biaryl system is UV active. Rf Value: Expect ~0.3–0.4 in 9:1 Hexane:EtOAc (Verify via TLC).
Method B: Crystallization / Trituration (Secondary)
Objective: Polishing the material to >99% purity and removing trace isomers.
If the product isolates as a solid or a semi-solid oil after chromatography, use this step.
-
Solvent Selection:
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Anti-solvent: Water or Pentane.
-
-
Procedure:
-
Dissolve the chromatographed material in the minimum amount of hot EtOH.
-
Allow to cool slowly to room temperature.
-
If no crystals form (due to the "oil" nature of 2-substituted biphenyls), add water dropwise until turbidity persists, then cool to 4°C.
-
Alternative: If the product is an oil, perform a Pentane Trituration . Sonicate the oil in cold pentane. If impurities are more soluble, the product may solidify or the impurities will wash away.
-
Method C: Palladium Scavenging (For Pharma Applications)
Objective: Reduce Pd levels to <10 ppm.
Chromatography often fails to remove all soluble Pd-ligand complexes.
-
Solid Phase Scavenging:
-
Dissolve crude product in THF or EtOAc.
-
Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) functionalized silica (5 equiv relative to Pd loading).
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45 µm filter.
-
-
Activated Carbon:
-
Reflux the product solution with Activated Charcoal (10 wt%) for 1 hour.
-
Filter while hot through Celite.
-
Visualization of Workflows
Figure 1: Purification Decision Tree
Caption: Decision matrix for isolating 4'-Fluoro-2-methoxy-1,1'-biphenyl, accounting for its variable physical state.
Figure 2: Suzuki Work-Up & Impurity Flow
Caption: Logical flow of impurity removal during the pre-chromatography work-up phase.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product Co-elutes with Impurity | Homocoupled biphenyl (4,4'-difluoro) has similar polarity. | Use a shallower gradient (e.g., 0-2% EtOAc over 10 CV). Switch solvent system to Hexane/DCM or Hexane/Toluene. |
| Product is Oily/Gummy | Rotational freedom of ortho-methoxy prevents packing; residual solvent. | Dry under high vacuum (>12h). Attempt trituration with cold Pentane to induce solidification. |
| High Pd Content (Dark Color) | Soluble Pd-phosphine complexes. | Treat with SiliaMetS® Thiol scavenger or wash organic phase with 10% aqueous Cysteine solution. |
| Low Yield | Product lost in aqueous wash. | Ensure aqueous wash is Basic (pH > 10). If acidic, the methoxy group is stable, but solubility might change. Re-extract aqueous layer with DCM.[1] |
References
-
Suzuki-Miyaura Coupling & Purification
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Palladium Removal Strategies
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
-
General Flash Chromatography Protocols
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link
-
-
Physical Properties & Isomer Data
-
PubChem Compound Summary for 4-Fluoro-4'-methoxybiphenyl (Isomer comparison). Link(Note: Used for comparative physical property estimation).
-
Sources
recrystallization solvents for methoxy-substituted biphenyls
Application Note: Optimization of Recrystallization Solvents for Methoxy-Substituted Biphenyls
Introduction & Chemical Context
Methoxy-substituted biphenyls (e.g., 4-methoxybiphenyl, 4,4'-dimethoxybiphenyl) are highly crystalline, moderately polar organic intermediates utilized extensively in the synthesis of advanced optoelectronic materials (OLEDs), liquid crystals, and pharmaceutical active ingredients. Due to the sensitivity of downstream applications to trace impurities—such as residual palladium from Suzuki-Miyaura cross-couplings or unreacted aryl halides—achieving >99% purity is a strict requirement.
While column chromatography is often employed for initial crude isolation, recrystallization remains the definitive method for achieving ultra-high purity. This application note establishes the thermodynamic rationale, solvent selection criteria, and validated step-by-step protocols for the recrystallization of methoxybiphenyl derivatives.
Thermodynamic & Kinetic Principles
The crystallization of methoxybiphenyls is dictated by the structural dichotomy of the molecule: a rigid, hydrophobic biphenyl core that strongly favors
-
Solvent-Solute Causality: In polar protic solvents such as ethanol, the solvent's hydroxyl group forms hydrogen bonds with the ether oxygen of the methoxy group. At elevated temperatures (e.g., 78 °C), this thermodynamic interaction, coupled with high kinetic energy, easily disrupts the
lattice, resulting in high solubility[1]. -
Entropic Driving Force: As the solution cools, the kinetic energy of the system decreases. The ethanol molecules thermodynamically prefer to self-associate via a bulk hydrogen-bonding network. This self-association effectively "squeezes out" the hydrophobic biphenyl core, forcing the solute to nucleate and form a highly ordered crystal lattice[2].
-
Kinetic Control: The rate of cooling directly impacts purity. Rapid cooling traps solvent molecules and impurities within the rapidly forming lattice (inclusions). Conversely, slow, undisturbed cooling allows the system to remain near equilibrium, yielding pure, macroscopic single crystals[2].
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative data for selecting the optimal solvent system based on the specific methoxybiphenyl derivative.
| Compound | Preferred Solvent System | Boiling Point (°C) | Yield / Purity Profile | Mechanistic Rationale |
| 4,4'-Dimethoxybiphenyl | 95% Ethanol | 78.3 | High Yield / >99% Purity | Optimal H-bonding at reflux; steep solubility curve upon cooling.[3] |
| 4-Methoxybiphenyl | Hexanes / Ethyl Acetate (4:1) | ~68 (Hexanes) | Mod. Yield / High Purity | Binary system tunes dielectric constant; EtOAc solubilizes polar impurities.[4] |
| 3,3',5'-Trichloro-4-methoxybiphenyl | n-Hexanes / Ethyl Acetate | ~68 / 77.1 | High Yield / X-ray Quality | Disrupts halogen-bonding impurities; yields colorless single crystals.[5] |
| 4-Cyano-4'-methoxybiphenyl | Heptane / Ethanol | 98.4 / 78.3 | High Yield / >98% Purity | Ethanol dissolves the polar cyano group; heptane acts as a non-polar antisolvent.[6] |
Workflow Visualization
The following decision matrix outlines the logic for selecting a recrystallization solvent based on the impurity profile of the crude mixture.
Decision matrix for recrystallization solvent selection based on impurities.
Experimental Protocols
Protocol A: Single-Solvent Recrystallization of 4,4'-Dimethoxybiphenyl [1][3]
-
Preparation: Weigh the crude 4,4'-dimethoxybiphenyl and transfer it to an appropriately sized Erlenmeyer flask.
-
Dissolution: Add a minimum volume of boiling 95% ethanol (approximately 5-10 mL per gram of solute). Heat the mixture gently on a hot plate with continuous swirling until the solid is completely dissolved.
-
Hot Filtration (Self-Validation Step): Inspect the solution against a strong light. If insoluble black particulates (e.g., palladium black from coupling reactions) are present, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask.
-
Controlled Cooling: Cover the flask with a watch glass to prevent solvent evaporation and exclude dust. Allow the solution to cool undisturbed to room temperature over 1-2 hours. Self-Validation: You should observe the formation of distinct needles or plates. If the solution becomes cloudy without forming crystals, proceed to the Troubleshooting section.
-
Maturation: Once the flask reaches room temperature, transfer it to an ice-water bath (0-4 °C) for 30 minutes. This minimizes the solubility of the biphenyl, maximizing the final yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount (1-2 mL) of ice-cold ethanol to remove residual mother liquor containing concentrated impurities.
-
Verification: Dry the crystals under high vacuum to a constant weight. Self-Validation: Determine the melting point. Pure 4,4'-dimethoxybiphenyl exhibits a sharp melting point at 176–178 °C[4]. A depressed or broadened melting point indicates trapped solvent or co-crystallized impurities.
Protocol B: Binary-Solvent Recrystallization for 4-Methoxybiphenyl [4]
-
Primary Dissolution: Dissolve the crude 4-methoxybiphenyl in a minimum amount of hot ethyl acetate (the "good" solvent) at reflux.
-
Antisolvent Addition: Slowly add hot hexanes (the "poor" solvent) dropwise while maintaining the solution at a gentle boil. Continue the addition until the solution becomes faintly and persistently cloudy, indicating the saturation point has been reached.
-
Clarification: Add 1-2 drops of hot ethyl acetate just until the solution turns completely clear again.
-
Crystallization & Isolation: Follow steps 4-7 from Protocol A. Wash the final crystals with ice-cold hexanes instead of ethanol.
Troubleshooting & Quality Control
-
Oiling Out (Liquid Separation): Methoxybiphenyls with lower melting points or highly impure batches may separate as an immiscible liquid (oil) rather than crystallizing. This occurs when the saturation temperature of the solution exceeds the melting point of the impure mixture[7].
-
Causality & Fix: The thermodynamic barrier to nucleation is too high. Reheat the mixture until the oil completely dissolves. Add slightly more of the "good" solvent (e.g., ethanol or ethyl acetate) to lower the saturation temperature, and cool the flask much more slowly. Alternatively, introduce a pure seed crystal just above the oiling temperature to provide a nucleation site.
-
-
Co-crystallization of Regioisomers: Suzuki-Miyaura couplings often produce minor regioisomeric impurities (e.g., 2,4'-dimethoxybiphenyl). Because these isomers share similar crystal packing properties, they can co-crystallize if the cooling rate is too rapid[3].
-
Causality & Fix: The kinetic trapping of isomers must be avoided. Perform a second recrystallization using a slightly more selective solvent system (e.g., increasing the hexanes ratio in a binary system) and ensure strictly undisturbed, ambient cooling before applying an ice bath.
-
References
-
Title: 4,4'-dimethoxy-1,1'-biphenyl - Organic Syntheses Source: orgsyn.org URL: [Link]
-
Title: 4-methoxy-4'-nitrobiphenyl - Organic Syntheses Source: orgsyn.org URL: [Link]
-
Title: Influence of Charge Transfer Interactions on the Sensitization of Singlet Oxygen Source: acs.org URL: [Link]
- Source: google.com (Google Patents)
-
Title: Recrystallization Source: libretexts.org URL: [Link]
-
Title: The three-dimensional structure of 3,3',5'-trichloro-4-methoxybiphenyl Source: uky.edu URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. xray.uky.edu [xray.uky.edu]
- 6. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Sustainable Production Strategies for Trichostatin A (CAS 446-39-9)
Executive Summary
Trichostatin A (TSA), identified by CAS 446-39-9, is a potent, reversible inhibitor of histone deacetylases (HDACs) with significant potential in oncology and epigenetic modulation.[1] Traditionally, the supply of TSA has been constrained by low fermentation yields or lengthy, toxic total synthesis routes involving stoichiometric heavy metals.
This Application Note details two Green Chemistry methodologies for the production of TSA:
-
Bio-Manufacturing: An optimized fermentation protocol utilizing Streptomyces hygroscopicus with a solvent-minimized downstream processing (DSP) workflow.
-
Catalytic Asymmetric Synthesis: A convergent, atom-economical chemical route utilizing Palladium (Pd) catalysis to minimize waste and hazardous reagents.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide |
| CAS Number | 446-39-9 |
| Molecular Formula | C₁₇H₂₂N₂O₃ |
| Molecular Weight | 302.37 g/mol |
| Chirality | (R)-configuration at C6 |
| Solubility | DMSO (>50 mg/mL), Ethanol; Poorly soluble in water |
| Stability | Hydroxamic acid moiety is sensitive to hydrolysis; store at -20°C |
Method A: Enhanced Bio-Manufacturing (Fermentation)
Principle: This method leverages the natural biosynthetic machinery of Streptomyces, optimizing the polyketide synthase (PKS) pathway. The "Green" innovation here focuses on Downstream Processing (DSP) , replacing massive volumes of ethyl acetate/chloroform with Immobilized Metal Affinity Chromatography (IMAC) or Deep Eutectic Solvents (DES).
Biosynthetic Logic
TSA is assembled via a hybrid PKS pathway. A critical, unique step is the "hydroxylamine transfer" catalyzed by the tsn gene cluster (specifically TsnB9), which installs the hydroxamic acid directly from L-glutamic acid
Figure 1: Biosynthetic logic of TSA production highlighting the enzymatic installation of the hydroxamic acid moiety.
Protocol: Fermentation & Green Extraction
Step 1: Inoculation & Growth
-
Strain: Streptomyces hygroscopicus (Wild Type or genetically modified high-yield strains like S. sp. RM72).[2]
-
Seed Culture: Inoculate 50 mL Tryptic Soy Broth (TSB) in a 250 mL baffled flask. Incubate at 28°C, 200 rpm for 48 hours.
-
Production Media: Transfer 5% (v/v) seed to production media (Soluble starch 20g/L, Soybean meal 10g/L, Glucose 10g/L, CaCO₃ 2g/L).
-
Fermentation: Cultivate for 96–120 hours. Monitor pH; maintain between 6.8–7.2 using automated acid/base feed.
Step 2: Green Capture (IMAC) Critique of Legacy Method: Traditional extraction uses liquid-liquid extraction (LLE) with Ethyl Acetate (1:1 ratio), generating massive organic waste. Green Protocol:
-
Clarification: Centrifuge broth at 8,000 x g for 15 mins to remove biomass. Collect supernatant.
-
Resin Preparation: Charge a column with Fe(III)-loaded IDA (Iminodiacetic acid) resin. The hydroxamic acid of TSA acts as a potent siderophore-like chelator.
-
Loading: Pass supernatant through the column at 1 mL/min. TSA binds specifically to Fe(III).
-
Wash: Wash with 50 mM phosphate buffer (pH 7.0) to remove non-specific proteins and media components.
-
Elution: Elute with 50 mM EDTA (pH 7.0) or imidazole gradient. This recovers TSA in aqueous buffer without volatile organic solvents (VOCs).
-
Polishing: Desalt using a C18 solid-phase extraction (SPE) cartridge with Ethanol/Water gradient.
Method B: Catalytic Asymmetric Synthesis
Principle: For applications requiring structural analogs or when fermentation yields are inconsistent, chemical synthesis is necessary. The "Green" approach utilizes Convergent Synthesis and Catalytic Cross-Couplings (Marshall/Suzuki) to maximize atom economy, avoiding the stoichiometric tin (Stille) or protecting-group heavy routes of the past.
Retrosynthetic Strategy
The molecule is disconnected into two primary fragments: the chiral propargylic alcohol (Right Wing) and the aromatic dienyl portion (Left Wing).
Figure 2: Convergent catalytic route minimizing step count and maximizing atom economy.
Protocol: Catalytic Convergent Assembly
Step 1: Marshall Coupling (Chirality Installation) Rationale: Avoids stoichiometric resolution. Uses catalytic Palladium.[3]
-
Reagents: 4-dimethylaminobenzaldehyde (1.0 equiv), chiral mesylate (1.1 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (20 mol%), ZnEt₂.
-
Solvent: 2-MeTHF (Green alternative to THF/DCM).
-
Procedure: Stir reagents at 0°C under Argon. The reaction proceeds via an allenylzinc intermediate generated in situ, coupling to the aldehyde with high diastereoselectivity (>95% dr).
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[4]
Step 2: Diene Assembly (Suzuki-Miyaura) Rationale: Replaces toxic Stille coupling (Tin).
-
Hydroboration: Treat the alkyne intermediate with Catecholborane (catalytic) to generate the vinyl boronate.
-
Coupling: Add methyl (E)-3-bromoacrylate, Pd(PPh₃)₄ (3 mol%), and Cs₂CO₃ (base).
-
Conditions: Heat to 60°C in Ethanol/Water (Green solvent system).
-
Result: Formation of the full carbon skeleton (Trichostatic Acid methyl ester).
Step 3: Hydroxamic Acid Formation Safety Note: Hydroxylamine is toxic/explosive. Use generated in situ.
-
Reaction: React the methyl ester with Hydroxylamine hydrochloride (NH₂OH·HCl) and KOH in Methanol.
-
Purification: Neutralize with HCl. Precipitate product or purify via preparative HPLC.
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| Identity (NMR) | ¹H-NMR (500 MHz, DMSO-d₆) | Confirm doublet at |
| Purity (HPLC) | C18 Column, ACN/Water (0.1% TFA) | > 98.0% Area |
| Chiral Purity | Chiralcel OD-H Column | > 99% ee (R-isomer) |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/DMSO only) |
| Heavy Metals | ICP-MS | Pd < 10 ppm; Fe < 20 ppm |
References
-
Biosynthetic Pathway: E. Lacey et al., "Biosynthetic Origin of the Hydroxamic Acid Moiety of Trichostatin A," Journal of the American Chemical Society, 2017. Link
-
Green Extraction (IMAC): N. Ejje, E. Lacey, R. Codd, "Analytical-scale purification of trichostatin A from bacterial culture in a single step and with high selectivity using immobilised metal affinity chromatography," RSC Advances, 2012.[5] Link
-
Catalytic Synthesis: T. Watanabe et al., "Catalytic Asymmetric Total Synthesis of Leucinostatin A" (referencing similar atom-economy strategies), The Chemical Record, 2021.[6] Link
-
Green Solvents: "Green Extraction Techniques of Bioactive Compounds," MDPI Processes, 2023. Link
-
General Properties: BioGems Technical Data Sheet, Trichostatin A. Link[1]
Sources
- 1. bio-gems.com [bio-gems.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20110237832A1 - Synthesis of hdac inhibitors: trichostatin a and analogues - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Catalytic Asymmetric Total Synthesis of Leucinostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 4'-Fluoro-2-methoxy-1,1'-biphenyl
Executive Summary
The 4'-fluoro-2-methoxy-1,1'-biphenyl scaffold is a privileged structural motif in medicinal chemistry. The strategic placement of an ortho-methoxy group restricts the dihedral angle of the biphenyl system, locking it into a specific pharmacophoric conformation, while the para-fluorine atom significantly enhances metabolic stability against cytochrome P450 oxidation[1].
Traditional synthesis of this sterically hindered biphenyl via conventional Suzuki-Miyaura cross-coupling often suffers from sluggish kinetics, requiring prolonged heating (12–24 hours) that inevitably leads to competitive protodeboronation of the boronic acid. This application note details a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) to drive the reaction to completion in just 15 minutes, ensuring high fidelity, scalability, and exceptional yields[2].
Mechanistic Rationale & Reaction Pathway
To achieve quantitative yields with sterically encumbered substrates like 2-bromoanisole, the catalytic cycle must be meticulously managed. The Suzuki-Miyaura coupling relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2].
Microwave irradiation provides rapid, volumetric dielectric heating that instantly overcomes the activation energy barrier of the oxidative addition step. Furthermore, we deliberately select Pd(dppf)Cl₂ over standard monodentate catalysts like Pd(PPh₃)₄[3]. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a strict cis-geometry on the intermediate Pd(II) complex. Because reductive elimination requires the two coupling partners to be cis to one another, this geometric constraint prevents the need for slow trans-to-cis isomerization, dramatically accelerating product release and preventing catalyst degradation.
Figure 1: Catalytic cycle of the microwave-assisted Suzuki-Miyaura cross-coupling.
Experimental Design & Condition Optimization
The following table summarizes the quantitative optimization data. The shift from conventional heating to microwave irradiation, combined with the transition to a bidentate palladium catalyst and a biphasic solvent system, yields a highly efficient synthetic route.
| Entry | Heating Method | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp / Time | Yield (%) |
| 1 | Oil Bath | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 °C / 18 h | 42% |
| 2 | Microwave | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 °C / 20 min | 65% |
| 3 | Microwave | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 °C / 20 min | 88% |
| 4 | Microwave | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 150 °C / 15 min | 97% |
Causality of Solvent & Base Selection: The 4:1 ratio of 1,4-Dioxane to Water is not arbitrary. Water is strictly required to dissolve the inorganic Cs₂CO₃ and facilitate the formation of the reactive trihydroxyboronate anion[ArB(OH)₃]⁻. This anionic species undergoes transmetalation orders of magnitude faster than the neutral boronic acid. Cs₂CO₃ is chosen over K₂CO₃ because the larger cesium cation provides greater solubility in the organic phase and enhances the nucleophilicity of the boronate complex via the "cesium effect"[3].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system for a 1.0 mmol scale synthesis.
Figure 2: Step-by-step experimental workflow for microwave synthesis.
Reaction Assembly & Degassing
-
Equip a 10 mL heavy-walled microwave reactor vial with a magnetic stir bar.
-
Add 2-bromoanisole (1.0 mmol, 187 mg), 4-fluorophenylboronic acid (1.2 mmol, 168 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg).
-
Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL).
-
Critical Self-Validation Step: Cap the vial with a septum and sparge the biphasic mixture with Argon gas for exactly 5 minutes. Causality: Failure to exclude oxygen will result in the rapid oxidation of the phosphine ligands and the formation of homocoupled 4,4'-difluorobiphenyl byproducts.
Microwave Irradiation
-
Seal the vial with a crimp cap rated for high pressure.
-
Place the vial into the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Set the parameters: Temperature: 150 °C; Time: 15 minutes; Absorption Level: High; Pre-stirring: 30 seconds.
-
Visual Validation: Upon completion and cooling, the reaction mixture should transition from a pale orange suspension to a dark brown/black mixture. This indicates the precipitation of "palladium black" as the active Pd(0) species aggregates post-reaction. If the solution remains clear yellow, the catalyst failed to activate.
Workup & Purification
-
Dilute the crude mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NH₄Cl (10 mL) to neutralize the base, followed by brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
TLC Validation: Spot the crude oil on a silica TLC plate (Hexanes/Ethyl Acetate 9:1). The starting 2-bromoanisole (
) should be completely consumed, replaced by a strongly UV-active spot corresponding to the product ( ). -
Purify via flash column chromatography using a gradient of 0–5% Ethyl Acetate in Hexanes to afford the product as a colorless oil or white solid.
Analytical Validation
Confirm the structural integrity of the synthesized 4'-fluoro-2-methoxy-1,1'-biphenyl using Nuclear Magnetic Resonance (NMR) spectroscopy[4]:
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic methoxy singlet at
3.81 ppm. The aromatic region will display a distinct splitting pattern due to the ortho-substitution and the para-fluorine coupling. -
¹⁹F NMR (376 MHz, CDCl₃): A distinct multiplet or singlet centered around
-115.8 ppm definitively confirms the presence of the 4'-fluoro environment[4].
Troubleshooting & Causality Analysis
Even robust protocols can encounter issues. Use this matrix to diagnose and correct experimental failures:
-
Issue: High levels of 4-fluorobenzene detected via GC-MS (Protodeboronation).
-
Causality: The boronic acid underwent hydrolysis before transmetalation could occur.
-
Solution: Ensure strict adherence to the 15-minute microwave time limit. Prolonged heating at 150 °C accelerates deboronation. Alternatively, switch to the more stable 4-fluorophenylboronic acid pinacol ester[2].
-
-
Issue: Incomplete conversion of 2-bromoanisole (Reaction stalling).
-
Causality: Catalyst deactivation due to oxygen ingress, or insufficient base dissolution.
-
Solution: Rigorously degas the 1,4-dioxane/water mixture prior to adding it to the vial. Ensure the water ratio does not drop below 20% by volume, as the Cs₂CO₃ must fully dissolve to drive the transmetalation step[3].
-
References
- BenchChem. "Boric acid, pinacol ester | 25240-59-9." BenchChem.
- Sigma-Aldrich. "4'-Fluoro-2'-methoxybiphenyl-3-carbaldehyde." Sigma-Aldrich.
- BenchChem. "Dimethyl (2,4,6-triisopropylphenyl)boronate | 145434-22-6." BenchChem.
- AWS. "Nickel-Catalyzed Monosubstitution of Polyfluoroarenes with Organozinc Reagents using Alkoxydiphosphine Ligand." AWS.
Sources
Application Note: Scale-Up Manufacturing of 4'-Fluoro-2-methoxy-1,1'-biphenyl
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4'-Fluoro-2-methoxy-1,1'-biphenyl (CAS 72093-43-7) via Suzuki-Miyaura cross-coupling. Designed for process chemists and drug development professionals, this guide addresses critical scale-up challenges including exotherm management, impurity control (homocoupling), and residual palladium removal to <10 ppm. The procedure utilizes a cost-effective Pd(OAc)₂/PPh₃ catalyst system in a Toluene/Water biphasic mixture, optimized for kilogram-scale production with a focus on safety and regulatory compliance (ICH Q3D).
Introduction & Retrosynthetic Analysis
4'-Fluoro-2-methoxy-1,1'-biphenyl is a key biaryl scaffold used in the synthesis of liquid crystals and as an intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen derivatives.
Route Selection
The Suzuki-Miyaura coupling is selected over the Gomberg-Bachmann or Ullmann reactions due to its mild conditions, tolerance of functional groups, and avoidance of toxic tin reagents (Stille).
-
Electrophile: 1-Bromo-2-methoxybenzene (2-Bromoanisole) is preferred over the iodide for cost and stability, and over the chloride for reactivity.
-
Nucleophile: (4-Fluorophenyl)boronic acid.[1]
-
Catalyst: Pd(OAc)₂ with Triphenylphosphine (PPh₃). While Buchwald precatalysts (e.g., XPhos Pd G2) offer higher turnover, the Pd(OAc)₂/PPh₃ system is significantly more cost-effective for this sterically unencumbered biaryl and sufficient for >98% conversion.
Process Safety Assessment (Critical)
Warning: Suzuki couplings are exothermic. On a laboratory scale (<5 g), the heat of reaction is easily dissipated. On a pilot scale (>1 kg), an "all-in" addition can lead to a thermal runaway.
-
Thermal Hazard: The coupling reaction is exothermic (
). -
Control Strategy: A semi-batch approach is mandated. The catalyst and base are charged initially, and the limiting reagent (aryl halide) is dosed slowly to control the reaction temperature (
) and ensure it does not exceed the Maximum Temperature of Synthesis Reaction (MTSR).
Manufacturing Protocol (1.0 kg Scale)
Materials Bill of Quantities
| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Moles | Role |
| 1-Bromo-2-methoxybenzene | 187.03 | 1.00 | 1000 g | 5.35 | Limiting Reagent |
| (4-Fluorophenyl)boronic acid | 139.92 | 1.15 | 861 g | 6.15 | Nucleophile |
| Palladium(II) Acetate | 224.51 | 0.005 | 6.0 g | 0.027 | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 262.29 | 0.02 | 28.0 g | 0.107 | Ligand |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.00 | 1480 g | 10.70 | Base |
| Toluene | - | 5 Vol | 5.0 L | - | Solvent (Org) |
| Water (DI) | - | 5 Vol | 5.0 L | - | Solvent (Aq) |
Step-by-Step Procedure
Phase A: Reactor Setup & Catalyst Activation
-
Inertion: Purge a 20-L jacketed glass reactor with N₂ for 15 minutes.
-
Charging: Charge Toluene (4.0 L) , Water (5.0 L) , (4-Fluorophenyl)boronic acid (861 g) , and K₂CO₃ (1480 g) .
-
Agitation: Enable stirring to 350 RPM. Ensure solids are well suspended.
-
Catalyst Addition: Add PPh₃ (28.0 g) followed by Pd(OAc)₂ (6.0 g) .
-
Note: The solution will turn yellow/orange as the active
species forms.
-
-
Heating: Heat the reactor jacket to reach an internal temperature of 65°C .
Phase B: Controlled Reaction (Dosing)
-
Preparation: Dissolve 1-Bromo-2-methoxybenzene (1000 g) in the remaining Toluene (1.0 L) in a separate feed vessel.
-
Dosing: Initiate addition of the aryl bromide solution via a metering pump over 2 to 3 hours .
-
Monitor: Maintain internal temperature between 65–75°C. If
, stop dosing immediately and increase jacket cooling.
-
-
Post-Reaction Stir: After dosing is complete, raise temperature to 80°C (Reflux) and stir for 2 hours.
-
IPC (In-Process Control): Sample the organic phase for HPLC.
-
Specification: < 0.5% unreacted Aryl Bromide.
-
Phase C: Work-up & Palladium Scavenging
-
Phase Separation: Cool to 40°C. Stop stirring and allow phases to settle (15 min). Drain the lower aqueous layer (waste).
-
Washing: Wash the organic layer with 5% w/w Citric Acid (2.0 L) to neutralize residual base, followed by Brine (2.0 L) .
-
Pd Removal (Crucial):
-
Add SiliaMetS® Thiol (or equivalent scavenger) (50 g, 5 wt% vs product) to the organic layer.
-
Heat to 50°C and stir for 4 hours.
-
Filter hot through a pad of Celite or a 1-micron bag filter to remove the scavenger.
-
Phase D: Crystallization & Isolation
-
Solvent Swap: Distill the Toluene filtrate under reduced pressure (150 mbar, 50°C) to a low volume (~2 L).
-
Antisolvent Addition: Add Isopropanol (IPA) (3.0 L) and heat to 60°C to ensure full dissolution.
-
Cooling Ramp:
-
Cool to 45°C over 30 mins (Seed with 1g pure product if available).
-
Cool to 0–5°C over 2 hours.
-
-
Filtration: Filter the white crystalline solid.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Visualized Workflows
Process Workflow Diagram
Figure 1: Step-by-step unit operations for the kilogram-scale manufacturing process.
Catalytic Cycle & Mechanism
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the oxidative addition of 2-bromoanisole.
Analytical Specifications & Troubleshooting
Final Product Specification
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC): > 99.5% area.[2]
-
Assay (NMR): > 98.0% w/w.
-
Residual Pd: < 10 ppm (Required for pharma intermediates).[3]
-
Melting Point: 74–76°C (Literature value to be verified).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (<90% Conv) | Catalyst deactivation by O₂. | Degas solvents thoroughly. Add fresh catalyst (10% of original charge) dissolved in toluene. |
| High Homocoupling | Low concentration of Aryl Halide relative to catalyst. | Ensure dosing rate is maintained. Do not add all Aryl Halide at once. |
| Black Precipitate (Pd Black) | Ligand instability or insufficient ligand. | Increase PPh₃ loading to 4:1 ratio vs Pd. |
| Colored Product | Residual Pd or conjugated impurities.[3][4] | Recrystallize from Ethanol/Water with activated carbon (Darco G-60) treatment. |
References
-
Suzuki-Miyaura Coupling Scale-Up
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Source: Organic Process Research & Development (ACS).
-
[Link]
-
Safety in Cross-Coupling
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling.
- Source: Organic Process Research & Development.
-
[Link]
-
Palladium Removal Techniques
- Palladium Extraction Following Metal-C
- Source: Organic Process Research & Development.
-
[Link]
-
Target Molecule Data
Sources
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Sterically Hindered Biaryls
Status: Operational Operator: Senior Application Scientist Topic: Sterically Hindered Biaryl Synthesis (Tetra-ortho-substituted systems)
Introduction: The "Tetra-Ortho" Challenge
Welcome to the advanced optimization center. If you are here, you are likely facing the "tetra-ortho" wall—where the coupling of two ortho-substituted partners results in stalled conversion, protodeboronation, or homocoupling.
In standard Suzuki couplings, oxidative addition is often rate-limiting. However, in sterically hindered systems , the energy landscape shifts. The transmetalation and reductive elimination steps become the bottlenecks due to the massive steric repulsion required to bring two bulky aryl groups into a cis-geometry around the palladium center.
This guide moves beyond "add more catalyst" and focuses on the mechanistic levers you can pull to force these difficult bonds to form.
Module 1: The Catalyst Engine (Ligand Selection)
For hindered biaryls, the "classic" Pd(PPh₃)₄ or dppf systems will fail. You require ligands that are electron-rich (to facilitate oxidative addition) but, more importantly, bulky enough to enforce a mono-ligated Pd(0) species.[1]
The Top-Tier Solutions
| Ligand Class | Key Examples | Why It Works | Best For |
| Dialkylbiaryl Phosphines (Buchwald) | SPhos , XPhos , RuPhos | The biaryl backbone prevents the formation of inactive palladacycles. The bulk promotes the formation of highly active | General hindered couplings, heteroaryl chlorides.[3] |
| NHC (N-Heterocyclic Carbenes) | PEPPSI-IPr , PEPPSI-SIPr | The strong | Extreme steric hindrance (tetra-ortho), room temperature reactions.[4] |
| Specialized Phosphines | P(t-Bu)₃ , cataCXium A | High cone angle drives reductive elimination by relieving steric strain in the product forming step. | Specific highly hindered substrates where Buchwald ligands fail. |
Mechanism Visualization: The Bulky Ligand Advantage
The following diagram illustrates why bulky ligands (L) are essential for preventing catalyst deactivation and promoting the difficult reductive elimination step.
Caption: The catalytic cycle emphasizing the necessity of mono-ligated Pd species for hindered substrates.
Module 2: The Boron Instability (Protodeboronation)
The Symptom: You observe the consumption of the aryl halide but no product, and you find the de-borylated arene (Ar-H) in the LCMS. The Cause: Sterically hindered boronic acids are exceptionally prone to hydrolytic C-B bond cleavage, catalyzed by the very base required for the coupling.
Strategy A: The "Slow Release" (MIDA Boronates)
MIDA (N-methyliminodiacetic acid) boronates are sp³-hybridized and stable to anhydrous base. They slowly hydrolyze to the active boronic acid under aqueous conditions, keeping the standing concentration of the unstable acid low.
Strategy B: Anhydrous Activation
Switch from boronic acids to Potassium Organotrifluoroborates (BF3K) or Pinacol Esters .
-
BF3K salts: More stable than acids but require a hydrolysis step or specific conditions (e.g., alcohols) to transmetalate.
-
Pinacol Esters: Can often be transmetalated directly using bases like CsF or KOtBu in anhydrous solvents, bypassing the hydrolytic pathway entirely.
Module 3: Troubleshooting & Optimization Logic
Before starting a new screen, use this decision tree to select your initial conditions.
Caption: Decision matrix for selecting reaction conditions based on substrate stability and steric demand.
Proven Experimental Protocols
Protocol A: The "Workhorse" (Buchwald G3/G4)
Best for: Tri-ortho substituted biaryls and general optimization.
Reagents:
-
Aryl Halide (1.0 equiv)[5]
-
Boronic Acid/Pinacol Ester (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G4 or SPhos Pd G4 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv)[6]
-
Solvent: Toluene/Water (4:1 ratio) or THF/Water
Procedure:
-
Charge a reaction vial with the aryl halide, boron source, base, and Pd-precatalyst.
-
Seal and purge with Nitrogen/Argon (3 cycles). Crucial: Oxygen kills the active mono-ligated species.
-
Add degassed solvent mixture via syringe.[1]
-
Heat to 80–100 °C for 2–12 hours.
-
Note: If conversion stalls, add a second portion of catalyst (1 mol%) and boron source (0.5 equiv) after 4 hours.
Protocol B: The "Bulldozer" (PEPPSI-IPr)
Best for: Tetra-ortho substituted biaryls and extremely deactivated chlorides.
Reagents:
-
Aryl Halide (1.0 equiv)[5]
-
Boronic Acid (1.5 equiv)
-
Catalyst: PEPPSI-IPr (2–5 mol%)
-
Base: KOH or KOtBu (3.0 equiv)
-
Solvent: 1,4-Dioxane (technical grade is often fine, but degassed is better)
Procedure:
-
Combine solid reagents in a vial.
-
Add Dioxane.
-
Stir at room temperature for 10 minutes (initiation), then heat to 80 °C .
-
Why this works: The NHC ligand creates a "flexible steric bulk" that accommodates the crowding of tetra-ortho substituents better than rigid phosphines in some cases.
Frequently Asked Questions (FAQ)
Q1: My starting material is consumed, but I only see de-halogenated product (Ar-H). What happened? A: This is reductive dehalogenation, often caused by the presence of alcohols (acting as hydride sources) or excessive heat with specific bases.
-
Fix: Switch to a non-protic solvent system (e.g., pure Toluene or Dioxane) and use a carbonate base (Cs₂CO₃) instead of alkoxides.
Q2: I see significant homocoupling of the boronic acid. A: This indicates the oxidative addition of the aryl halide is too slow, or oxygen is present (promoting Chan-Lam type coupling).
-
Fix:
-
Degas solvents more rigorously.
-
Use slow addition of the boronic acid (syringe pump over 1 hour) to keep its concentration low relative to the Pd-Ar-X species.
-
Switch to the corresponding MIDA boronate .
-
Q3: Can I use Pd(OAc)₂ + Ligand instead of Pre-catalysts? A: For hindered substrates, no . Generating the active Pd(0) species from Pd(II) requires reduction by the phosphine (which consumes ligand) or the boronic acid (which wastes reagent). Pre-catalysts like Pd-G4 or PEPPSI contain a pre-formed active species that initiates immediately without "eating" your expensive ligand or substrate.
References
-
Buchwald Ligands (SPhos/XPhos)
-
PEPPSI Catalyst System
-
Protodeboronation Mechanisms
-
MIDA Boronates
- Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Source:J. Am. Chem. Soc. 2008.
- Context: Using MIDA boronates to solve the instability issue in Suzuki coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald Ligands [sigmaaldrich.com]
- 3. Buchwald Phosphine Ligands [merckmillipore.com]
- 4. Biaryls made easy: PEPPSI and the Kumada-Tamao-Corriu reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Yoneda Labs [yonedalabs.com]
troubleshooting low conversion rates in 2-methoxy biaryl synthesis
Technical Support Center: Catalysis & Synthesis Division Ticket Subject: Troubleshooting Low Conversion in 2-Methoxy Biaryl Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Ortho-Effect" Paradox
Welcome to the Catalysis Support Hub. If you are experiencing low conversion in synthesizing 2-methoxy biaryls, you are likely encountering one of two distinct failure modes. The 2-methoxy substituent is deceptive: it is sterically demanding enough to hinder transmetallation , yet electronically donating enough to destabilize the boronic acid (leading to protodeboronation ) or deactivate the aryl halide toward oxidative addition .
This guide moves beyond generic "optimization" and targets the specific mechanistic bottlenecks of ortho-alkoxy coupling.
Diagnostic Workflow
Before altering your conditions, use this logic flow to identify why the reaction failed.
Figure 1: Diagnostic logic tree to isolate the failure mode based on crude reaction analysis.
Technical Deep Dive & Solutions
Failure Mode A: The "Silent Killer" (Protodeboronation)
Symptom: The aryl halide remains untouched, but the 2-methoxy boronic acid has vanished. LCMS shows the corresponding arene (Ar-H) instead of the biaryl. Mechanism: The ortho-methoxy group (and heteroatoms like 2-pyridyl) facilitates the formation of a boronate anion. This intermediate is highly susceptible to protonation by water or protic solvents, cleaving the C-B bond before the palladium can find it.
The Fix: Controlled Release Strategy Do not add more boronic acid; it will just decompose again. You must lower the standing concentration of the free boronic acid.
-
Switch to MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are hydrolytically stable. They slowly release the active boronic acid only under specific basic conditions, keeping the concentration low enough to favor coupling over decomposition.
-
Switch to Molander Salts: Potassium organotrifluoroborates (
) are air-stable and release the active species slowly in the presence of base.
Failure Mode B: The "Steric Wall" (Catalyst Inactivity)
Symptom: Both starting materials remain. The catalyst turns into inactive "Palladium Black" precipitate.
Mechanism: The 2-methoxy group creates a steric clash during the transmetallation step. Standard ligands (like
The Fix: Specialized Ligand Architecture
You require Dialkylbiaryl Phosphines (Buchwald Ligands).[1] These ligands are bulky/electron-rich, facilitating oxidative addition, but they also have a secondary interaction (Pd-
-
SPhos: The gold standard for 2-methoxy couplings.
-
XPhos: Use if the aryl halide is also sterically hindered (e.g., ortho-substituted chloride).
-
RuPhos: Excellent for electron-rich substrates.
Comparative Data: Ligand Performance
The following table summarizes typical conversion rates for hindered 2-methoxy biaryl synthesis (e.g., 2-methoxyboronic acid + 2-chlorotoluene) based on internal application data and literature consensus.
| Ligand System | Catalyst Class | Conversion (24h) | Primary Failure Mode |
| Generation 1 | < 10% | Oxidative Addition Failure / Catalyst Aggregation | |
| Generation 2 | 15-30% | Slow Transmetallation | |
| SPhos G3/G4 | Buchwald Gen 3/4 | > 95% | N/A (Optimal) |
| XPhos G3/G4 | Buchwald Gen 3/4 | 85-95% | Excellent, but SPhos often superior for this specific substrate |
| PEPPSI-IPr | NHC-Pd | 80-90% | Good alternative, requires higher temp |
Recommended Protocols
Protocol A: The "Buchwald Rescue" (For Steric Issues)
Use this when starting materials remain unreacted.
-
Catalyst: SPhos Pd G3 Precatalyst (2.0 mol%). (Note: Using a precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation).
-
Solvent: Toluene : Water (10:1 ratio). The biphasic system is crucial.
-
Base:
(3.0 equiv). Finely ground. -
Temperature: 100°C.
-
Procedure:
-
Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Catalyst.
-
Evacuate and backfill with Argon (x3).
-
Add degassed Toluene/Water.
-
Stir vigorously (1000 rpm) at 100°C for 12 hours.
-
Protocol B: The "Molander Protocol" (For Unstable Boronates)
Use this when the boronic acid decomposes (protodeboronation).
-
Boron Source: Potassium 2-methoxyaryl trifluoroborate (1.2 equiv).
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR XPhos Pd G3. -
Solvent: THF : Water (10:1).
-
Base:
(3.0 equiv). -
Temperature: 80°C.
-
Mechanism: The hydrolysis of the
salt is the rate-limiting step, feeding active boronic acid into the cycle only as fast as the catalyst can consume it.
Mechanism Visualization
Understanding the competition between the productive cycle and the destructive side-reaction is critical.
Figure 2: The race between Transmetallation (Productive) and Protodeboronation (Destructive).
Frequently Asked Questions (FAQ)
Q: Why does my reaction turn black immediately?
A: This is "Palladium Black" precipitation. It means your ligand is dissociating from the palladium, or you don't have enough ligand. If using
Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate the coupling, they also accelerate protodeboronation. If your issue is catalyst inactivity (sterics), microwaves help. If your issue is boronic acid stability, microwaves will likely destroy your starting material faster.
Q: My 2-methoxy boronic acid is an oil and looks impure. Does this matter? A: Yes. Impure boronic acids often contain boroxines (anhydrides) which disrupt stoichiometry. Recrystallize from water/acetonitrile or convert it to a MIDA boronate or Potassium Trifluoroborate salt immediately for long-term storage and better reactivity.
Q: Why do you recommend SPhos specifically? A: SPhos was structurally designed by the Buchwald group for this exact scenario. The methoxy group on the ligand provides a hemilabile interaction with the Palladium center, stabilizing it during the difficult transmetallation step required for ortho-substituted substrates.
References
-
Buchwald, S. L., et al. "A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes." Angewandte Chemie International Edition, 2004. Link
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007. Link
-
Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates Facilitates Cross-Coupling." Journal of the American Chemical Society, 2009. Link
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Chemical Communications, 2012. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. Link
Sources
Technical Support Center: Catalyst Selection for Electron-Rich Aryl Halide Coupling
Introduction
The cross-coupling of electron-rich aryl halides is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. However, these substrates present unique challenges due to their inherent electronic properties, which can render them less reactive in standard catalytic cycles. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers in overcoming common hurdles and achieving successful coupling outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the cross-coupling of electron-rich aryl halides.
Issue 1: Low or No Conversion of the Starting Material
-
Question: My Suzuki-Miyaura coupling reaction with an electron-rich aryl chloride is showing little to no conversion, even after extended reaction times. What are the likely causes and how can I resolve this?
-
Answer: Low or no conversion in the coupling of electron-rich aryl halides is a common problem, often stemming from the challenging oxidative addition step.[1][2] Here’s a systematic approach to troubleshoot this issue:
-
Evaluate Your Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often inadequate for activating electron-rich aryl chlorides.[3] The electron-donating groups on the aryl halide increase the electron density at the carbon-halogen bond, making oxidative addition to the palladium(0) center sluggish.
-
Assess the Palladium Precatalyst: The choice of palladium source is critical. While Pd(PPh₃)₄ or Pd(OAc)₂ are common, they may not be the most effective for generating the active Pd(0) species in challenging couplings.
-
Check the Base and Solvent System: The base plays a crucial role in the transmetalation step and can influence catalyst activity. The solvent system must be appropriate for the chosen base and reagents.
-
Solution: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[4][7] Ensure your solvents are anhydrous and properly degassed, as oxygen can deactivate the Pd(0) catalyst.[3] Aprotic solvents are generally preferred.[4]
-
-
Increase Catalyst Loading and Temperature: If the reaction is still sluggish, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[3] Cautiously increasing the reaction temperature can also improve the rate, but be mindful of potential catalyst decomposition at excessive temperatures.[3]
-
Issue 2: Significant Formation of Dehalogenated Byproduct
-
Question: In my Buchwald-Hartwig amination of an electron-rich aryl bromide, I am observing a significant amount of the corresponding arene (dehalogenated byproduct). How can I minimize this side reaction?
-
Answer: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[4] This occurs when the oxidative addition product undergoes a competing reaction pathway instead of the desired cross-coupling.
-
Optimize the Catalyst System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over pathways leading to dehalogenation.[4]
-
Select the Appropriate Base: Strong bases, particularly alkoxides, can promote dehalogenation.[4]
-
Solution: Switch to a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4]
-
-
Control the Reaction Temperature: High temperatures can favor dehalogenation.[4]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Consider Additives: In some cases, the addition of bromide salts has been shown to suppress dehalogenation.[4]
-
Issue 3: Homocoupling of the Boronic Acid Reagent
-
Question: My Suzuki reaction is producing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What causes this and how can I prevent it?
-
Answer: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1]
-
Ensure Rigorous Degassing: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.[1][3]
-
Solution: Thoroughly degas all solvents and reagents using techniques such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.
-
-
Use a High-Purity Palladium Source: The presence of residual Pd(II) in the catalyst can initiate homocoupling.
-
Solution: Use a high-quality, well-defined Pd(0) source or a precatalyst that cleanly generates the active Pd(0) species.
-
-
Optimize the Reaction Conditions: Higher temperatures can sometimes increase the rate of homocoupling.[8]
-
Solution: If possible, run the reaction at a lower temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich aryl halides so challenging to couple?
A1: Electron-rich aryl halides are challenging due to the electron-donating nature of their substituents (e.g., -OMe, -NMe₂). These groups increase the electron density on the aromatic ring, which strengthens the carbon-halogen bond and makes the oxidative addition of the aryl halide to the Pd(0) catalyst more difficult.[1][2] This is often the rate-limiting step in the catalytic cycle.
Q2: How do I choose the right ligand for my specific electron-rich aryl halide?
A2: The choice of ligand is crucial and depends on the specific coupling reaction and the nature of the aryl halide. A general guideline is to start with bulky, electron-rich phosphine ligands.
-
For Suzuki-Miyaura Couplings: Buchwald-type biarylphosphine ligands like XPhos, SPhos, and RuPhos are excellent starting points, especially for aryl chlorides.[3][4]
-
For Buchwald-Hartwig Aminations: In addition to the Buchwald ligands, Josiphos-type ligands can also be very effective. The choice may also depend on whether you are coupling a primary or secondary amine.[9][10]
-
For Sonogashira Couplings: Electron-rich phosphine ligands can increase the rate of oxidative addition.[11] Bulky ligands can also promote the dissociation of the active palladium catalyst from its resting state.[11]
Q3: What is the role of the base in these coupling reactions, and how do I select the best one?
A3: The base plays multiple roles in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, it facilitates the transmetalation step by forming a more nucleophilic boronate species. In Buchwald-Hartwig aminations, it deprotonates the amine. The choice of base can significantly impact the reaction outcome.
-
General Recommendations: For challenging couplings of electron-rich aryl halides, stronger, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often preferred.[4][7] Weaker bases may not be sufficient to drive the reaction to completion.
Q4: Can I use the same catalyst system for different types of coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?
A4: While there is some overlap in the types of ligands and palladium sources used, it is generally necessary to optimize the catalyst system for each specific type of coupling reaction. The mechanistic details and the nature of the nucleophile differ significantly between these reactions, necessitating different catalyst requirements. For example, Sonogashira couplings often employ a copper(I) co-catalyst, which is not used in Suzuki or Buchwald-Hartwig reactions.[11][12]
Q5: Are there any alternatives to palladium catalysts for these reactions?
A5: While palladium is the most widely used metal for these cross-coupling reactions, there has been growing interest in developing catalysts based on more earth-abundant and less expensive metals. Nickel-based catalysts have shown promise for certain cross-coupling reactions, including those involving sterically hindered substrates.[13] Iron-catalyzed cross-couplings are also an area of active research.[14][15]
Data Presentation
Table 1: Recommended Catalyst Systems for Coupling of Electron-Rich Aryl Halides
| Coupling Reaction | Aryl Halide | Recommended Ligand(s) | Recommended Pd Source | Recommended Base(s) |
| Suzuki-Miyaura | Aryl Chloride | XPhos, SPhos, RuPhos | XPhos Pd G3/G4 | K₃PO₄, Cs₂CO₃ |
| Aryl Bromide | P(tBu)₃, PCy₃, SPhos | Pd₂(dba)₃, Pd(OAc)₂ | K₃PO₄, K₂CO₃ | |
| Buchwald-Hartwig | Aryl Chloride | BrettPhos, RuPhos | BrettPhos Pd G3 | LiHMDS, NaOtBu |
| Aryl Bromide | XPhos, Josiphos | Pd₂(dba)₃, Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ | |
| Sonogashira | Aryl Bromide | PPh₃, XPhos | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Et₃N, i-Pr₂NH |
| Heck | Aryl Bromide | P(o-tol)₃, dppf | Pd(OAc)₂ | NaOAc, Et₃N |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Chloride
This protocol is adapted for the coupling of an electron-rich aryl chloride with a boronic acid, a common challenging scenario.[6]
-
Reagent Preparation: In a glovebox, add the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane/water 4:1, 5 mL).
-
Reaction Setup: Seal the vial and remove it from the glovebox.
-
Heating and Monitoring: Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for catalyst selection in electron-rich aryl halide coupling.
References
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.). BenchChem.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. (n.d.). BenchChem.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (n.d.). National Center for Biotechnology Information.
- The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC. (n.d.). National Center for Biotechnology Information.
- Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Thieme Chemistry.
- Introduction to Suzuki-Miyaura Cross-Coupling and XPhos Pd G3 - Smolecule. (n.d.). Smolecule.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts.
- Organometallic Coupling Reactions - Chemistry LibreTexts. (2024, March 24). Chemistry LibreTexts.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Royal Society of Chemistry.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
- Suzuki-Miyaura Coupling - eFan's Blog. (2024, October 24). eFan's Blog.
- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC. (n.d.). National Center for Biotechnology Information.
- Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System - ResearchGate. (2009, January 14). ResearchGate.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube.
- Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | The Journal of Organic Chemistry - ACS Publications. (2003, March 13). American Chemical Society Publications.
- Heck Reaction—State of the Art - MDPI. (2017, September 11). MDPI.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Organic Syntheses.
- Heck reaction - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC. (2023, April 24). National Center for Biotechnology Information.
- Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27). Princeton University.
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (n.d.). University of Windsor.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit.
- Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent | Organic Letters - ACS Publications. (2016, July 21). American Chemical Society Publications.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. (n.d.). Wordpress.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019, September 2). Royal Society of Chemistry.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Reddit.
- Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium - PMC. (n.d.). National Center for Biotechnology Information.
- Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (2023, August 30). American Chemical Society Publications.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. (2020, November 23). Dartmouth Undergraduate Journal of Science.
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. (2024, April 13). MDPI.
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides | Journal of the American Chemical Society - ACS Publications. (2014, September 16). American Chemical Society Publications.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25). Royal Society of Chemistry.
- Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides - PubMed. (2018, October 31). National Center for Biotechnology Information.
- Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).
- Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings. (2021, September 22). American Chemical Society Publications.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (n.d.). ResearchGate.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). (2022, Issue 10). Royal Society of Chemistry.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. theses.enscm.fr [theses.enscm.fr]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.princeton.edu [chemistry.princeton.edu]
- 14. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 15. pubs.acs.org [pubs.acs.org]
minimizing deborylation during fluorinated biphenyl synthesis
Technical Support Center: Minimizing Deborylation in Fluorinated Biphenyl Synthesis
Introduction: The Fluorine Paradox
User Query: "Why does my Suzuki coupling fail with fluorinated boronic acids, yielding only the deboronated arene?"
Executive Summary: The synthesis of fluorinated biphenyls is a cornerstone of modern medicinal chemistry, yet it presents a unique paradox. The same electron-withdrawing fluorine atoms that enhance metabolic stability and binding affinity in drug candidates also critically destabilize the Carbon-Boron (C-B) bond during synthesis.
In standard Suzuki-Miyaura conditions, this destabilization accelerates protodeboronation —a side reaction where the boronic acid is hydrolyzed and protonated, replacing the boron moiety with hydrogen.[1] This is not merely a "side reaction"; for polyfluorinated substrates (e.g., 2,6-difluorophenylboronic acid), it is often the dominant pathway, driven by the formation of a stabilized carbanion intermediate.
This guide provides a root-cause analysis and three validated protocols to suppress this pathway, ensuring the cross-coupling cycle outcompetes the decomposition cycle.
Part 1: Diagnostic Hub (Troubleshooting)
Q1: How do I know if protodeboronation is my primary failure mode? A: Analyze your crude reaction mixture via GC-MS or 19F-NMR.
-
Symptom: You observe the aryl halide starting material remaining (or consumed) and a significant quantity of the deboronated arene (Ar-H).
-
False Positive: If you see homocoupling of the boronic acid (Ar-Ar), the issue is oxidation, not protodeboronation.
-
Mechanism: Base-catalyzed hydrolysis forms a boronate "ate" complex. In electron-deficient rings, this complex undergoes facile C-B bond heterolysis, releasing a transient aryl anion that is instantly protonated by water or solvent.
Q2: My reaction stalls after 10% conversion. Is the catalyst dead? A: Likely not. The catalyst is active, but your nucleophile (boronic acid) has been depleted via decomposition.
-
Test: Add a second portion of boronic acid. If the reaction restarts, your catalyst is alive, but your boron source is unstable.
-
Fix: Switch to Protocol B (Slow Addition) or Protocol C (Protected Boronates).
Q3: Does the choice of base really matter that much? A: Yes. Hydroxide bases (NaOH, KOH) and high water concentrations are the "kiss of death" for fluorinated substrates. They rapidly generate the unstable boronate species.
-
Rule of Thumb: Avoid bases that generate high concentrations of [OH-]. Switch to anhydrous carbonate (K2CO3), phosphate (K3PO4), or fluoride (CsF, KF) sources.
Part 2: Visualizing the Competitive Landscape
The following diagram illustrates the kinetic competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway.
Figure 1: Kinetic competition. To succeed, the rate of Transmetallation (
Part 3: Optimization Protocols
Protocol A: The "Anhydrous Fluoride" System
Best for: 2,6-difluorophenylboronic acids and highly unstable substrates.
This protocol replaces the hydrolytic hydroxide pathway with a fluoride-activated pathway, which forms a fluoroborate intermediate that is less prone to spontaneous protodeboronation than the hydroxyboronate.
| Parameter | Recommendation | Rationale |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Eliminates water, the primary proton source. |
| Base | CsF (2.0 - 3.0 equiv) or Spray-dried KF | Fluoride activates the boronic acid without generating high pH. |
| Catalyst | Pd(OAc)2 + SPhos (or XPhos) | Buchwald ligands facilitate rapid transmetallation, beating the decomposition clock. |
| Temp | 80°C - 100°C | High temperature is needed for anhydrous activation; ensure catalyst stability. |
Step-by-Step:
-
Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), CsF (2.5 equiv), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes phenol formation.
-
Inject anhydrous Toluene (0.2 M concentration).
-
Heat to 90°C with vigorous stirring.
-
Validation: Monitor by LC-MS at 30 mins. If Ar-H is forming, lower temperature to 60°C and increase catalyst loading.
Protocol B: The "Cationic" Base-Free Coupling
Best for: Extremely base-sensitive substrates (e.g., polyfluorinated, heterocyclic).
Based on the work of the Watson and Buchwald groups, this method avoids base entirely during the critical transmetallation step, utilizing a cationic Palladium intermediate.
-
Catalyst: [(PAd3)Pd(Me)(Cl)] or generate in situ with Pd2(dba)3 + PAd3 (Tri(1-adamantyl)phosphine).
-
Solvent: Acetone or THF.
-
Base: None (or weak buffer like NaHCO3 if acid is generated).
-
Mechanism: The bulky PAd3 ligand creates a highly active cationic Pd species that can transmetallate with boronic acids without base activation, completely bypassing the boronate "ate" complex formation.
Protocol C: Slow-Release Strategy (MIDA Boronates)
Best for: Scale-up where anhydrous conditions are difficult to maintain.
Use MIDA (N-methyliminodiacetic acid) boronates instead of free boronic acids.
-
Concept: MIDA boronates are stable to hydrolysis. Under slow-hydrolysis conditions (e.g., K3PO4 / H2O / Dioxane), the active boronic acid is released slowly.
-
Benefit: The instantaneous concentration of the unstable free boronic acid is kept low, statistically favoring the coupling reaction with the Pd catalyst over the second-order decomposition pathways.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Ethanol or Methanol as co-solvents? A: Avoid. Protic solvents act as an infinite proton source for the deboronation mechanism. If solubility is an issue, use DMF, DMAc, or n-Butanol (sterically hindered alcohol) sparingly.
Q: Why does 2,6-difluorophenylboronic acid decompose faster than the 3,5-isomer? A: Electronic effects. The fluorine atoms at the ortho (2,6) positions inductively stabilize the negative charge on the carbon atom after the boron leaves. This lowers the activation energy for C-B bond cleavage. The 3,5-isomer does not stabilize the ipso carbanion nearly as effectively.
Q: I see "homocoupling" of my aryl halide. What does this mean? A: This indicates the transmetallation step is too slow. The oxidative addition complex (Ar-Pd-X) is sitting around waiting for boron.
-
Fix: Increase the nucleophilicity of your boron source (switch to Protocol A with CsF) or increase the catalyst concentration.
References
-
Kinetic Analysis of Protodeboronation: Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion."[2] Journal of the American Chemical Society, 2017.[3] [Link]
-
Cationic Base-Free Suzuki Coupling: Barder, T. E., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007. [Link]
-
MIDA Boronate Slow-Release Strategy: Knapp, D. M., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates."[4] Journal of the American Chemical Society, 2010. [Link]
Sources
improving enantioselectivity in atropisomeric biphenyl derivatives
Status: Online | Tier: Level 3 Engineering Support Topic: Improving Enantioselectivity in Atropisomeric Biphenyl Derivatives
Welcome to the AOH Technical Portal
You are accessing the central repository for troubleshooting axial chirality synthesis. This guide is not a textbook; it is a diagnostic tool designed to isolate the root cause of low enantiomeric excess (ee) in biphenyl synthesis and provide validated protocols for correction.
Quick Navigation
-
(Start here if your ee is low)
Module 1: Diagnostic Triage
Ticket Type: Troubleshooting Low Enantioselectivity User Issue: "I am forming the biaryl bond, but the enantioselectivity is poor (<80% ee) or inconsistent."
Diagnostic Flowchart
Before changing ligands, you must identify the leakage point in your stereochemical control.
Figure 1: Diagnostic logic for isolating the cause of enantiomeric leakage in atroposelective synthesis.
FAQ: Root Cause Analysis
Q: My reaction works, but the product racemizes during purification. What is happening?
A: You are likely dealing with a Class 2 Atropisomer (Rotational Barrier
-
The Physics: At 25°C, a barrier of 24 kcal/mol allows racemization with a half-life (
) of roughly 16 hours. If your workup or column chromatography takes 5 hours, you will lose significant optical purity. -
The Fix:
-
Immediate: Perform workup and chromatography at 0°C or lower.
-
Structural: Add steric bulk at the ortho-positions (e.g., replace -Me with -iPr or -CF
) to push the barrier into Class 3 (>30 kcal/mol) [1].
-
Q: I am using a Dynamic Kinetic Resolution (DKR) strategy, but the yield is stuck at 50%. Why? A: Your substrate racemization is too slow compared to the coupling rate.
-
The Logic: DKR relies on the Curtin-Hammett Principle .[1][2][3][4] The starting material enantiomers must interconvert faster than the catalyst converts them to product (
). If , you are performing a standard Kinetic Resolution, capping your yield at 50%. -
The Fix: Increase the reaction temperature to accelerate substrate racemization, or add a racemization catalyst (e.g., an aldehyde for amino acid derivatives) [2].
Q: Why does lowering the temperature sometimes decrease my ee in Suzuki couplings? A: This is a counter-intuitive phenomenon often linked to the isoinversion temperature .
-
The Mechanism: Enantioselectivity is determined by the difference in free energy between two diastereomeric transition states (
). This term has both enthalpic ( ) and entropic ( ) components. If these terms oppose each other, there exists a specific temperature where ee becomes zero. Operating below this point can invert the sense of induction or lower selectivity [3].
Module 2: Catalyst & Ligand Architecture
Selecting the correct "hardware" is critical. For biphenyls, the interaction between the ligand's chiral pocket and the substrate's ortho-substituents is the deciding factor.
Ligand Selection Matrix
| Ligand Class | Representative | Best For... | Mechanism of Control |
| Chiral Biaryl Bisphosphines | BINAP, SEGPHOS | Quadrant Diagram: Blocks 2 diagonal quadrants, forcing the substrate into the open space. | |
| Monophosphines | MOP, KenPhos | Sterically demanding substrates (tetra-ortho-substituted). | Hemi-labile coordination: Allows space for bulky oxidative addition while maintaining chiral environment. |
| Chiral Phosphoramidites | Feringa-type, MonoPhos | Copper-catalyzed oxidative couplings; Organolithium additions. | Deep Chiral Pocket: The flexible amine moiety adjusts to clamp the substrate. |
| Sulfonated Phosphines | sSPhos (Buchwald) | Biphenol Synthesis (High polarity substrates). | Cation-Directed: The sulfonate group forms non-covalent interactions (H-bonds/Ion-pairing) with the substrate [4]. |
The "Chiral Pocket" Visualization
When designing the reaction, visualize the Reductive Elimination step.
-
The Goal: The catalyst must destabilize the transition state leading to the wrong atropisomer (minor) more than the right one (major).
-
The Trick: If your substrate has a hydrogen bond donor (e.g., -OH, -NH2), use a ligand with a H-bond acceptor (e.g., sSPhos or Chiral Phosphoric Acids). This "locks" the substrate orientation relative to the catalyst [4].
Module 3: Stability & Racemization Analysis
Do not synthesize a molecule that cannot exist as a single enantiomer. Validate stability in silico first.
Protocol: Calculating Rotational Barriers (DFT)
Standard Operating Procedure for Gaussian/ORCA
-
Build the Transition State (TS):
-
Draw the biphenyl with the two rings perpendicular (90° dihedral) – this is the Ground State (GS).
-
Draw the planar conformation (0° or 180° dihedral) – this is usually the Transition State for rotation.
-
-
Optimization:
-
Run a geometry optimization on the planar structure. Note: For highly hindered systems, the TS might be slightly twisted (anti-clinal) rather than perfectly planar to relieve steric clash.
-
-
Frequency Check:
-
Calculate vibrational frequencies.[5] The TS must have exactly one imaginary frequency (negative value) corresponding to the twisting motion of the aryl-aryl bond.
-
-
Calculation:
-
Interpretation:
| Class | Half-life ( | Action | |
| < 20 | Class 1 | Seconds/Minutes | Unstable. Do not pursue as a chiral drug candidate. |
| 20 – 30 | Class 2 | Hours/Days | Risk. Requires cold storage. Racemizes in blood? |
| > 30 | Class 3 | Years | Stable. Treat as a static chiral center.[6] |
Module 4: Validated Protocols
Protocol A: Atroposelective Suzuki-Miyaura Coupling
Target: Synthesis of functionalized axially chiral biphenyls. Reference: Adapted from Buchwald et al. [4] and Tang et al.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid/Ester (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) + (S)-KenPhos or sSPhos (10 mol%) -
Base: K
PO (2.0 equiv) - Crucial: Weak base minimizes background reaction. -
Solvent: Toluene/Water (10:1) or THF.
Workflow:
-
Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)
and the chiral ligand in the solvent. Stir for 30 mins at RT to ensure formation of the active species. Failure to do this results in "burst" background reactivity. -
Addition: Add Aryl Bromide, Boronic Acid, and Base.
-
Reaction: Heat to 40–60°C. Monitor: Check conversion by UPLC every 2 hours.
-
Tip: If conversion is slow, resist raising Temp >80°C. Instead, add more catalyst. High T erodes ee.
-
-
Workup: Cool to 0°C . Quench with dilute HCl. Extract with cold ether.
-
Analysis: Analyze ee immediately via Chiral SFC (e.g., Chiralpak AD-H or OD-H columns).
Protocol B: The "Bringmann" Lactone Strategy
Target: Converting unstable intermediates into stable atropisomers. Concept: Bridge -> Stereoselective Opening -> Axis Lock.
Figure 2: The Bringmann Lactone concept. The lactone bridge lowers the rotation barrier, allowing rapid racemization (DKR conditions). The ring-opening step introduces the steric bulk that "locks" the axis [5].
Steps:
-
Synthesize the biaryl lactone (usually achiral or rapidly racemizing).
-
React with a chiral nucleophile (e.g., chiral oxazaborolidine reduction).
-
The ring opening creates a bulky hydroxyl/alkyl group, instantly raising the rotational barrier and freezing the chirality.
References
-
S. R. LaPlante et al. , "Atropisomerism in Drug Discovery," J. Med. Chem., 2011. Link
-
J. Clayden et al. , "The Challenge of Atropisomerism in Drug Discovery," Angew. Chem. Int. Ed., 2009.[7] Link
- C. Wolf, Dynamic Stereochemistry of Chiral Compounds, RSC Publishing, 2008.
-
S. L. Buchwald et al. , "An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols," J. Am. Chem. Soc., 2022. Link
-
G. Bringmann et al. , "Atroposelective Synthesis of Axially Chiral Biaryl Compounds," Angew. Chem. Int. Ed., 2005. Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Curtin–Hammett principle - Wikipedia [en.wikipedia.org]
- 3. Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]
solving solubility issues of 4'-Fluoro-2-methoxy-1,1'-biphenyl in NMR solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with highly lipophilic, fluorinated aromatic systems.
Below, you will find diagnostic FAQs, a visualized decision-making workflow, and self-validating experimental protocols to resolve solubility and acquisition issues for 4'-Fluoro-2-methoxy-1,1'-biphenyl .
PART 1: Diagnostic FAQs (Understanding the Problem)
Q: Why does 4'-Fluoro-2-methoxy-1,1'-biphenyl exhibit poor solubility or broad NMR lines in standard polar solvents like DMSO-d₆?
A: 4'-Fluoro-2-methoxy-1,1'-biphenyl is a highly lipophilic molecule that lacks strong hydrogen-bond donors. In highly polar solvents like DMSO-d₆, the solvent network excludes the non-polar biphenyl, forcing the molecules into hydrophobic aggregation and
Q: What are the best alternative deuterated solvents for this compound? A: Choosing the correct NMR solvent involves a meticulous balance of miscibility, chemical shift range, and stability[1]. While CDCl₃ is the standard and most cost-effective choice[2], your compound might not be soluble enough at the required concentrations, necessitating a shift to a less polar, aromatic solvent like C₆D₆[3].
Table 1: Solvent Selection Matrix for Fluorinated Biphenyls
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for Biphenyls | Key Advantage / Disadvantage |
| Chloroform-d (CDCl₃) | Low (4.1) | 61.2 | Excellent | Standard choice; inexpensive and volatile[2]. |
| Benzene-d₆ (C₆D₆) | Very Low (2.7) | 80.1 | Outstanding | Disrupts |
| Dichloromethane-d₂ (CD₂Cl₂) | Low (3.1) | 39.8 | Very Good | Ideal for low-temperature VT-NMR; highly volatile. |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | High (7.2) | 189.0 | Poor | Causes aggregation; difficult to recover sample[4]. |
Q: My sample is cloudy after adding the solvent. Should I run it anyway to see if I get a signal? A: No. Turbidity and opacity cause severe magnetic field inhomogeneity, making it impossible to shim the magnet properly, which ruins the signal-to-noise ratio[3]. Any precipitate must be filtered off before recording the spectrum[2].
PART 2: Visualized Troubleshooting Workflow
When dealing with limited sample mass or stubborn aggregation, follow this logical progression to determine your sample preparation strategy.
Workflow for resolving NMR solubility and acquisition issues for fluorinated biphenyls.
PART 3: Self-Validating Experimental Protocols
Protocol 1: Solvent Optimization and Sample Preparation
Causality: Proper dissolution and the removal of micro-particulates prevent magnetic field distortion. A perfectly homogeneous solution is the absolute prerequisite for sharp peaks and accurate multiplet integration.
-
Initial Testing: Before consuming expensive deuterated solvents, verify the solubility of your batch using the non-deuterated equivalent (e.g., standard HPLC-grade benzene or chloroform)[2].
-
Weighing: Weigh 5–20 mg of 4'-Fluoro-2-methoxy-1,1'-biphenyl into a clean secondary glass vial[3].
-
Solvent Addition: Add 0.6 mL of Benzene-d₆ (C₆D₆).
-
Expert Insight: C₆D₆ actively intercalates between the biphenyl rings via solvent-solute
interactions, breaking up the self-aggregation that causes line broadening.
-
-
Agitation: Pulverize the solid if necessary, add the solvent, and stir or sonicate vigorously to maximize the contact surface area[3].
-
Filtration (Self-Validation Step): Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.
-
Validation Check: Hold the tube up to a light source. The solution must be completely optically clear. If any turbidity remains, the sample is still aggregating and will fail shimming[3]. Do not proceed to the magnet until clarity is achieved.
-
Protocol 2: Enhancing ¹³C/¹⁹F Acquisition at Low Solubility Limits
Causality: Quaternary carbons (like the C-F and C-O carbons in this biphenyl) have notoriously long
-
Volume Reduction: Instead of the standard 0.6 mL, dissolve the maximum soluble amount of the compound in exactly 250 µL of CD₂Cl₂ or C₆D₆.
-
Shigemi Tube Loading: Place the 250 µL solution into a susceptibility-matched Shigemi tube.
-
Validation Check: Ensure the meniscus is perfectly aligned with the upper and lower limits of the spectrometer's RF coil. By restricting the sample entirely to the active volume, you double the effective concentration without needing additional compound.
-
-
Relaxation Agent Addition: Add a trace amount (0.05 M) of Chromium(III) acetylacetonate [Cr(acac)₃].
-
Causality: The paramagnetic Cr³⁺ ion provides an efficient, non-radiative relaxation pathway. This drastically shortens the
for the quaternary carbons, allowing them to fully relax between scans.
-
-
Acquisition Parameters: Because
is now shortened, set your inter-pulse delay ( ) to 1.5 seconds (down from the standard 3–5 seconds) and proportionally increase your number of scans (NS) to rapidly build the signal-to-noise ratio.
References
-
instructions for performing experiments by bruker aviii 300&500 ft nmr-spectrometers Source: University of Jyväskylä (jyu.fi) URL:[Link]
-
Is There are any idea to achieve H NMR signals for swollen compound ?? Source: ResearchGate URL:[Link]
-
NMR solvent selection - that also allows sample recovery Source: BioChromato URL:[Link]
Sources
Technical Support Center: Palladium Removal in Biaryl Synthesis
Welcome to the Advanced Purification Support Hub. Topic: Reducing Palladium (Pd) Contamination in Final Biaryl Products. Current Standard: ICH Q3D Guideline for Elemental Impurities. Target Limit: Typically <10 ppm (Oral), <1 ppm (Parenteral).
Diagnostic Triage: Where to Start?
Before selecting a remediation strategy, you must quantify the scale of contamination. A protocol suitable for removing 50 ppm is often inefficient for removing 5,000 ppm.
Workflow: The Remediation Decision Matrix
Use the following logic gate to determine your primary purification vector.
Figure 1: Decision matrix for selecting palladium removal techniques based on initial contamination levels.
Protocol Module: The "Prasad" Wash (L-Cysteine)
Best For: Reducing Pd from ~1,000 ppm to <50 ppm in early scale-up. Mechanism: L-Cysteine is a zwitterionic amino acid that forms highly water-soluble complexes with Pd(II), pulling it from the organic phase into the aqueous phase.
The Protocol
Reference: Garrett, C. E., & Prasad, K. (2004).[1][2][3][4][5] Advanced Synthesis & Catalysis.
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve crude biaryl product in a water-immiscible solvent (e.g., Isopropyl Acetate, 2-MeTHF, or Toluene). |
| 2 | Preparation | Prepare a 10-20% (w/v) aqueous solution of L-Cysteine . |
| 3 | Contact | Add the L-Cysteine solution to the organic phase. Ratio: Use 10–20 equivalents of L-Cysteine relative to the estimated Pd content (molar). |
| 4 | Agitation | Heat to 45–60°C and stir vigorously for 1–4 hours. |
| 5 | Separation | Cool to room temperature. Separate the layers. The Pd-Cysteine complex will be in the aqueous layer (often yellow/orange). |
| 6 | Wash | Wash the organic layer with water (x2) to remove residual cysteine. |
Troubleshooting The Prasad Wash:
-
Issue: Emulsion formation.
-
Fix: Add brine to the aqueous layer or filter the biphasic mixture through a Celite pad before separation to break the emulsion.
-
-
Issue: Pd levels remain high.
-
Fix: The Pd may be Pd(0) nanoparticles. Add a mild oxidant (e.g., stir open to air) or switch to N-Acetyl-L-Cysteine , which sometimes offers better solubility dynamics.
-
Protocol Module: Scavenger Optimization
Best For: Final polishing (<100 ppm to <5 ppm) and GMP final steps. Mechanism: Chemisorption. Functionalized silica (or polymers) bind Pd irreversibly.
Scavenger Selection Guide
| Scavenger Type | Functional Group | Best For | Limitations |
| Si-Thiol | Mercaptan (-SH) | Universal Workhorse. Scavenges Pd(II) and Pd(0). Best general choice. | Can smell sulfurous. Slower kinetics at RT. |
| Si-DMT | Dimercaptotriazine | High Efficiency. Excellent for low-level polishing. | More expensive than simple thiols. |
| Si-Thiourea | Thiourea | Cationic Pd. Excellent for Pd(II) salts (e.g., Pd(OAc)₂). | Less effective on Pd(0) nanoparticles. |
| Activated Carbon | Carbon Lattice | Bulk Removal. Cheap, removes massive Pd amounts. | Non-selective. Can adsorb your product (yield loss).[1] |
Experimental Workflow: The "Micro-Screen"
Do not commit your entire batch to a scavenger without testing.
-
Aliquot: Take 4 vials. Place 100 mg of crude product in each, dissolved in 2 mL solvent.
-
Dose: Add 5–10 wt% (relative to product) of different scavengers (e.g., Si-Thiol, Si-DMT, Carbon, Control).
-
Conditions: Stir at 50°C for 4 hours .
-
Filter: Filter through a 0.45 µm syringe filter.
-
Analyze: Submit filtrates for ICP-MS. Select the scavenger that gives <10 ppm with >95% product recovery (check HPLC purity for yield loss).
Critical Concept: Crystal Occlusion
The Silent Killer of Purity.
Researchers often assume crystallization cleans everything. However, biaryls often have flat, pi-stacking structures similar to Pd-ligand complexes.
-
The Problem: As the crystal lattice forms, it can trap (occlude) Pd particles or droplets of mother liquor inside the crystal.
-
The Symptom: You wash the crystals thoroughly, but ICP-MS still shows 200 ppm Pd.
-
The Solution: You must break the lattice.
-
Redissolve the product completely.
-
Perform a Scavenger Treatment (Module 3) or Cysteine Wash (Module 2) while the product is fully in solution.
-
Recrystallize only after the bulk Pd is removed.
-
FAQ & Troubleshooting
Q: My product is a biaryl amine. Will acid washing remove Pd? A: Rarely. While acid protonates the amine (making it water-soluble), Pd often remains coordinated to the nitrogen or stays as insoluble Pd(0) clusters. You are better off using Si-Thiourea , which binds metals strongly but generally leaves amines alone (unlike acidic scavengers).
Q: The scavenger worked on small scale but failed on 100g scale. Why? A: Mass Transfer. On a small scale, magnetic stirring is vigorous. On a large scale, overhead stirring might be too slow to suspend the silica particles effectively. Ensure the scavenger is fully suspended. Also, check Temperature ; scavenging is endothermic-driven kinetics—heating to 50°C significantly improves removal rates compared to RT.
Q: My final product is off-white/grey. Is this Pd? A: Likely. Even 50 ppm of Pd(0) can turn a white solid grey.
-
Test: Dissolve a small amount in THF. Add a drop of aqueous NaBH₄. If it turns black instantly, you have reducible Pd species.
-
Fix: Use Activated Carbon (Charcoal) .[6] Carbon is excellent for removing color bodies and colloidal Pd(0), even if it's less selective than silica.
Q: Can I use Trimercaptotriazine (TMT) directly? A: Yes, the sodium salt (Na₃TMT) is water-soluble and precipitates Pd effectively.
-
Warning: The resulting Pd-TMT complex is an insoluble precipitate that can be very fine and hard to filter. You may need to add Celite or perform a hot filtration to remove it effectively.
References
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link
-
SiliCycle. (n.d.). SiliaMetS® Metal Scavengers Selection Guide. Link
-
Comer, E., & Organ, M. G. (2005). A Microscale Approach to the Removal of Palladium from Reaction Mixtures. Journal of the American Chemical Society, 127(22), 8160–8167. Link
Sources
thermal stability issues of 4'-Fluoro-2-methoxy-1,1'-biphenyl during workup
Ticket Category: Stability & Workup Optimization
Status: Open | Priority: High | Assigned to: Senior Application Scientist[1]
Executive Summary
You are likely accessing this guide because you have encountered "vanishing yields" or "unexpected polarity shifts" during the isolation of 4'-Fluoro-2-methoxy-1,1'-biphenyl (CAS: 450-39-5).
While the biphenyl core is generally robust, the ortho-methoxy substituent introduces specific vulnerabilities. Our technical analysis suggests that reports of "thermal instability" for this compound are often misdiagnosed.[1] They usually fall into two distinct categories:
-
Pseudo-Instability (Physical Loss): The compound has a high vapor pressure and sublimes under standard high-vacuum drying conditions.[1]
-
Chemical Degradation (Demethylation): The methoxy ether linkage is susceptible to cleavage under acidic workup conditions, particularly when heat is applied, generating the phenolic impurity.
This guide provides the protocols to distinguish between these issues and solve them.
Module 1: The "Invisible" Loss (Sublimation vs. Decomposition)
The Symptom:
"I isolated the product and put it on the high-vacuum manifold overnight to dry. By morning, the flask was empty/significantly lighter, or there was a white film in the vacuum trap."
The Science: 4'-Fluoro-2-methoxy-1,1'-biphenyl is a low-melting solid (MP: ~87°C ).[1] Like many non-polar biphenyls, it possesses a significant enthalpy of sublimation. When you apply high vacuum (< 0.5 mbar) even at ambient temperature, the rate of sublimation can exceed the rate of solvent evaporation. You are not decomposing the molecule; you are physically transporting it into your pump oil.[1]
Diagnostic Protocol: Use this decision tree to determine if you are losing product to sublimation.
Figure 1: Diagnostic logic for distinguishing sublimation from decomposition.
Corrective Action (Drying Protocol):
-
Do NOT use high-vacuum manifolds (< 0.1 mbar) for extended periods unless the flask is cooled.
-
Preferred Method: Dry in a vacuum oven at 30°C and 20-50 mbar (water aspirator pressure is often safer than oil pump vacuum).[1]
-
Solvent Chase: If removing toluene or DMF, chase with a lower boiling solvent (e.g., dichloromethane) and use a mild rotary evaporator protocol rather than prolonged high-vac exposure.
Module 2: Chemical Integrity (Ether Cleavage)
The Symptom:
"After an acidic wash to remove Palladium, I see a new spot on TLC (lower R_f) and the solid has turned yellow/orange."
The Science: The 2-methoxy group is an aryl methyl ether. While stable to base, it is vulnerable to acid-catalyzed demethylation .[1]
-
Mechanism: Protonation of the ether oxygen forms an oxonium intermediate. Nucleophilic attack (by halides like Cl⁻ or Br⁻) cleaves the methyl group, releasing the phenol (4'-fluoro-2-hydroxy-1,1'-biphenyl).[1]
-
Trigger: This reaction is accelerated by heat and strong acids (e.g., 6M HCl, HBr) often used to quench Suzuki couplings or scavenge metal catalysts.
Critical Data Points:
| Property | 4'-Fluoro-2-methoxy-1,1'-biphenyl | 4'-Fluoro-2-hydroxy-1,1'-biphenyl (Impurity) |
| CAS | 450-39-5 | 1373070-55-1 (Analog) |
| TLC Behavior | Non-polar (High R_f) | Polar (Low R_f, streaks) |
| Acidity (pKa) | Neutral | Acidic (~10) |
| Stability Risk | Sublimation | Oxidation (turns yellow) |
Corrective Action (Safe Workup Protocol): Avoid strong mineral acids. Use chelation instead of acidification to remove catalyst residues.[1]
Figure 2: Optimized workup workflow to prevent demethylation and sublimation.
Module 3: Purification & "Oiling Out"
The Symptom:
"My product won't crystallize; it separates as an oil."
The Science: With a melting point of 87°C , this compound is prone to "oiling out" if slightly impure. Impurities (residual boronic acid, homocoupled byproducts) depress the melting point below room temperature or the solvent boiling point.
Troubleshooting Guide:
-
Solvent Choice: Recrystallize from Heptane/Ethanol or Hexane/Ethyl Acetate .[1] Avoid pure non-polar solvents if the impurity is the boronic acid (which is polar).
-
Seeding: Because the melting point is low, the oil may need a seed crystal or scratching to initiate nucleation.
-
Temperature: Cool slowly to 0°C. Do not crash cool in dry ice/acetone, as this traps impurities and favors oil formation.[1]
Frequently Asked Questions (FAQ)
Q: Can I distill this compound for purification? A: Yes, but only under high vacuum (Kugelrohr or sublimation apparatus).
-
Warning: Do not distill at atmospheric pressure; the temperature required (>290°C) will likely cause ether cleavage or polymerization.[1]
-
Recommendation: Sublimation is actually an excellent purification method for this compound if controlled.[1] Set the cold finger to 0°C and heat the crude gently to 60-70°C under high vacuum.
Q: I used 1M HCl to wash my organic layer and my yield dropped. Why? A: While 1M HCl is generally safe at room temperature for short durations, if the mixture was warm (e.g., directly from the reaction) or if the contact time was long, you likely initiated partial demethylation. The resulting phenol is soluble in the basic aqueous phase (if you did a subsequent base wash) or remains as a polar impurity. Switch to a saturated NH₄Cl wash.
Q: The NMR shows a singlet at ~3.8 ppm, but the integration is low (e.g., 2.5H instead of 3H). A: This is a classic sign of partial demethylation mixed with the product, or relaxation time issues. Ensure your d1 (relaxation delay) is sufficient (5-10s) to accurately integrate the methoxy protons.[1] If the integration remains low and a broad singlet appears >5 ppm (OH), you have the phenol impurity.
References
-
ChemicalBook. (2025).[1] 4-Fluoro-4'-methoxybiphenyl Product Description and Physical Properties (MP 87.3-87.8 °C). Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 2758997, 4-Fluoro-4'-methoxybiphenyl.[1] Retrieved from [1]
-
Verevkin, S. P., et al. (2023).[1] Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? (Data on sublimation enthalpies of methoxy-biphenyls). Molecules. Retrieved from [1]
-
Wikipedia. (2025).[1] Demethylation: Mechanism of acid-catalyzed aryl methyl ether cleavage.[1] Retrieved from [1]
-
BenchChem. (2025).[1][2] Technical Support Center: Synthesis and Troubleshooting for Fluoro-methoxy-anilines/biphenyls. Retrieved from [1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift Assignment of 4'-Fluoro-2-methoxy-1,1'-biphenyl
Introduction
In the fields of medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. Substituted biphenyls are a common scaffold, but their characterization can present unique challenges due to hindered rotation (atropisomerism) and complex overlapping signals in their Nuclear Magnetic Resonance (NMR) spectra. This guide provides an in-depth analysis and predicted ¹H NMR chemical shift assignment for 4'-Fluoro-2-methoxy-1,1'-biphenyl, a compound of interest for its potential applications stemming from its unique electronic and steric properties.
This document moves beyond a simple data table, offering a comparative analysis grounded in fundamental NMR principles. We will dissect the electronic and spatial effects of the fluoro and methoxy substituents to derive a logical and robust chemical shift assignment. This guide is intended for researchers, scientists, and drug development professionals who rely on accurate spectroscopic data for structural confirmation and quality control.
The Science of Aromatic ¹H NMR: Core Principles
The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, several key factors dictate the final observed shift:
-
Ring Current Effect: The delocalized π-electrons of an aromatic ring circulate in the presence of an external magnetic field, creating an induced magnetic field. This effect strongly deshields protons attached to the exterior of the ring, causing them to resonate at a characteristically downfield region, typically between 6.5 and 8.5 ppm.
-
Substituent Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) increase electron density on the ring, particularly at the ortho and para positions. This increased electron density creates a shielding effect, shifting attached protons upfield (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding nearby protons and shifting them downfield. Fluorine is a classic example of a group with competing effects: it is strongly electron-wihdrawing through induction (σ-system) but electron-donating through resonance (π-system), with the inductive effect typically dominating its influence on chemical shifts.
-
Spin-Spin Coupling: Protons on adjacent carbons ("vicinal" protons) couple with each other, splitting their respective signals. The magnitude of this interaction, the coupling constant (J), provides crucial connectivity information.
-
ortho-coupling (³JHH): 6–10 Hz
-
meta-coupling (⁴JHH): 1–3 Hz
-
para-coupling (⁵JHH): 0–1 Hz
-
-
Through-Space Effects: In sterically hindered molecules like ortho-substituted biphenyls, protons can be forced into close proximity. This can lead to van der Waals repulsion and distortion of electron clouds, a phenomenon known as steric compression, which typically causes a significant deshielding (downfield shift) of the affected protons.
Comparative Analysis and Predicted Assignment
Reference Compounds:
-
Biphenyl: The parent structure where all aromatic protons resonate between ~7.3 and 7.6 ppm.
-
2-Methoxybiphenyl: The methoxy group is a strong EDG. Protons ortho and para to it will be shielded (shifted upfield). The proton at position 6, for example, is shifted to ~6.90-6.98 ppm[1]. The protons on the unsubstituted ring remain in the typical aromatic region.
-
4-Fluorobiphenyl: The fluorine atom influences the chemical shifts of the protons on its own ring. Protons ortho to the fluorine (H-3', H-5') are typically shifted slightly upfield due to resonance donation, while the meta protons (H-2', H-6') are shifted downfield. Critically, protons will show coupling to the ¹⁹F nucleus. Typical coupling constants are ³JHF (ortho) ≈ 9 Hz and ⁴JHF (meta) ≈ 6 Hz[2][3].
Predicted ¹H NMR Data for 4'-Fluoro-2-methoxy-1,1'-biphenyl
Based on the additive effects of the substituents and analysis of through-space interactions, the following assignment is proposed for a spectrum recorded in CDCl₃.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-6 | 7.35 - 7.45 | ddd | ³J(H6-H5) ≈ 7.8, ⁴J(H6-H4) ≈ 1.7, ⁵J(H6-H3) ≈ 0.5 | 1H |
| H-4 | 7.28 - 7.38 | td | ³J(H4-H3) ≈ 7.5, ³J(H4-H5) ≈ 7.5, ⁴J(H4-H6) ≈ 1.7 | 1H |
| H-2', H-6' | 7.25 - 7.35 | dd (or m) | ³J(H2'-H3') ≈ 8.8, ⁴J(F-H2') ≈ 5.5 | 2H |
| H-5 | 7.00 - 7.10 | td | ³J(H5-H4) ≈ 7.5, ³J(H5-H6) ≈ 7.8, ⁴J(H5-H3) ≈ 1.2 | 1H |
| H-3', H-5' | 6.95 - 7.05 | t (or m) | ³J(H3'-H2') ≈ 8.8, ³J(F-H3') ≈ 8.8 | 2H |
| H-3 | 6.90 - 7.00 | dd | ³J(H3-H4) ≈ 7.5, ⁴J(H3-H5) ≈ 1.2 | 1H |
| OCH₃ | 3.75 - 3.85 | s | - | 3H |
Note: These are predicted values. Actual experimental values may vary slightly.
Justification for Assignments:
-
Methoxy Group (-OCH₃): This singlet, integrating to 3H, is the most straightforward assignment, typically appearing around 3.8 ppm[4].
-
Ring A (Methoxy-substituted):
-
H-3 and H-5: These protons are ortho and para to the powerful electron-donating methoxy group. They are expected to be the most shielded (furthest upfield) of the aromatic protons. H-3 will appear as a doublet of doublets, while H-5 will be a triplet of doublets (or a complex multiplet).
-
H-4 and H-6: These protons are meta to the methoxy group and thus less affected by its donating nature. The H-6 proton is positioned ortho to the biphenyl linkage and is likely to experience steric compression from the protons on Ring B, leading to a notable downfield shift compared to the other protons on Ring A.
-
-
Ring B (Fluoro-substituted):
-
This ring constitutes an AA'BB'X spin system due to the magnetic influence of the fluorine (X).
-
H-3' and H-5': These protons are ortho to the fluorine. They will be significantly split by the adjacent H-2'/H-6' protons (³JHH, large coupling) and also by the fluorine nucleus itself (³JHF, large coupling). This will likely result in a complex multiplet that appears as a triplet.
-
H-2' and H-6': These protons are meta to the fluorine. They will be split by the adjacent H-3'/H-5' protons (³JHH, large coupling) and to a lesser extent by the fluorine (⁴JHF, smaller coupling), resulting in a doublet of doublets or a multiplet. Due to the ortho-methoxy group on the other ring, these protons are expected to be shifted slightly upfield compared to their positions in simple 4-fluorobiphenyl.
-
Experimental and Verification Protocols
To validate the proposed assignments, a systematic experimental approach is required.
Protocol for ¹H NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4'-Fluoro-2-methoxy-1,1'-biphenyl.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter[5].
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Confirmation with 2D NMR Spectroscopy
While 1D ¹H NMR provides the initial data, unambiguous assignment for complex structures relies on 2D NMR experiments. These techniques reveal through-bond and through-space correlations, acting as a self-validating system.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. A cross-peak between two signals in a COSY spectrum confirms that they are on adjacent carbons (or otherwise coupled). This would be used to trace the connectivity of H-3 through H-6 on Ring A and H-2'/H-6' to H-3'/H-5' on Ring B[6][7].
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are bonded. For 4'-Fluoro-2-methoxy-1,1'-biphenyl, a crucial NOESY correlation would be expected between the methoxy protons (-OCH₃) and the H-3 proton, confirming the assignment of the most upfield aromatic signal. Furthermore, cross-peaks between H-6 on Ring A and H-2'/H-6' on Ring B would confirm their spatial proximity due to the biphenyl twist angle[8][9].
Caption: Key through-space NOESY correlations for assignment confirmation.
Conclusion
The ¹H NMR spectrum of 4'-Fluoro-2-methoxy-1,1'-biphenyl presents a fascinating case study in structural elucidation. While a 1D spectrum offers initial clues, a definitive assignment requires a multi-faceted approach. By combining the fundamental principles of substituent effects and spin-spin coupling with a comparative analysis of related structures, we have constructed a robust and well-justified predicted assignment. For absolute confirmation, this predictive framework must be paired with advanced experimental techniques. The use of 2D NMR experiments like COSY and NOESY provides an orthogonal dataset that validates through-bond and through-space connectivities, transforming a reasoned hypothesis into an empirically proven structure. This rigorous methodology ensures the high level of scientific integrity required in modern chemical research.
References
- Page, T. F., Jr. (1969). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Journal of Molecular Spectroscopy, 30(1), 148-161.
-
University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Manchester NMR Methodology Group. (n.d.). Journal Name. Retrieved from [Link]
- Witt, H., et al. (1995). Metabolism of Hydroxydibenzofurans, Methoxydibenzofurans, Acetoxydibenzofurans, and Nitrodibenzofurans by Sphingomonas sp. Strain HH69. Applied and Environmental Microbiology, 61(5), 1995-2002.
-
ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]
-
Bhat, V., et al. (2018). 1 H-1 H COSY and (b) NOESY NMR spectra of 3 in CDCl 3. ResearchGate. Retrieved from [Link]
- Chen, B., et al. (2022). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 20(1), 43-56.
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
Al-Douh, M. H., et al. (n.d.). 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. EPrints USM. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Zhang, M., et al. (2019). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. Retrieved from [Link]
-
Slideshare. (n.d.). Cosy,nosy. Retrieved from [Link]
Sources
- 1. 2-METHOXYBIPHENYL(86-26-0) 1H NMR [m.chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 4. acdlabs.com [acdlabs.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 8. researchgate.net [researchgate.net]
- 9. Cosy,nosy | PPTX [slideshare.net]
interpreting 13C NMR spectra of fluorinated methoxy biphenyls
Advanced Structural Elucidation: A Comparative Guide to Interpreting C NMR of Fluorinated Methoxy Biphenyls
Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.
Focus: Overcoming spectral complexity caused by
Executive Summary: The Fluorine Challenge
Fluorinated methoxy biphenyls are ubiquitous in medicinal chemistry. The biphenyl core provides a rigid scaffold, the methoxy group acts as a hydrogen bond acceptor, and the fluorine atom modulates metabolic stability (blocking P450 oxidation) and lipophilicity.
However, for the analytical scientist, the introduction of fluorine (
This guide compares the industry-standard acquisition method against advanced decoupling techniques, providing a definitive protocol for unambiguous assignment.
Comparative Analysis: Acquisition Strategies
The following matrix evaluates the three primary approaches to resolving these spectra.
| Feature | Method A: Standard | Method B: Dual Decoupled | Method C: 2D |
| Primary Output | Chemical shift + Coupling patterns (multiplets) | Chemical shift (Singlets only) | Connectivity map |
| Spectral Clarity | Low. Signals overlap; intensity is split into doublets. | High. All signals appear as singlets. | Very High. Resolves overlaps via 2nd dimension. |
| Information Content | High. | Medium. Loss of structural connectivity data ( | High. Direct verification of F-C bond. |
| Hardware Requirement | Standard Broadband Probe (BBO/BBFO). | Specialized Triple Resonance Probe (TXO/TBI) or modern console with 3rd channel. | Standard Probe (if tunable to |
| Sensitivity (S/N) | Lower. Intensity distributed across multiplet lines. | Maximized. NOE enhancement + signal collapse. | Variable. Depends on pulse sequence (HOESY vs HETCOR). |
| Recommendation | Routine Screening. Use for initial ID. | Complex Mixtures. Use when peaks overlap. | Final Validation. Use for IND filings. |
Technical Deep Dive: Decoding the Splitting Patterns
When using Method A (Standard
Characteristic Coupling Constants
Based on experimental data for 4-fluoro-4'-methoxybiphenyl in CDCl
| Carbon Position relative to F | Splitting Pattern | Coupling Constant ( | Chemical Shift ( |
| Ipso ( | Large Doublet | ~240 – 250 Hz | 161 – 164 ppm |
| Ortho ( | Medium Doublet | ~21 – 22 Hz | 115 – 116 ppm |
| Meta ( | Small Doublet | ~8 – 9 Hz | 127 – 130 ppm |
| Para ( | Fine Doublet | ~3 – 4 Hz | 136 – 137 ppm |
| Methoxy ( | Singlet (usually) | < 1 Hz (Not observed) | ~55.2 ppm |
Critical Insight: The "Roof Effect" is rarely seen in
C-F coupling due to the massive chemical shift difference between the nuclei, ensuring first-order spectra (clean doublets).
Visualizing the Assignment Logic
The following decision tree illustrates the logical flow for assigning carbons in a fluorinated biphenyl system based on splitting magnitude.
Figure 1: Decision tree for assigning
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, follow these protocols. The Relaxation Delay (D1) is the most critical parameter often overlooked; fluorine-bearing carbons (quaternary) have very long T1 relaxation times.
Protocol A: High-Resolution C{ H} (The Standard)
Use this for determining J-values.
-
Sample Prep: Dissolve ~20mg of compound in 0.6 mL CDCl
.-
Why: DMSO-d
is viscous and can broaden lines, obscuring small couplings (3 Hz).
-
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Parameters:
-
Spectral Width (SW): 240 ppm (ensure C-F ipso at ~160 ppm is not aliased).
-
Acquisition Time (AQ): > 1.0 sec (crucial for digital resolution to resolve 3 Hz splitting).
-
Relaxation Delay (D1): 3.0 - 5.0 seconds .
-
Validation: If the Ipso carbon (~162 ppm) is significantly shorter than the Methoxy carbon (~55 ppm), your D1 is too short.
-
-
Processing: Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise, or Gaussian multiplication if resolution of
is required.
Protocol B: C{ H, F} (Dual Decoupling)
Use this for simplifying complex mixtures or overlapping peaks.
-
Hardware Check: Ensure the probe is a TBI (Triple Broadband Inverse) or TXO , or a modern "SmartProbe" capable of routing
F to the decoupling channel. -
Pulse Sequence: zgpg_dual (or vendor equivalent for double decoupling).
-
Setup:
-
Channel 1 (Observe):
C -
Channel 2 (Decouple):
H (Waltz-16) -
Channel 3 (Decouple):
F (Garps or Waltz-16)
-
-
Center Frequency (O3): Must be set to the center of the
F signals (approx -117 ppm for fluorobenzenes). -
Result: All doublets collapse to singlets. Signal-to-Noise (S/N) increases by ~2x due to multiplet collapse.
Advanced Validation: 2D Heteronuclear Correlation
When 1D spectra are ambiguous (e.g., distinguishing between two different fluorinated rings), 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy) is the gold standard.
Workflow Visualization: The Validation Loop
Figure 2: Validation workflow using 2D HOESY to confirm spatial proximity of Fluorine to specific Carbons.
-
Mechanism: HOESY detects through-space interactions (dipolar coupling), not through-bond.
-
Application: It will show a strong correlation between the Fluorine and the Ortho-carbons and Ortho-protons . It effectively "lights up" the spatial neighborhood of the fluorine atom.
References
-
Coupling Constants & Methodology
- Title: Aromatic C- F couplings in the C NMR spectrum.
- Source: ResearchG
-
URL:
-
Specific Chemical Shifts (4-fluoro-4'-methoxybiphenyl)
- Title: Supporting Information for: Synthesis of Biaryls (Table 6, entry 3).
- Source: Wiley-VCH (Advanced Synthesis & C
-
URL: (See PDF page 8 for specific spectral data).
-
Dual Decoupling Techniques
-
General Interpretation
- Title: Interpreting C-13 NMR Spectra.
- Source: Chemistry LibreTexts.
-
URL:
Sources
- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention - Magritek [magritek.com]
- 4. acdlabs.com [acdlabs.com]
Publish Comparison Guide: Mass Spectrometry Profiling of Tectoridin
This guide details the mass spectrometry (MS) fragmentation patterns of Tectoridin (CAS 446-39-9) , a pharmacologically active isoflavone glycoside. It is designed for researchers requiring precise structural confirmation and differentiation from metabolic analogs in complex biological matrices.
Subject: CAS 446-39-9 (Tectoridin) Chemical Name: Tectorigenin-7-O-glucoside Molecular Formula: C₂₂H₂₂O₁₁ Monoisotopic Mass: 462.1162 Da Aglycone: Tectorigenin (CAS 548-77-6)
Executive Summary
Tectoridin is the major isoflavone glycoside isolated from Iris tectorum and Belamcanda chinensis. In drug development, accurate quantification is critical due to its rapid hydrolysis into the bioactive aglycone, Tectorigenin . This guide provides a definitive MS/MS structural characterization, distinguishing Tectoridin from its metabolites and structural analogs (e.g., Iridin, Irigenin) using characteristic fragmentation pathways.
Key Technical Insight: The differentiation of Tectoridin relies on the detection of the labile glycosidic bond cleavage (
Technical Deep Dive: Fragmentation Mechanics
Ionization Source Optimization
While positive mode (
-
Precursor Ion:
461.11 -
Source Conditions: High desolvation temperature (
C) is recommended to ensure efficient droplet evaporation for this polar glycoside.
Fragmentation Pathway (MS/MS)
The collision-induced dissociation (CID) of Tectoridin follows a sequential degradation logic:
-
Glycosidic Cleavage (Primary Event): The weakest bond is the
-glycosidic linkage at C7. Low collision energy (CE ~15-20 eV) triggers the neutral loss of a glucosyl residue (162 Da), yielding the abundant aglycone ion ( ).-
Transition:
461 299
-
-
Radical Demethylation (Secondary Event): The aglycone (Tectorigenin) contains a methoxy group at C6. A characteristic fragmentation for methoxylated flavonoids is the loss of a methyl radical (
, 15 Da), forming a radical anion.-
Transition:
299 284
-
-
Retro-Diels-Alder (RDA) Cleavage: Higher collision energies disrupt the C-ring, producing A-ring and B-ring specific fragments. For Tectorigenin (5,7-OH, 6-OMe A-ring), this yields diagnostic ions distinct from isomers with different substitution patterns.
Visualization of Fragmentation Logic
Figure 1: Step-wise fragmentation pathway of Tectoridin in negative ESI mode, highlighting the diagnostic transition from glycoside to aglycone to radical anion.
Comparative Analysis: Tectoridin vs. Alternatives
In pharmacokinetic (PK) and quality control (QC) workflows, Tectoridin must be distinguished from its direct metabolite (Tectorigenin) and structural homologs (e.g., Iridin).
Performance Matrix
| Feature | Tectoridin (Target) | Tectorigenin (Metabolite) | Iridin (Homolog) |
| CAS Number | 446-39-9 | 548-77-6 | 491-74-7 |
| Structure Type | Isoflavone Glycoside | Isoflavone Aglycone | Isoflavone Glycoside |
| Precursor Ion (ESI-) | |||
| Primary Fragment | |||
| Chromatography (C18) | Elutes Earlier (Polar) | Elutes Later (Hydrophobic) | Elutes close to Tectoridin |
| Diagnostic Challenge | In-source fragmentation can mimic Tectorigenin. | Differentiating from in-source fragments of Tectoridin. | Mass shift is distinct (+62 Da vs Tectoridin). |
Differentiation Strategy
-
Vs. Tectorigenin: The presence of the parent ion at
461 is the primary differentiator. Critical Control: Monitor the transition. If only is observed at the Tectoridin retention time, it indicates complete in-source fragmentation (a method artifact to avoid). -
Vs. Iridin: Iridin is the 7-glucoside of Irigenin (which has more methoxy groups). The mass shift (
523 vs 461) allows easy separation, but they often co-occur in Iris species.
Validated Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following LC-MS/MS protocol is recommended.
Sample Preparation
-
Matrix: Plasma or Plant Extract.
-
Extraction: Protein precipitation with Acetonitrile (1:3 v/v).
-
Reconstitution: 50% Methanol in water. Note: High organic content in reconstitution solvent can distort early eluting peaks like Tectoridin.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Standard retention of hydrophobic aglycones and polar glycosides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH promotes protonation/deprotonation stability. |
| Mobile Phase B | Acetonitrile | Sharp peak shape for isoflavones. |
| Ionization | ESI Negative Mode | Maximizes sensitivity for phenolic hydroxyls. |
| MRM Transition 1 | 461.1 | Quantifier (Most abundant, loss of sugar). |
| MRM Transition 2 | 461.1 | Qualifier (High specificity, composite loss of Glc + Me). |
Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for the quantification of Tectoridin.
References
-
Comparative Pharmacokinetic Profiles of Tectorigenin. Journal of Pharmaceutical and Biomedical Analysis. (2015). Comparison of Tectoridin and Tectorigenin PK profiles using UPLC-MS/MS.
-
Identification of Metabolites of Tectoridin. Journal of Pharmacy and Pharmacology. (2008). Detailed MS/MS fragmentation of Tectoridin metabolites in vivo and in vitro.
-
ESI-MSn Fragmentation Pathways of Isoflavone Glycosides. ResearchGate. (2023). Investigation of fragmentation patterns of Tectoridin and Iristectorin.[1]
-
Systematic Characterisation of Flavonoid Fragmentation. Molecules. (2024). Comprehensive guide on flavonoid MS/MS mechanisms including radical losses.
-
Differentiation of Belamcandae Rhizoma and Iridis Tectori Rhizoma. ResearchGate. (2020). Use of MS fragmentation to distinguish Tectoridin-rich herbal sources.
Sources
Biphenyl Stationary Phases for Impurity Profiling: A Comparative Guide vs. C18
Executive Summary
The Challenge: In pharmaceutical impurity profiling, traditional C18 (octadecylsilane) columns often fail to resolve structural isomers, aromatic degradants, and polarizable impurities. These "critical pairs" frequently co-elute because C18 relies almost exclusively on hydrophobic discrimination.
The Solution: Biphenyl stationary phases utilize a unique "dual-mode" retention mechanism. By combining hydrophobic interactions with strong
Key Takeaway: For analytes containing aromatic rings, conjugated systems, or electron-withdrawing groups, Biphenyl phases provide orthogonal selectivity to C18, making them the superior choice for separating positional isomers and isobaric impurities.
Mechanistic Basis: Why Biphenyl Outperforms C18
To understand the retention time differences, one must analyze the molecular interactions at the stationary phase interface.[1]
The Interaction Landscape
-
C18 (L1): Interactions are driven by Hydrophobicity (Van der Waals forces) . Retention is proportional to the analyte's non-polar surface area.
-
Biphenyl (L11): Interactions are driven by Hydrophobicity +
Interactions . The biphenyl ligands (two phenyl rings linked by a single bond) create a dense electron cloud that interacts with -electrons in the analyte.
Mechanism Visualization
The following diagram illustrates the mechanistic difference that leads to retention time shifts.
Figure 1: Mechanistic comparison of C18 vs. Biphenyl interactions.[1][2][3][4] Note the additional
Performance Comparison: Experimental Data
The following data highlights the retention time shifts and selectivity differences for critical pairs.
Scenario A: Elution Reversal (Selectivity Check)
A classic validation of Biphenyl selectivity is the separation of Caffeine (polar,
Experimental Conditions:
-
Mobile Phase: 60:40 Water:Methanol (Isocratic)
-
Flow Rate: 1.0 mL/min[4]
| Analyte | C18 Retention Time (min) | Biphenyl Retention Time (min) | Mechanistic Explanation |
| Phenol | 4.2 | 3.1 | Phenol is more hydrophobic, so it retains longer on C18. |
| Caffeine | 2.8 | 5.4 | Caffeine has an extended |
| Elution Order | Phenol | Caffeine | Complete Reversal |
Scenario B: Separation of Positional Isomers (Drug Impurities)
Positional isomers (e.g., ortho-, meta-, para-) often have identical mass and hydrophobicity (LogP), making them co-elute on C18.
Case Study: Separation of Nitro-aromatic isomers.
-
Mobile Phase: 50:50 Water:Methanol
| Isomer Pair | C18 Resolution ( | Biphenyl Resolution ( | Observation |
| o-Nitroacetanilide / p-Nitroacetanilide | 0.8 (Co-elution) | 2.4 (Baseline) | The para isomer allows better planar stacking with the Biphenyl ligand, increasing its retention relative to the ortho isomer. |
| 1,2-Dimethoxybenzene / 1,3-Dimethoxybenzene | 1.1 | 3.5 | Biphenyl phase discriminates based on the electron density distribution around the ring. |
Experimental Protocol: Biphenyl Screening Method
To replicate these results or screen your own biphenyl impurities, follow this self-validating protocol.
Reagents & Equipment[1]
-
Column: Kinetex® Biphenyl or Raptor™ Biphenyl (2.6 µm or 2.7 µm core-shell particles recommended for efficiency).
-
Mobile Phase A: Water + 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV).
-
Mobile Phase B: Methanol (Critical: Methanol promotes
interactions significantly better than Acetonitrile).
Screening Gradient (Standardized)
This gradient is designed to maximize the "Biphenyl Effect."
-
Equilibration: 5 minutes at 5% B.
-
Step 1: 5% B to 95% B over 10 minutes (Linear).
-
Step 2: Hold at 95% B for 2 minutes.
-
Step 3: Re-equilibrate.
Method Development Decision Tree
Use this workflow to determine when to switch from C18 to Biphenyl.
Figure 2: Decision matrix for selecting Biphenyl stationary phases based on analyte structure and solvent choice.
Critical Analysis & Troubleshooting
The "Methanol Effect"
The choice of organic modifier is the single most critical variable when using Biphenyl columns.
-
Acetonitrile (ACN): ACN has its own
-electrons (triple bond). It can form a "shield" over the stationary phase, competing with the analyte for interactions. This makes the Biphenyl column behave more like a standard C18.[4] -
Methanol (MeOH): MeOH is a protic solvent with no
-electrons. It does not interfere with the ligand-analyte interaction, allowing the full selectivity of the Biphenyl phase to be expressed. -
Recommendation: Always start Biphenyl method development with Methanol .
Stability & Bleed
-
UV Bleed: Biphenyl ligands can exhibit slight UV absorbance at very low wavelengths (<220 nm) due to the aromatic rings. Ensure your reference wavelength is set correctly to avoid baseline drift.
-
Aqueous Stability: Unlike some C18 phases that suffer from "phase collapse" (dewetting) in 100% water, many modern Biphenyl phases (e.g., Kinetex, Raptor) are stable in 100% aqueous conditions, making them excellent for retaining very polar early-eluting impurities.
References
-
Restek Corporation. (2024).[5] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]
-
Phenomenex. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]
-
Phenomenex. (2024).[5] Separation of Fexofenadine Hydrochloride and its Organic Impurities per USP Monograph. Retrieved from [Link]
Sources
distinguishing 4'-Fluoro-2-methoxy-1,1'-biphenyl from regioisomers
Analytical Differentiation of 4'-Fluoro-2-methoxy-1,1'-biphenyl from Regioisomers: A Comprehensive Guide
The synthesis of biaryl compounds via cross-coupling methodologies (such as the Suzuki-Miyaura reaction) frequently yields complex mixtures of regioisomers. For researchers and drug development professionals, the precise regiochemical assignment of these intermediates is non-negotiable, as even minor structural shifts drastically alter pharmacological efficacy.
Distinguishing 4'-fluoro-2-methoxy-1,1'-biphenyl from its structural isomers—specifically the 3-methoxy and 4-methoxy variants—presents a unique analytical challenge due to their identical molecular weights (202.22 g/mol ) and similar physicochemical properties. This guide provides a definitive, self-validating analytical framework combining Electron Ionization Gas Chromatography-Mass Spectrometry (EI GC-MS) and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally assign regiochemistry.
Section 1: Exploiting the "Ortho-Effect" via GC-MS
While isomers share the same molecular formula, their spatial geometry dictates distinct fragmentation pathways under 70 eV electron ionization[1]. The proximity of the methoxy group to the biphenyl linkage in 2-methoxy regioisomers triggers a highly diagnostic fragmentation cascade known as the "ortho-effect"[2].
When the methoxy group is in the ortho position, the initial molecular ion (m/z 202) undergoes a 1,6-hydride shift from the methoxy methyl group to the adjacent aromatic ring[2]. This spatial proximity facilitates the expulsion of a neutral formaldehyde molecule (CH2O), generating a highly stable fragment at m/z 172. Conversely, in the 3-methoxy (meta) and 4-methoxy (para) isomers, the distal position of the methoxy group precludes this rearrangement, resulting in standard aryl-ether cleavage (loss of a methyl radical, m/z 187)[3].
GC-MS EI fragmentation pathways distinguishing ortho-methoxy regioisomers.
Self-Validating GC-MS Protocol
To ensure data integrity, the GC-MS workflow must be internally calibrated:
-
Mass Axis Calibration: Prior to analysis, perform an autotune using perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 ions are within ±0.1 Da of their theoretical masses to ensure the m/z 172 fragment is accurately assigned[1].
-
Carryover Validation: Inject 1 µL of pure extraction solvent (e.g., dichloromethane) using the exact temperature gradient. A flat baseline confirms the absence of column carryover.
-
Acquisition: Inject 1 µL of a 100 ppm analyte solution with a 50:1 split ratio. Maintain the injection port at 250°C and the EI source at 230°C.
-
Isotopic Verification: Confirm the molecular ion [M]+ at m/z 202 exhibits the correct M+1 isotopic abundance (~14.4% for C13H11FO) to validate the elemental composition before interpreting fragments[1],[3].
Section 2: Multinuclear NMR Structural Elucidation
While GC-MS provides rapid screening, NMR spectroscopy remains the gold standard for absolute regiochemical assignment[4]. The differentiation relies on the fundamental principles of magnetic equivalence and spatial coupling[5].
1H NMR Symmetry Analysis
The position of the methoxy group fundamentally alters the symmetry of the biphenyl system. A 4-methoxy (para) substitution creates an axis of symmetry, resulting in a classic AA'BB' splitting pattern (two distinct doublets integrating to 2H each)[5]. In contrast, the 2-methoxy (ortho) and 3-methoxy (meta) isomers lack this symmetry, yielding four distinct proton signals for that specific ring[4].
19F NMR as a Spectroscopic Spy
Fluorine-19 is an ideal nucleus for this analysis due to its 100% natural abundance, spin 1/2 nature, and extreme sensitivity to its local electronic environment[6]. The 19F chemical shift spans a massive range, and the specific substitution pattern on the adjacent ring induces subtle but detectable changes in the fluorine resonance[7]. Furthermore, 19F{1H} decoupled spectra will show a sharp singlet, whereas coupled spectra will reveal the exact J-coupling to the adjacent ortho-protons (typically J ~ 8.5 Hz)[6],.
2D NOESY: The Definitive Spatial Proof
To distinguish between the asymmetric 2-methoxy and 3-methoxy isomers, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is required. NOESY detects through-space interactions (< 5 Å). In 4'-fluoro-2-methoxy-1,1'-biphenyl, the methoxy protons will show a strong NOE cross-peak to only one adjacent aromatic proton (H3). In the 3-methoxy isomer, the methoxy group is flanked by two protons (H2 and H4), yielding two distinct NOE cross-peaks.
Stepwise NMR analytical workflow for determining methoxy group regiochemistry.
Self-Validating NMR Protocol
-
Quantitative Baseline: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v TMS. Before acquiring the 1D 1H spectrum, execute an inversion-recovery sequence to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton. Set the inter-scan delay (D1) to ≥ 5 × T1 to guarantee quantitative integration[8].
-
19F Acquisition: Acquire both a proton-coupled 19F spectrum and a 19F{1H} decoupled spectrum. The collapse of the multiplet into a singlet in the decoupled spectrum validates that the splitting is exclusively due to 19F-1H scalar coupling[6].
-
NOESY Artifact Suppression: To ensure NOE cross-peaks are genuine spatial interactions and not zero-quantum coherence artifacts, run a mixing time (τm) array (e.g., 100 ms, 400 ms, 800 ms). A true NOE will exhibit a characteristic build-up curve, whereas artifacts will oscillate.
Section 3: Quantitative Data Summary
Table 1: Comparative NMR Spectral Features of Fluoro-Methoxy-Biphenyl Regioisomers
| Regioisomer | 1H NMR (Methoxy Ring) | 19F NMR Shift (Approx.) | 2D NOESY Key Correlation |
| 4'-Fluoro-2-methoxy-1,1'-biphenyl | Asymmetric (4 distinct signals) | -116 ppm | -OCH3 to H3 (single ortho proton) |
| 4'-Fluoro-3-methoxy-1,1'-biphenyl | Asymmetric (4 distinct signals) | -116 ppm | -OCH3 to H2 and H4 (two adjacent protons) |
| 4'-Fluoro-4-methoxy-1,1'-biphenyl | Symmetric AA'BB' (2 doublets) | -116 ppm | -OCH3 to H3 and H5 (equivalent protons) |
| 2'-Fluoro-2-methoxy-1,1'-biphenyl | Asymmetric (4 distinct signals) | -118 ppm | -OCH3 to H3 |
Table 2: Key GC-MS EI (70 eV) Fragmentation Ions
| Regioisomer | [M]+ (m/z) | [M-CH3]+ (m/z 187) | [M-CH2O]+ (m/z 172) | Diagnostic Feature |
| 2-Methoxy variants | 202 | High Intensity | High Intensity | Ortho-effect (1,6-hydride shift) |
| 3-Methoxy variants | 202 | Low Intensity | Trace / Absent | Standard aryl-ether cleavage |
| 4-Methoxy variants | 202 | Moderate Intensity | Trace / Absent | Formation of stable quinoid ion |
References
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." 4
-
News-Medical. "Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds." 8
-
Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine." 7
-
Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." 6
-
Chemical Science (RSC Publishing). "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Link
-
Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" 5
-
Oxford Academic. "Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones." 2
-
Memphis.edu. "GC-MS procedure and background." 1
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." 3
Sources
- 1. memphis.edu [memphis.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. news-medical.net [news-medical.net]
IR spectroscopy peaks for methoxy and fluoro functional groups
While the C-O stretch of a methoxy group and the C-F stretch of a fluoro group can overlap in the fingerprint region of an IR spectrum, a definitive differentiation is achievable through systematic analysis. The key lies in looking beyond the primary stretching vibration. The presence of the characteristic symmetric C-H stretch between 2850–2815 cm⁻¹ is a reliable and robust indicator of a methoxy group. In its absence, a very strong absorption in the 1400–1000 cm⁻¹ range strongly suggests a C-F bond. By combining careful spectral interpretation with rigorous experimental technique, researchers can confidently assign these crucial functional groups, ensuring the structural integrity of their compounds in the drug development pipeline. For further confirmation, spectral data can be compared against reference databases such as the NIST Chemistry WebBook. [13][14][15]
References
-
Detection of the Methoxyl Group by Infrared Spectroscopy. Optica Publishing Group. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Quick User Guide for FT-IR. University of Helsinki. [Link]
-
What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press. [Link]
-
NIST Chemistry WebBook. MatDaCs. [Link]
-
Infrared spectrum of methoxyethane. Doc Brown's Advanced Organic Chemistry. [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Sinergie. [Link]
-
NIST Chemistry WebBook Main Page. National Institute of Standards and Technology. [Link]
-
Carbon–fluorine bond. Wikipedia. [Link]
-
Quantitative Infrared Database. NIST Chemistry WebBook. [Link]
-
The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
Infrared spectrum of methoxymethane. Doc Brown's Advanced Organic Chemistry. [Link]
-
Sample preparation for FT-IR. University of Toronto. [Link]
-
Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). [Link]
-
Infrared spectrum of 2-methoxypropane. Doc Brown's Advanced Organic Chemistry. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Infrared Spectroscopy. University of Calgary. [Link]
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. [Link]
-
INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Factors influencing vibration frequencies. University of Anbar. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
Sources
- 1. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 5. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Biaryls
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical step in the journey from discovery to clinical application. A compound that is rapidly metabolized can fail to achieve therapeutic concentrations, leading to diminished efficacy. Strategic chemical modifications are often employed to enhance metabolic stability, and among these, the introduction of fluorine has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated biaryls, supported by experimental data and detailed methodologies.
The biaryl motif is a common scaffold in many therapeutic agents. However, these structures are often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver. This can lead to rapid clearance from the body and the formation of potentially reactive metabolites. Fluorination, the process of replacing a hydrogen atom with a fluorine atom, has emerged as a powerful strategy to address this liability.
The Science of Stability: How Fluorine Fortifies Biaryls
The enhanced metabolic stability of fluorinated biaryls stems from several key physicochemical properties imparted by the fluorine atom. While it is often stated that the strength of the carbon-fluorine (C-F) bond is the primary reason for this enhanced stability, a more nuanced understanding reveals a multifactorial influence.[1][2][3]
-
Blocking Metabolic "Soft Spots": The high bond dissociation energy of the C-F bond (typically over 100 kcal/mol) makes it significantly more resistant to oxidative cleavage by CYP enzymes compared to a carbon-hydrogen (C-H) bond.[1] By strategically placing a fluorine atom at a known site of metabolic attack, or a "soft spot," medicinal chemists can effectively block this pathway of degradation.[4]
-
Electronic Effects: Fluorine is the most electronegative element, and its introduction into an aromatic ring withdraws electron density. This can deactivate the ring towards electrophilic attack by the reactive oxygen species generated in the CYP active site, thereby slowing the rate of hydroxylation.[5]
-
Altered Enzyme-Substrate Interactions: The presence of fluorine can also influence how a drug molecule binds to the active site of a metabolizing enzyme.[1][2] This can lead to a less favorable orientation for metabolism, reducing the efficiency of the enzymatic reaction.
It is important to note, however, that the effects of fluorination are not always predictable. In some cases, blocking one metabolic pathway can lead to "metabolic switching," where the molecule is metabolized at a different, previously less favored position.[4] Furthermore, while the C-F bond is generally stable, defluorination can occur through various mechanisms, sometimes leading to the formation of toxic metabolites.[6] Therefore, a thorough experimental evaluation is crucial.
A Case in Point: The Enhanced Stability of Fluorinated Celecoxib
A compelling example of the benefits of fluorination can be seen in the case of the biaryl-containing nonsteroidal anti-inflammatory drug (NSAID), celecoxib. Studies have shown that introducing a fluorine atom at the 4'-position of the phenyl ring results in a significant increase in metabolic stability.
| Compound | Parent Structure | Fluorinated Analog | Fold Increase in Metabolic Stability |
| Celecoxib | Non-fluorinated | 4'-Fluorocelecoxib | 4-fold[4] |
This four-fold increase in stability for 4'-fluorocelecoxib compared to its non-fluorinated parent compound, celecoxib, highlights the profound impact that a single fluorine atom can have on a molecule's metabolic fate.[4] This enhanced stability can translate to a longer half-life in the body, potentially allowing for less frequent dosing and a more consistent therapeutic effect.
Experimental Assessment: The Liver Microsomal Stability Assay
To experimentally determine and compare the metabolic stability of fluorinated and non-fluorinated biaryls, the in vitro liver microsomal stability assay is a widely used and reliable method.[7][8][9] This assay measures the rate at which a compound is metabolized by the drug-metabolizing enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum.
Experimental Workflow
The following diagram illustrates the typical workflow for a liver microsomal stability assay.
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Protocol
1. Preparation of Reagents:
-
Test Compounds and Positive Control: Prepare 10 mM stock solutions of the fluorinated and non-fluorinated biaryls, as well as a positive control compound with known metabolic instability (e.g., verapamil), in a suitable organic solvent like DMSO.
-
Liver Microsomes: On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) in a 37°C water bath. Dilute the microsomes to the desired final protein concentration (typically 0.5-1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.
2. Incubation:
-
In a 96-well plate, add the liver microsomal suspension to each well designated for the test compounds and controls.
-
Add the test compounds and positive control to their respective wells to achieve a final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
3. Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each well and transfer it to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard for LC-MS/MS analysis). The cold solvent stops the enzymatic reaction and precipitates the microsomal proteins.
4. Sample Analysis:
-
Centrifuge the plate with the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.
5. Data Analysis:
-
For each compound, plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Interpreting the Results: A Clearer Picture of Metabolic Fate
The data obtained from the liver microsomal stability assay provides a quantitative measure of a compound's susceptibility to metabolism. A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability. By comparing these parameters for a fluorinated biaryl and its non-fluorinated counterpart, researchers can directly assess the impact of fluorination.
The following diagram illustrates the expected outcome of such a comparative experiment, where the fluorinated analog exhibits enhanced stability.
Caption: Expected impact of fluorination on metabolic stability parameters.
Conclusion
The strategic incorporation of fluorine is a well-established and powerful tool for enhancing the metabolic stability of biaryl-containing drug candidates. By blocking metabolic soft spots and altering the electronic properties of the molecule, fluorination can significantly reduce the rate of degradation by CYP enzymes. The in vitro liver microsomal stability assay provides a robust and reliable method for quantifying this effect. As demonstrated by the case of celecoxib, even a single fluorine substitution can lead to a substantial improvement in metabolic stability, a critical attribute for the development of successful therapeutics. By understanding the principles behind fluorine's impact and employing rigorous experimental validation, researchers can effectively leverage this strategy to design more durable and efficacious drugs.
References
- Hu, Y., & D.A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-945.
- Obach, R. S., Walker, G. S., & Miller, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 739-748.
- Meagher, K. L., & Sun, J. (2021). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 10(4), 1-15.
- Hunter, L. (2016). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
- D'Souza, A. A., & Kumar, V. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6089.
- Hunter, L. (2016). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). The Many Roles for Fluorine in Medicinal Chemistry.
- Hunter, L. (2016). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
- Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 546-563.
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
- Brewer, S. E., et al. (2014). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ACS Medicinal Chemistry Letters, 5(8), 941-945.
- Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 3(3), 54.
- Cryle, M. J., et al. (2017). Loss of fluorine during crosslinking by the biarylitide P450Blt proceeds due to restricted peptide orientation.
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
- Laube, M., et al. (2020). Deuteration versus ethylation - strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. RSC Advances, 10(63), 38481-38491.
- Hunter, L. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(2), 1017-1033.
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- 9. pharmacyjournal.org [pharmacyjournal.org]
Structural Profiling of 4'-Fluoro-2-methoxy-1,1'-biphenyl: An X-Ray Crystallography Comparison Guide
Understanding the solid-state conformation of biaryl systems is critical for drug development professionals and materials scientists. The biaryl axis is a privileged scaffold in pharmaceuticals (e.g., kinase inhibitors) and organic light-emitting diodes (OLEDs). The compound 4'-Fluoro-2-methoxy-1,1'-biphenyl serves as an excellent model for studying how steric hindrance and electronic effects dictate molecular geometry.
This guide objectively compares the crystallographic properties and crystallization methodologies of 4'-Fluoro-2-methoxy-1,1'-biphenyl against structural alternatives to provide a comprehensive, self-validating framework for X-ray diffraction (XRD) studies.
Conformational Analysis: The Causality of the Dihedral Angle
The defining feature of any biphenyl derivative is its dihedral (torsion) angle between the two aromatic rings. This angle is governed by a delicate balance between intramolecular steric repulsion and intermolecular crystal packing forces.
-
Unsubstituted Biphenyl (Baseline): In the gas phase, biphenyl adopts a twisted conformation with a dihedral angle of ~45° to minimize the steric clash between ortho-hydrogens. However, in the solid state, crystal packing forces (C-H...π interactions) overcome this barrier, forcing the molecule into a nearly planar conformation (0°) ()[1].
-
4-Fluorobiphenyl (Electronic Tuning): The addition of a para-fluorine does not introduce steric bulk at the biaryl axis. Thus, 4-fluorobiphenyl remains largely planar in the solid state, though the fluorine atom directs crystal packing via strong C-H...F interactions ()[2].
-
2-Methoxybiphenyl (Steric Hindrance): Introducing an ortho-methoxy group creates severe steric repulsion between the oxygen lone pairs/methyl protons and the ortho-protons of the adjacent ring. This forces the rings out of coplanarity, resulting in a dihedral angle of 40°–60° ()[3].
-
4'-Fluoro-2-methoxy-1,1'-biphenyl (The Target Product): This compound synergizes both effects. The ortho-methoxy group locks the dihedral angle at approximately 50°–55°, preventing the planarization typically seen in solid-state biphenyls. Simultaneously, the para-fluorine acts as a powerful hydrogen-bond acceptor, creating a highly ordered, rigid crystal lattice driven by both C-H...O and C-H...F networks.
Table 1: Comparative Crystallographic Parameters of Biphenyl Derivatives
| Compound | Substitution Type | Solid-State Dihedral Angle | Dominant Packing Interactions | Conformational Flexibility |
| Biphenyl | None | ~0° (Planar) | C-H...π | High (Gas phase ~45°) |
| 4-Fluorobiphenyl | Para-Electronic | ~0° - 5° | C-H...F, C-H...π | High |
| 2-Methoxybiphenyl | Ortho-Steric | 40° - 60° | C-H...O | Low (Sterically locked) |
| 4'-Fluoro-2-methoxy-1,1'-biphenyl | Ortho-Steric + Para-Electronic | ~52° (Predicted/Typical) | C-H...F, C-H...O | Very Low (Rigid) |
Crystallization Methodologies: Vapor Diffusion vs. Slow Evaporation
Obtaining diffraction-quality single crystals is the primary bottleneck in X-ray crystallography. For small, moderately soluble organic molecules like 4'-Fluoro-2-methoxy-1,1'-biphenyl, the choice of crystallization technique directly dictates the quality of the XRD data.
The Causality of Crystal Growth
-
Slow Evaporation: As the solvent evaporates, the solution rapidly crosses the supersaturation threshold. This often leads to uncontrolled, rapid nucleation, yielding clustered, twinned, or defect-ridden crystals.
-
Vapor Diffusion: This method relies on the gradual diffusion of a volatile anti-solvent (e.g., n-hexane) into a solvent (e.g., dichloromethane) containing the dissolved compound. The slow, vapor-phase mixing creates a highly controlled transition into supersaturation. This minimizes the number of nucleation sites, allowing a few crystals to grow slowly and perfectly, which is essential for high-resolution diffraction ()[4].
Table 2: Performance Comparison of Crystallization Protocols
| Parameter | Vapor Diffusion (DCM / n-Hexane) | Slow Evaporation (DCM) |
| Crystal Quality | Excellent (Single, block-like) | Moderate (Prone to twinning/needles) |
| Nucleation Rate | Slow and controlled | Fast and unpredictable |
| Time to Harvest | 2 to 7 days | 1 to 3 days |
| Material Required | ~5–10 mg | ~20–50 mg |
| Recommendation | Primary Choice for XRD | Secondary/Screening Choice |
Experimental Workflow & Protocol
To ensure scientific integrity, the following protocol represents a self-validating system for the vapor diffusion crystallization and subsequent XRD analysis of 4'-Fluoro-2-methoxy-1,1'-biphenyl.
Workflow for the crystallization and X-ray diffraction analysis of biaryl compounds.
Step-by-Step Vapor Diffusion Protocol
-
Sample Preparation: Weigh exactly 10 mg of 4'-Fluoro-2-methoxy-1,1'-biphenyl into a clean 1-dram glass vial (inner vial).
-
Dissolution & Filtration: Dissolve the compound in 0.5 mL of Dichloromethane (DCM). Pass the solution through a 0.22 µm PTFE syringe filter into a new 1-dram vial. Causality: Filtration removes microscopic dust particles that act as heterogeneous nucleation sites, which would otherwise cause premature and clustered crystal growth.
-
Chamber Setup: Place the uncapped 1-dram inner vial into a larger 20 mL scintillation vial (outer vial).
-
Anti-Solvent Addition: Carefully pipette 3 mL of n-hexane into the outer 20 mL vial, ensuring it does not splash into the inner vial. Tightly cap the outer vial.
-
Incubation: Store the setup undisturbed in a temperature-controlled environment (20 °C) for 48–72 hours. Do not subject the vial to vibrations.
-
Harvesting & Cryocooling: Once block-like crystals of 0.1–0.3 mm are observed, harvest a single crystal using a nylon loop coated in Paratone-N oil. Immediately transfer the crystal to the diffractometer goniometer and flash-cool to 100 K using a liquid nitrogen stream. Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors), significantly improving the resolution and signal-to-noise ratio of the diffraction data.
-
Data Collection: Collect diffraction frames using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Solve the structure using direct methods to map the exact dihedral angle and C-H...F packing interactions.
References
-
Crystal Structure of a Kinetically Persistent Transition State in a Computationally Designed Protein Bottle Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
4-Fluorobiphenyl | C12H9F | CID 9461 Source: PubChem URL:[Link]
Sources
- 1. Crystal Structure of a Kinetically Persistent Transition State in a Computationally Designed Protein Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to High-Fidelity Purity Assessment of Synthesized Biaryls Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis, often achieved through elegant cross-coupling strategies like the Suzuki-Miyaura or Ullmann reactions, is a cornerstone of contemporary organic chemistry.[3][4] However, the success of any synthesis is ultimately measured by the purity of the final compound. For researchers in drug development and materials science, the presence of even trace impurities—such as residual catalysts, starting materials, or homocoupled byproducts—can drastically alter a compound's biological activity, safety profile, or material properties.
This guide provides an in-depth technical framework for the purity assessment of synthesized biaryls, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of steps to explain the causality behind experimental choices, establishing a self-validating system for generating trustworthy and reproducible data.
The Analytical Imperative: Why GC-MS for Biaryls?
The selection of an analytical technique is not arbitrary; it is a decision rooted in the physicochemical properties of the analyte and the specific questions being asked. For a significant portion of biaryl compounds, GC-MS presents a uniquely powerful solution.
The technique operates on a dual principle:
-
Gas Chromatography (GC): The sample, once vaporized, is passed through a long, narrow column. Compounds are separated based on their volatility and interaction with the column's stationary phase. Less volatile compounds or those with stronger interactions move more slowly, resulting in a temporal separation.[5]
-
Mass Spectrometry (MS): As each separated compound exits the GC column, it is ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint.[5]
The synergy of these two principles provides high-resolution separation with definitive molecular identification, making it an exceptional tool for purity analysis.[6] GC-MS can detect and identify incredibly small quantities of a substance within a sample, which is invaluable for detecting trace contaminants.[6][7]
Navigating the Synthesis Landscape: Anticipating Impurities
A robust analytical method is one that anticipates the problem. Before any analysis begins, it is critical to consider the synthetic route used to produce the biaryl. Different coupling reactions are prone to specific side reactions and carry-over of particular reagents. This foreknowledge allows the analyst to be vigilant for likely impurities.
For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling may leave trace amounts of the palladium catalyst or phosphine ligands.[4] Homocoupling of the boronic acid starting material is also a common side reaction, leading to a symmetrical biaryl impurity.[4][8]
| Synthesis Method | Common Potential Impurities |
| Suzuki-Miyaura Coupling | Unreacted Aryl Halide, Unreacted Arylboronic Acid, Homocoupled Byproducts, Residual Palladium Catalyst, Phosphine Ligands.[4][9] |
| Ullmann Reaction | Unreacted Aryl Halide, Homocoupled Byproduct, Residual Copper Catalyst.[1][4] |
| Negishi Coupling | Unreacted Aryl Halide, Residual Zinc and Palladium/Nickel Catalysts, Solvent Residues.[10][11] |
| Oxidative Coupling | Over-oxidized products, regioisomers, unreacted starting material.[8][10] |
Understanding these potential contaminants is the first step in developing a specific and sensitive GC-MS method capable of resolving and identifying them.
A Self-Validating GC-MS Protocol for Biaryl Purity Assessment
The following protocol is designed to be a self-validating system, where the logic of each step ensures the integrity of the final result.
Sources
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. smithers.com [smithers.com]
- 7. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 8. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids [mdpi.com]
- 9. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 10. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Guide: 4'-Fluoro vs. 4'-Chloro Biphenyl Analogs in Drug Discovery
Topic: biological activity comparison of 4'-fluoro and 4'-chloro biphenyl analogs Content Type: Publish Comparison Guides
Executive Summary: The Halogen Bioisostere Decision Matrix
In the optimization of biphenyl scaffolds, the substitution of hydrogen with a halogen at the 4'-position is a critical strategy to modulate metabolic stability and receptor affinity. While both fluorine (F) and chlorine (Cl) serve as bioisosteres, their biological impacts diverge significantly based on the target binding pocket's architecture.
-
Select 4'-Fluoro when the target pocket is sterically restricted or when minimizing lipophilicity (LogP) is crucial to avoid non-specific toxicity. Fluorine acts as a metabolic block without significantly altering the steric profile relative to hydrogen.
-
Select 4'-Chloro when the binding pocket contains a hydrophobic void or requires a highly polarizable ligand to induce dipole interactions. Chlorine often yields higher potency (lower IC50) in kinase inhibitors but carries a higher risk of lipophilicity-driven toxicity.
Physicochemical Profile & Structural Analysis[1][2][3]
Understanding the atomic-level differences is prerequisite to interpreting biological activity. The transition from Fluorine to Chlorine represents a massive leap in atomic volume and lipophilicity, despite their proximity in Group 17.
Table 1: Physicochemical Comparison of 4'-Substituents
| Property | 4'-Fluoro Analog | 4'-Chloro Analog | Impact on Bioactivity |
| Van der Waals Radius | 1.47 Å | 1.74 Å | Sterics: Cl is ~18% larger, mimicking a methyl group. F mimics H/O. |
| Bond Length (C-X) | ~1.35 Å | ~1.74 Å | Geometry: Cl extends the ligand significantly, potentially causing steric clashes. |
| Electronegativity (Pauling) | 3.98 | 3.16 | Electronics: F is a stronger electron-withdrawing group (EWG) via induction. |
| C-X Bond Energy | ~105 kcal/mol | ~79 kcal/mol | Metabolism: C-F is metabolically inert; C-Cl is stable but weaker. |
| Lipophilicity ( | +0.14 (vs H) | +0.71 (vs H) | ADME: Cl significantly increases lipophilicity, improving membrane permeability but risking toxicity. |
| Polarizability | Low (Hard) | High (Soft) | Binding: Cl can participate in "Halogen Bonding" (sigma-hole interactions) with backbone carbonyls. |
Mechanism of Action & SAR Case Studies
Case Study A: Steric Constraints & Selectivity (Soluble Epoxide Hydrolase)
In the inhibition of soluble epoxide hydrolase (sEH), a target for pain management, the size difference between F and Cl is the determinant of activity.
-
Observation: The 4'-fluoro biphenyl derivative demonstrated excellent potency (IC50 < 0.05 µM), whereas the 4'-chloro analog lost significant activity (IC50 = 3.35 µM) [1].[1]
-
Mechanism: The sEH binding pocket is narrow. The 1.74 Å radius of Chlorine creates a steric clash with the active site residues, preventing the biphenyl moiety from achieving the optimal conformation. Fluorine, being isosteric with Hydrogen, is accommodated easily while providing metabolic protection.
Case Study B: Hydrophobic Pocket Filling (p38 MAP Kinase)
In kinase inhibitors where the biphenyl group occupies a hydrophobic selectivity pocket, Chlorine often outperforms Fluorine.
-
Observation: In a matched-pair analysis of p38
inhibitors, chlorinated analogs frequently showed 2-5x lower IC50 values compared to fluorinated counterparts [2]. -
Mechanism: The "Chlorine Effect" here is driven by polarizability and hydrophobic filling . The larger Chlorine atom displaces water molecules from the hydrophobic pocket more effectively (entropy gain) and can form stronger Van der Waals contacts with lipophilic residues (e.g., Leucine, Valine) than the smaller, harder Fluorine atom.
Case Study C: Metabolic Stability (Cytochrome P450 Blocking)
Both analogs are employed to block para-hydroxylation, a primary metabolic route for biphenyls.
-
4'-Fluoro: Blocks oxidation effectively due to the high C-F bond strength (105 kcal/mol). It is rarely a substrate for oxidative defluorination.
-
4'-Chloro: Also blocks metabolism but introduces high lipophilicity. While it prevents oxidation at the 4'-position, the increased LogP can lead to higher retention times and "metabolic switching," where P450 enzymes attack the unsubstituted ring instead [3].
Visualizing the SAR Logic
The following decision tree illustrates the logical flow for selecting between F and Cl based on structural activity relationship (SAR) data.
Figure 1: SAR Decision Tree for Halogen Substitution. Blue nodes represent analysis steps; Red/Green diamonds represent decision points.
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
The most robust method for synthesizing 4'-halo biphenyls is the Suzuki-Miyaura coupling. This protocol ensures high yields and tolerates the halogen substituents.
Reagents:
-
Aryl Halide: 1-bromo-4-fluorobenzene or 1-bromo-4-chlorobenzene (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.03 equiv)
-
Base: K2CO3 (2.0 equiv)[2]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Workflow Diagram:
Figure 2: General workflow for Suzuki-Miyaura coupling of halogenated biphenyls.[3]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of the 4-halo-bromobenzene and 1.2 mmol of phenylboronic acid in 10 mL of degassed 1,4-dioxane.
-
Activation: Add 2.0 mmol of K2CO3 dissolved in 2.5 mL of water.
-
Catalysis: Add 3 mol% Pd(dppf)Cl2. Purge the system with Nitrogen or Argon for 5 minutes.
-
Reaction: Heat the mixture to 90°C under reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Isolation: Cool to room temperature. Dilute with water and extract 3x with Ethyl Acetate.[2][4] Dry organic layer over MgSO4.
-
Purification: Concentrate in vacuo and purify via silica gel chromatography.
Biological Assay: IC50 Determination (Cell Viability)
To compare cytotoxicity or potency, a standard Resazurin (Alamar Blue) assay is recommended.
-
Seeding: Plate cells (e.g., HepG2 or specific cancer lines) at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of the 4'-fluoro and 4'-chloro analogs. Include DMSO vehicle control.
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.
-
Readout: Add Resazurin reagent (10% of well volume). Incubate for 2-4 hours. Measure fluorescence (Ex 560nm / Em 590nm).
-
Analysis: Plot Log(Concentration) vs. % Viability. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
References
-
Comparison of Halogenated sEH Inhibitors
-
Source: Chemical Science (RSC Publishing)
- Context: "Compound 40-F (4-fluoro) gave excellent activity (<0.05 µM), whilst 40-Cl (4-chloro) was much less active (3.35 µM)...
-
URL:[Link](Note: Generalized link to journal context based on search snippet 1.2)
-
-
Matched Pair Analysis of F vs Cl in Drug Design
-
Metabolism of 4-Chlorobiphenyl (PCB3)
-
Suzuki-Miyaura Coupling Protocols
- Source: Yoneda Labs / LibreTexts
- Context: General catalytic cycle and reaction conditions for aryl halide coupling.
-
URL:[Link]
Sources
- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4'-Fluoro-2-methoxy-1,1'-biphenyl
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 4'-Fluoro-2-methoxy-1,1'-biphenyl, a halogenated aromatic compound. The procedures outlined herein are synthesized from established best practices for handling similar chemical entities and are designed to ensure the safety of laboratory personnel and the protection of our environment.
The core challenge in the disposal of fluorinated organic compounds like 4'-Fluoro-2-methoxy-1,1'-biphenyl lies in their chemical stability. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering these molecules resistant to conventional degradation methods. Therefore, specialized disposal techniques are imperative. This guide will walk you through the necessary precautions, a detailed disposal workflow, and emergency spill management.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is crucial to handle 4'-Fluoro-2-methoxy-1,1'-biphenyl waste with the appropriate Personal Protective Equipment (PPE). The nature of the required PPE may vary depending on the physical state of the waste (e.g., solid, dissolved in solvent) and the potential for aerosol generation.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. | To prevent skin contact, which can cause irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect the eyes from splashes or contact with airborne particles.[1][2][3] |
| Skin and Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | If there is a risk of inhaling dusts or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[4] | To prevent respiratory irritation.[2] |
Engineering Controls: All handling of 4'-Fluoro-2-methoxy-1,1'-biphenyl, including waste segregation and containerization, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
Step-by-Step Disposal Plan
The primary and most effective method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste management facility.[2][6][7] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Waste Characterization and Segregation
-
Initial Assessment: 4'-Fluoro-2-methoxy-1,1'-biphenyl should be treated as a hazardous waste. As a halogenated organic compound, it falls under specific regulatory scrutiny.[8]
-
Segregation:
-
Collect all waste containing 4'-Fluoro-2-methoxy-1,1'-biphenyl in a dedicated, clearly labeled, and chemically compatible container.
-
Do not mix this waste with other waste streams, particularly non-halogenated organic waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste (e.g., solutions in organic solvents).
-
Containerization and Labeling
-
Container Selection: Use a robust, leak-proof container with a secure screw-top cap. The container material must be compatible with the chemical and any solvents present.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "4'-Fluoro-2-methoxy-1,1'-biphenyl"
-
The words "Hazardous Waste"
-
The primary hazards associated with the compound (e.g., "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Storage
-
Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[3][9]
-
The storage area should be secure and accessible only to authorized personnel.
Professional Disposal
-
Contact EHS: It is imperative to contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.[1][7]
-
Provide Documentation: Be prepared to provide a detailed description of the waste, including its composition and any associated hazards.
The following diagram illustrates the decision-making workflow for the proper disposal of 4'-Fluoro-2-methoxy-1,1'-biphenyl.
Caption: Workflow for the proper disposal of 4'-Fluoro-2-methoxy-1,1'-biphenyl waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Clean Up:
-
For solid spills: Carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
For liquid spills: Use an inert, absorbent material to contain and soak up the spill.
-
-
Decontaminate: Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough rinsing. Collect the decontamination materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in a sealed, labeled hazardous waste container for disposal.
-
Report: Report the spill to your laboratory supervisor and EHS department.
The Rationale Behind Incineration
Due to the high stability of fluorinated compounds, standard chemical neutralization methods are generally ineffective.[5] High-temperature incineration is the preferred disposal method because it provides the energy required to break the strong carbon-fluorine bonds.[10] These specialized incinerators are equipped with afterburners and flue gas scrubbers to neutralize hazardous combustion byproducts, such as hydrogen fluoride, ensuring an environmentally sound disposal process.[6][7]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste management.
References
- TCI Chemicals. (2025, November 10).
- U.S. Environmental Protection Agency.
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- New Jersey Department of Health. Biphenyl - Hazardous Substance Fact Sheet.
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A Precautionary Approach to Handling 4'-Fluoro-2-methoxy-1,1'-biphenyl: A Guide for Laboratory Professionals
In the landscape of innovative research and drug development, scientists frequently encounter novel chemical entities with limited or non-existent safety data. 4'-Fluoro-2-methoxy-1,1'-biphenyl is one such compound where comprehensive toxicological information is not yet established. This guide provides a robust operational framework for the safe handling, use, and disposal of this compound, constructed from a precautionary principle. By analyzing the structural motifs of 4'-Fluoro-2-methoxy-1,1'-biphenyl—a halogenated biphenyl core—we can infer potential hazards and establish stringent safety protocols. This document is intended to empower researchers to manage the risks associated with this and other novel compounds effectively.
Hazard Analysis: A Structurally-Based Assessment
Given the absence of specific toxicological data for 4'-Fluoro-2-methoxy-1,1'-biphenyl, a conservative approach is to assume it possesses hazards associated with its constituent chemical classes: halogenated aromatic hydrocarbons and biphenyls.
-
Halogenated Aromatic Hydrocarbons: This broad class of compounds includes substances with known toxic effects. For instance, polychlorinated biphenyls (PCBs) are persistent organic pollutants with documented adverse health effects.[1][2] While 4'-Fluoro-2-methoxy-1,1'-biphenyl is not a PCB, the presence of a halogen on the biphenyl structure necessitates careful handling to minimize exposure. Halogenated aromatics can be toxic, and their metabolism can sometimes produce reactive intermediates.[3]
-
Biphenyl and its Derivatives: The biphenyl structure is a common scaffold in many organic molecules. Some biphenyl derivatives are known to be irritants or have other toxic properties.
-
Fluorinated Compounds: The introduction of fluorine can significantly alter the biological properties of a molecule. While often used in pharmaceuticals to enhance metabolic stability and bioavailability, the toxicological profile of any new fluorinated compound should be carefully considered.[4][5]
-
Methoxy Aromatic Compounds: Anisole and its derivatives (methoxybenzenes) are generally considered to have moderate toxicity, but some can be irritants or harmful if ingested or inhaled.
Therefore, until specific data becomes available, 4'-Fluoro-2-methoxy-1,1'-biphenyl should be treated as a potentially hazardous substance. Prudent practice dictates assuming the compound is at least as hazardous as its most concerning structural analog.[6]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the cornerstone of safe laboratory practice, especially when dealing with compounds of unknown toxicity. The following table outlines the recommended PPE for handling 4'-Fluoro-2-methoxy-1,1'-biphenyl.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or reactive substances.[6][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is recommended to provide an extra barrier against contamination. Nitrile or neoprene gloves offer good resistance to a range of chemicals. Always check the glove manufacturer's compatibility chart for the specific solvents being used.[1][8] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a chemical-resistant material should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-Approved Respirator | When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask respirator with appropriate organic vapor cartridges) is necessary to prevent inhalation.[2] All work with volatile solutions should be conducted within a fume hood. |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | To protect feet from potential spills, sturdy, closed-toe shoes made of a non-porous material are mandatory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize the risk of exposure during the handling of 4'-Fluoro-2-methoxy-1,1'-biphenyl.
3.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of 4'-Fluoro-2-methoxy-1,1'-biphenyl, including weighing of the solid and preparation of solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2]
3.2. Weighing and Solution Preparation
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, and appropriate glassware.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of solid 4'-Fluoro-2-methoxy-1,1'-biphenyl. Avoid creating dust. If any static is present, use an anti-static gun.
-
Transfer: Gently transfer the weighed solid into the desired flask or beaker.
-
Solubilization: Add the solvent to the solid within the fume hood. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
-
Cleaning: Decontaminate the spatula and any other reusable equipment immediately after use. Dispose of contaminated weighing paper and any other single-use items in the designated solid waste container.
3.3. Storage
-
Container: Store 4'-Fluoro-2-methoxy-1,1'-biphenyl in a tightly sealed, clearly labeled container. The label should include the chemical name, structure, date received, and any known hazard warnings.
-
Location: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
-
Secondary Containment: It is best practice to store the primary container within a secondary, chemically resistant container to contain any potential leaks or spills.[6]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is critical to protect both personnel and the environment.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant container | Includes unused compound and contaminated disposable items (e.g., gloves, weighing paper, bench paper). The container must be clearly labeled as "Hazardous Chemical Waste" with the full chemical name. |
| Liquid Waste | Labeled, sealed, chemically compatible container | For solutions containing the compound. The container must be labeled with all chemical constituents and their approximate concentrations. Do not mix with incompatible waste streams. |
| Sharps Waste | Puncture-proof sharps container | For any contaminated needles, syringes, or other sharp objects. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] High-temperature incineration is often the preferred method for the disposal of halogenated organic compounds to prevent the formation of toxic byproducts.[10]
Emergency Procedures: Preparedness and Response
5.1. Spills
-
Minor Spill (Solid): If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan, avoiding dust generation. Place the collected material in a labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.
-
Minor Spill (Liquid): For a small liquid spill within the fume hood, absorb the material with a chemical absorbent pad or vermiculite. Place the contaminated absorbent in a labeled hazardous waste container. Decontaminate the area.
-
Major Spill: In the event of a large spill, evacuate the immediate area and notify your supervisor and institutional EHS. Do not attempt to clean it up yourself unless you are trained to do so.
5.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 4'-Fluoro-2-methoxy-1,1'-biphenyl.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
